AS-252424
Descripción
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900515-16-4 | |
| Record name | AS-252424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-252424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AS-252424: A Deep Dive into its Mechanism of Action as a PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
AS-252424 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1][2][3][4] As a member of the furan-2-ylmethylene thiazolidinedione class of compounds, it has been instrumental in elucidating the role of PI3Kγ in various cellular processes, particularly in inflammation and immune responses.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism: Selective Inhibition of PI3Kγ
This compound exerts its primary effect through the competitive inhibition of ATP binding to the catalytic subunit of PI3Kγ.[5] This selective inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in intracellular signaling. The selectivity of this compound for PI3Kγ over other Class I PI3K isoforms is a key feature of its utility as a research tool.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant preference for PI3Kγ.
| Target | IC50 (nM) |
| PI3Kγ | 30 - 33[2][4] |
| PI3Kα | 935 - 940[2][3] |
| PI3Kβ | 20,000[3] |
| PI3Kδ | 20,000[3] |
| Casein Kinase 2 (CK2) | 20[1] |
| Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) | - |
Note: While a specific IC50 for ACSL4 is not consistently reported, this compound has been shown to inhibit its enzymatic activity.[1]
Downstream Signaling Consequences of PI3Kγ Inhibition
The inhibition of PI3Kγ by this compound leads to the attenuation of multiple downstream signaling cascades. A primary consequence is the reduced activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This is a direct result of diminished PIP3 levels at the plasma membrane, which is required for the recruitment and subsequent phosphorylation of Akt.
Furthermore, in specific cellular contexts such as mast cells, this compound has been demonstrated to modulate other signaling pathways. Treatment with this compound leads to a reduction in the phosphorylation of cytosolic phospholipase A2 (cPLA2), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[1] This highlights the broader impact of PI3Kγ inhibition on inflammatory and stress-response pathways.
Experimental Protocols
Biochemical Assay: PI3Kγ Lipid Kinase Assay
This assay quantifies the enzymatic activity of PI3Kγ and its inhibition by this compound.
Methodology:
-
Reaction Setup: Human recombinant PI3Kγ (100 ng) is incubated in a kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate) at room temperature.[3]
-
Substrate Addition: Lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer) are added to the reaction.[3]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of 15 µM ATP and 100 nCi of γ-[³³P]ATP.[3]
-
Inhibitor Treatment: this compound or a vehicle control (DMSO) is included in the reaction mixture at various concentrations.
-
Termination of Reaction: The reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.[3]
-
Detection: The amount of radiolabeled product is quantified using a scintillation counter.
Cellular Assay: Inhibition of Akt/PKB Phosphorylation
This cell-based assay measures the effect of this compound on a key downstream effector of PI3Kγ signaling.
Methodology:
-
Cell Culture and Starvation: Raw-264 macrophages are cultured and then starved for 3 hours in a serum-free medium.[2][6]
-
Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.[6]
-
Stimulation: The cells are stimulated with 50 nM C5a for 5 minutes to activate PI3Kγ-dependent signaling.[2][6]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection: The level of phosphorylated Akt (p-Akt) at Ser-473 is determined using a specific antibody in an ELISA or Western blot format.[2][6]
Cellular Assay: Chemotaxis Assay
This assay assesses the impact of this compound on cell migration, a process often dependent on PI3Kγ.
Methodology:
-
Cell Preparation: Primary monocytes or a monocytic cell line (e.g., THP-1) are suspended in a serum-free medium.[2]
-
Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a medium containing a chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1).[2]
-
Inhibitor Treatment: this compound is added to the cell suspension at various concentrations.
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell.
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting.
References
- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 2. Thioglycollate-induced sterile peritonitis [bio-protocol.org]
- 3. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
AS-252424: A Selective PI3Kγ Inhibitor for Preclinical Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of AS-252424, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PI3Kγ in various disease models.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. PI3Kγ is a member of the Class IB subfamily, which is primarily activated by G-protein-coupled receptors (GPCRs) and plays a key role in the inflammatory response.[2]
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ.[3] Its ability to selectively target PI3Kγ over other PI3K isoforms has made it a valuable tool for dissecting the specific roles of this kinase in various physiological and pathological processes.
Biochemical and Cellular Activity
This compound demonstrates high potency and selectivity for PI3Kγ in biochemical assays. It also exhibits significant activity in various cell-based assays, effectively inhibiting downstream signaling pathways and cellular functions mediated by PI3Kγ.
Quantitative Data
The inhibitory activity of this compound against PI3K isoforms and other kinases is summarized in the tables below.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 30 - 33[3][4][5] |
| PI3Kα | 935 - 940[3][5][6] |
| PI3Kβ | 20,000[6][7] |
| PI3Kδ | 20,000[6][7] |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) |
| Casein Kinase 2 (CK2) | 20[3][7] |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Not specified as IC50, but directly binds and inhibits enzymatic activity[7] |
Table 3: Cellular Activity of this compound
| Assay | Cell Line/Model | IC50 (µM) |
| MCP-1-mediated Chemotaxis | Primary Monocytes | 52[3] |
| MCP-1-mediated Chemotaxis | THP-1 | 53[3] |
| MCP-1-induced PKB/Akt Phosphorylation | THP-1 | 0.4 |
| C5a-induced PKB/Akt Phosphorylation | Raw-264 Macrophages | Submicromolar to low-micromolar[3] |
| CSF-1-induced PKB/Akt Phosphorylation | Not specified | 4.7 |
| Inhibition of Ferroptosis (RSL3-induced) | HT-1080 | 2.2[7] |
Signaling Pathways
PI3Kγ is a critical node in signaling pathways initiated by GPCRs. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). The activation of Akt leads to a cascade of phosphorylation events that regulate a wide range of cellular functions.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro PI3Kγ Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PI3Kγ in a cell-free system.
-
Reaction Setup:
-
Human recombinant PI3Kγ (100 ng) is incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Sodium Cholate.[3][4]
-
Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are added as the substrate.[3][4]
-
The reaction is initiated by the addition of 15 µM ATP and 100 nCi of γ[³³P]ATP.[3][4]
-
This compound or DMSO (vehicle control) is added at various concentrations.[3][4]
-
-
Incubation: The reaction mixture is incubated at room temperature.[3][4]
-
Termination and Detection:
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Akt/PKB Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kγ.
-
Cell Culture and Starvation:
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.[3]
-
Stimulation: Cells are stimulated with a GPCR agonist, such as 50 nM C5a or MCP-1, for 5 minutes to activate the PI3Kγ pathway.[3]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
ELISA: The level of phosphorylated Akt (at Ser-473) is measured using a phospho-specific Akt antibody in a standard ELISA format.[3]
-
Data Analysis: IC50 values are determined by analyzing the concentration-dependent inhibition of Akt phosphorylation.
Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of cells towards a chemoattractant.
-
Cell Preparation: THP-1 cells are resuspended in a serum-free medium.
-
Assay Setup:
-
A chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., MCP-1).
-
The cell suspension, pre-treated with this compound or DMSO, is added to the upper chamber.
-
-
Incubation: The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for cell migration.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the DMSO-treated control.
In Vivo Thioglycollate-Induced Peritonitis Model
This animal model is used to assess the in vivo efficacy of this compound in reducing leukocyte recruitment during inflammation.
-
Animal Model: The study is conducted in mice, including wild-type and PI3Kγ knockout mice as controls.
-
Inhibitor Administration: this compound is administered orally at a specific dose (e.g., 10 mg/kg).
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of thioglycollate.
-
Leukocyte Recruitment Analysis:
-
At a specific time point after thioglycollate injection, peritoneal lavage is performed to collect the exudate containing recruited leukocytes.
-
The total number of leukocytes and the differential count of neutrophils are determined.
-
-
Data Analysis: The reduction in neutrophil recruitment in this compound-treated mice is compared to that in vehicle-treated and PI3Kγ knockout mice.
Recent Findings: Inhibition of ACSL4 and Ferroptosis
Recent studies have identified an additional mechanism of action for this compound. It has been shown to be a direct inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme involved in ferroptosis, a form of iron-dependent regulated cell death.[7] this compound binds to glutamine 464 of ACSL4, inhibiting its enzymatic activity and thereby preventing lipid peroxidation and ferroptosis.[7] This novel activity suggests that this compound could be a valuable tool for studying ferroptosis and its role in various diseases.[7]
Conclusion
This compound is a potent and selective inhibitor of PI3Kγ with well-characterized in vitro and in vivo activities. Its selectivity for the γ isoform makes it an invaluable research tool for elucidating the specific functions of PI3Kγ in health and disease. The recent discovery of its inhibitory effect on ACSL4 and ferroptosis further expands its potential applications in biomedical research. This technical guide provides a solid foundation for researchers to design and interpret experiments using this compound, ultimately contributing to a better understanding of PI3Kγ biology and the development of novel therapeutics.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS-252424 in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including cancer and ischemia-reperfusion injury. Understanding the molecular mechanisms governing ferroptosis is paramount for developing novel therapeutic strategies. This technical guide provides an in-depth analysis of AS-252424, a small molecule inhibitor, and its significant role in the modulation of ferroptosis. Initially identified as a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), recent groundbreaking research has unveiled its direct inhibitory action on Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a key enzyme in the ferroptotic cascade. This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline experimental protocols for its use in ferroptosis research, and visualize the associated signaling pathways.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it is not dependent on caspase activity. The core mechanism involves the irondependent enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell death.[3][4]
Key players in the ferroptosis pathway include:
-
Iron: Labile iron pool (LIP) participates in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation.[5][6]
-
Polyunsaturated Fatty Acids (PUFAs): Particularly arachidonic acid (AA) and adrenic acid (AdA), are the primary substrates for lipid peroxidation.[3]
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): This enzyme is crucial for esterifying PUFAs into acyl-CoAs, which are then incorporated into membrane phospholipids, sensitizing cells to ferroptosis.[3][7]
-
Glutathione Peroxidase 4 (GPX4): A selenoenzyme that plays a central role in inhibiting ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[8][9][10] Inhibition of GPX4, for instance by the small molecule RSL3, is a common method to induce ferroptosis experimentally.[2]
-
System Xc-: A cystine/glutamate antiporter that imports cystine for the synthesis of GSH. Inhibition of system Xc- by molecules like erastin depletes GSH and subsequently inactivates GPX4, leading to ferroptosis.[2]
This compound: From a PI3Kγ Inhibitor to a Ferroptosis Modulator
This compound, with the chemical formula C14H8FNO4S, was initially characterized as a potent and selective inhibitor of PI3Kγ.[11][12] However, a pivotal study identified this compound as a direct and potent inhibitor of ACSL4, thereby establishing its role as a modulator of ferroptosis.[7][13]
Mechanism of Action in Ferroptosis Inhibition
The primary mechanism by which this compound inhibits ferroptosis is through its direct interaction with and inhibition of ACSL4 enzymatic activity.[7][11] By binding to glutamine 464 of ACSL4, this compound blocks the esterification of long-chain polyunsaturated fatty acids.[7][11] This action prevents the incorporation of these susceptible fatty acids into membrane phospholipids, thereby reducing the substrate available for lipid peroxidation and rendering cells resistant to ferroptosis-inducing stimuli like RSL3.[7][11]
This inhibitory effect on ACSL4 has been shown to be specific, as this compound prevents RSL3-induced cell death in wild-type cells but not in ACSL4 knockout cells.[11] The re-expression of ACSL4 in these knockout cells restores their sensitivity to RSL3-induced ferroptosis, which can again be rescued by this compound.[11]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various studies.
Table 1: Inhibitory Potency (IC50) of this compound against Kinases.
| Target | IC50 | Reference |
| PI3Kγ | 0.03 µM (30 nM) | [11][14] |
| PI3Kα | 0.94 µM (935 nM) | [11][12] |
| PI3Kβ | 20 µM | [11] |
| PI3Kδ | 20 µM | [11] |
| Casein Kinase 2 (CK2) | 0.02 µM | [11] |
Table 2: Efficacy of this compound in Cellular Assays.
| Assay | Cell Line | Condition | Effective Concentration/IC50 | Reference |
| Inhibition of RSL3-induced viability decrease | HT-1080 | RSL3-induced ferroptosis | IC50 = 2.2 µM | [11] |
| Inhibition of MCP-1-mediated chemotaxis | Wild-type primary monocytes | MCP-1 stimulation | IC50 = 52 µM | [12] |
| Inhibition of MCP-1-mediated chemotaxis | THP-1 | MCP-1 stimulation | IC50 = 53 µM | [12] |
| Reduction of c-Kit ligand-induced LTC4 production | Primary mouse bone marrow-derived mast cells | c-Kit ligand stimulation | 0.5-2.5 µM | [11] |
| Reduction of c-Kit ligand-induced phosphorylation (cPLA2, JNK, p38 MAPK) | Primary mouse bone marrow-derived mast cells | c-Kit ligand stimulation | 0.5-2.5 µM | [11] |
| Inhibition of erastin-induced ferroptosis | HT-1080 | Erastin stimulation | 10 µM (pretreatment) | [15] |
| Inhibition of FIN56-induced ferroptosis | HT-1080 | FIN56 stimulation | 10 µM (pretreatment) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the context of ferroptosis research.
Cell Culture and Reagents
-
Cell Lines: HT-1080 fibrosarcoma cells are a standard model for ferroptosis studies.[16] Other cell lines such as MDA-MB-231 and HT22 can also be used.[15]
-
Reagents:
-
This compound (CAS: 900515-16-4)
-
RSL3 (Ferroptosis inducer, GPX4 inhibitor)
-
Erastin (Ferroptosis inducer, System Xc- inhibitor)
-
Ferrostatin-1 (Fer-1) (Ferroptosis inhibitor, positive control)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Cell Viability Assay (MTT or CCK-8 Assay)
This protocol assesses the protective effect of this compound against ferroptosis-induced cell death.
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Pre-treatment with Inhibitors: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or Ferrostatin-1 (e.g., 2 µM) for 1-2 hours.[15]
-
Induction of Ferroptosis: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or erastin to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.[18] Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay directly measures lipid ROS, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Follow steps 1-4 from the cell viability assay protocol.
-
Staining: In the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe (e.g., 2.5-5 µM) to the cell culture medium.
-
Cell Harvesting and Washing: Harvest the cells, wash them with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[19]
-
Fluorescence Microscopy: Alternatively, visualize the stained cells using a fluorescence microscope to observe the shift from red to green fluorescence.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a colorimetric assay to measure malondialdehyde (MDA), an end product of lipid peroxidation.[20]
-
Cell Lysis: After treatment, lyse the cells and collect the lysate.
-
Reaction with TBA: Add thiobarbituric acid (TBA) solution to the lysate.
-
Incubation: Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[21]
-
Measurement: Cool the samples and measure the absorbance at 532 nm.[21]
-
Quantification: Use an MDA standard curve to quantify the amount of MDA in the samples. Normalize the results to the total protein concentration of the lysate.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound and ferroptosis.
The Core Ferroptosis Pathway and the Role of this compound
Caption: this compound inhibits ferroptosis by directly targeting and inhibiting ACSL4.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-ferroptotic activity of this compound.
Conclusion and Future Directions
This compound has been unequivocally identified as a potent inhibitor of ferroptosis through its direct targeting of ACSL4. This discovery has significant implications for both basic research and therapeutic development. For researchers, this compound serves as a valuable chemical probe to investigate the intricacies of the ferroptosis pathway, particularly the role of lipid metabolism. For drug development professionals, the targeted inhibition of ACSL4 by this compound presents a promising strategy for the treatment of diseases where ferroptosis plays a detrimental role, such as ischemia-reperfusion injury and certain neurodegenerative disorders.[7][13] Further research is warranted to explore the full therapeutic potential of this compound and to develop even more specific and potent ACSL4 inhibitors for clinical applications. The use of nanoparticle-based delivery systems for this compound has already shown promise in preclinical models, suggesting a viable path for future therapeutic interventions.[7][11]
References
- 1. Targeting ferroptosis for cancer therapy: exploring novel strategies from its mechanisms and role in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases [mdpi.com]
- 7. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of ferroptosis and mitochondrial dysfunction by oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferroptosis-Like Death Induction in Saccharomyces cerevisiae by Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Signaling Pathway of AS-252424
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent small molecule inhibitor with a multifaceted signaling profile, primarily recognized for its high affinity and selectivity for phosphoinositide 3-kinase gamma (PI3Kγ). However, subsequent research has revealed its activity against other crucial cellular enzymes, namely acyl-CoA synthetase long-chain family member 4 (ACSL4) and casein kinase 2 (CK2). This guide provides a comprehensive analysis of the signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research and drug development endeavors.
Core Signaling Pathways of this compound
This compound exerts its biological effects by modulating at least three distinct signaling pathways:
-
The PI3Kγ/Akt Signaling Pathway: As a potent inhibitor of PI3Kγ, this compound disrupts the canonical PI3K/Akt signaling cascade, which is pivotal in regulating a myriad of cellular processes including cell growth, proliferation, survival, and migration. This pathway is particularly crucial in immune cells, where PI3Kγ plays a central role in mediating inflammatory responses.
-
The ACSL4-Mediated Ferroptosis Pathway: this compound has been identified as an inhibitor of ACSL4, a key enzyme in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting ACSL4, this compound can protect cells from undergoing ferroptosis.
-
The Casein Kinase 2 (CK2) Signaling Pathway: this compound also demonstrates inhibitory activity against CK2, a ubiquitously expressed serine/threonine kinase involved in a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of this compound against its primary targets and its effects on various cellular functions.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Reference |
| PI3Kγ | 30 - 33 | [1][2][3][4] |
| PI3Kα | 935 - 940 | [1][2][4] |
| PI3Kβ | 20,000 | [1][4] |
| PI3Kδ | 20,000 | [1][4] |
| Casein Kinase 2 (CK2) | 20 | [2] |
Table 2: Functional Cellular Effects of this compound
| Cellular Process | Cell Type | IC50 (µM) | Reference | | --- | --- | --- | | MCP-1-mediated chemotaxis | Primary monocytes | 52 |[1][2] | | MCP-1-mediated chemotaxis | THP-1 cells | 53 |[1][2] | | C5a-mediated PKB/Akt phosphorylation | Raw-264 macrophages | 0.23 |[2] | | MCP-1-induced PKB/Akt phosphorylation | THP-1 cells | 0.4 |[1] |
Signaling Pathway Diagrams
To visually represent the complex interactions modulated by this compound, the following diagrams have been generated using the DOT language.
This compound and the PI3Kγ Signaling Pathway
Caption: this compound inhibits PI3Kγ, blocking Akt activation.
This compound and the ACSL4-Mediated Ferroptosis Pathway
Caption: this compound inhibits ACSL4, preventing ferroptosis.
This compound and Casein Kinase 2 (CK2) Signaling
Caption: this compound inhibits CK2, affecting diverse cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound.
In Vitro PI3Kγ Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of PI3K inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against purified PI3Kγ.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP, [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or phosphorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In each well of the assay plate, add the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the PI3Kγ enzyme to all wells except for the negative control.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (spiked with radiolabeled ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 8 M guanidine-HCl or a solution containing EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or other PIP3-binding membrane).
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Experimental Workflow for PI3Kγ Kinase Assay
Caption: Workflow for determining the IC50 of this compound against PI3Kγ.
Monocyte Chemotaxis Assay
This protocol is based on the Boyden chamber or Transwell assay to assess the effect of this compound on monocyte migration.
Objective: To evaluate the inhibitory effect of this compound on chemoattractant-induced monocyte chemotaxis.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1)
-
This compound
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture and harvest monocytes.
-
Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add the assay buffer containing the chemoattractant. In control wells, add assay buffer without the chemoattractant.
-
Place the inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 90 minutes to 3 hours).
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kγ.
Objective: To determine if this compound inhibits the phosphorylation of Akt in response to a stimulus.
Materials:
-
Relevant cell line (e.g., Raw-264 macrophages)
-
This compound
-
Stimulant (e.g., C5a)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of PI3Kγ, ACSL4, and CK2 in cellular signaling. Its ability to modulate inflammation, ferroptosis, and other fundamental cellular processes makes it a compound of significant interest for both basic research and therapeutic development. This guide provides a foundational understanding of the signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols, to empower researchers in their exploration of this multifaceted inhibitor. The provided diagrams and workflows are intended to serve as clear visual aids for conceptualizing the complex biological activities of this compound.
References
AS-252424: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AS-252424, a potent and selective inhibitor of the p110γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document details its chemical properties, mechanism of action, biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
This compound, with the CAS number 900515-16-4, is a synthetic organic compound belonging to the furan-2-ylmethylene thiazolidinedione class.[1][2][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 900515-16-4 | [1][2][3] |
| Molecular Formula | C₁₄H₈FNO₄S | [2][4][5] |
| Molecular Weight | 305.28 g/mol | [2][5] |
| IUPAC Name | 5-[[5-(4-fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | [6] |
| Alternate Names | 5-(5-(4-fluoro-2-hydroxyphenyl)furan-2-ylmethylene)thiazolidine-2,4-dione | [2][3] |
| Appearance | Crystalline solid, Light yellow to brown/orange | [2][4] |
| Purity | ≥95% to >99% (lot dependent) | [1][2][4] |
| Solubility | Soluble in DMSO (20-61 mg/mL), DMF (20 mg/mL), and 0.1N NaOH. Insoluble in water and ethanol. | [1][4][7] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [4] |
Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of PI3Kγ.[1] The primary mechanism of action involves the inhibition of the catalytic activity of the p110γ subunit of Class IB PI3Ks. This class of enzymes is typically activated by G-protein coupled receptors (GPCRs) and plays a crucial role in inflammatory and immune responses.[8]
By inhibiting PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of this pathway ultimately leads to a reduction in the phosphorylation and activation of Akt.[1]
Recent studies have also identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), implicating it in the regulation of ferroptosis, a form of programmed cell death.[4]
Below is a diagram illustrating the canonical PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Biological Activity
This compound exhibits high selectivity for the γ isoform of PI3K over other Class IA isoforms (α, β, δ). It has also been shown to inhibit Casein Kinase 2 (CK2).[4] The inhibitory concentrations (IC₅₀) are summarized below.
| Target | IC₅₀ (nM) | Reference |
| PI3Kγ | 30 - 33 | [1][6][9] |
| PI3Kα | 935 - 940 | [6][7] |
| PI3Kβ | 20,000 | [6][7] |
| PI3Kδ | 20,000 | [6][7] |
| Casein Kinase 2 (CK2) | 20 | [4][6] |
| ACSL4 | (IC₅₀ = 2.2 µM in HT-1080 cells) | [4] |
In cellular assays, this compound has been demonstrated to inhibit C5a-mediated Akt/PKB phosphorylation in macrophages with an IC₅₀ of 0.23 µM.[1] It also inhibits MCP-1-mediated chemotaxis in monocytic cells.[1] Furthermore, this compound has been shown to reduce leukotriene C4 production and degranulation in bone marrow-derived mast cells.[8]
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of this compound against PI3Kγ.
Methodology:
-
Reagent Preparation : Prepare serial dilutions of this compound in DMSO. Prepare a kinase buffer containing MgCl₂, DTT, and other necessary components. Prepare lipid vesicles containing the PI3K substrate, PIP2.
-
Reaction Setup : In a 384-well plate, combine recombinant human PI3Kγ enzyme, the kinase buffer, lipid vesicles, and the various dilutions of this compound or DMSO (as a control).
-
Initiation : Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP.
-
Incubation : Allow the reaction to proceed at room temperature for a defined period.
-
Termination : Stop the reaction by adding neomycin-coated scintillation proximity assay (SPA) beads. These beads bind to the phosphorylated product (PIP3), bringing the radioactivity in close proximity to the scintillant in the beads.
-
Detection : Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product.
-
Data Analysis : Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Akt Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt in a cellular context.
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., Raw-264 macrophages) and grow to sub-confluency.[10] Starve the cells in a serum-free medium for several hours to reduce basal Akt phosphorylation. Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Stimulation : Stimulate the cells with a GPCR agonist (e.g., 50 nM C5a) for a short period (e.g., 5 minutes) to activate the PI3Kγ pathway.[1]
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Analysis : Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation, immunity, and certain types of cancer. Its high potency and selectivity for PI3Kγ make it a preferred compound for both in vitro and in vivo studies targeting this pathway. This guide provides core technical information to support researchers in the effective use and interpretation of data generated with this inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. adooq.com [adooq.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
AS-252424: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-252424 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes detailed methodologies for key experiments, a summary of its pharmacological data, and a review of its mechanism of action. Notably, this compound has been instrumental as a research tool to elucidate the role of PI3Kγ in various physiological and pathological processes. To date, there is no publicly available information on clinical trials involving this compound.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in a multitude of cellular functions, including cell growth, proliferation, differentiation, survival, and motility.[1] The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is predominantly expressed in hematopoietic cells and is activated by G-protein coupled receptors (GPCRs), making it a critical mediator of inflammatory and immune responses. Its role in leukocyte recruitment and activation has positioned it as an attractive therapeutic target for a range of inflammatory diseases.
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of PI3Kγ. Its discovery, detailed in a 2006 publication in the Journal of Medicinal Chemistry by Pomel et al., provided a valuable chemical probe to investigate the specific functions of PI3Kγ.
Discovery and Synthesis
The development of this compound was part of a focused effort to create selective inhibitors of PI3Kγ. The core structure is a furan-2-ylmethylene thiazolidinedione.
Synthesis Protocol
The synthesis of this compound involves a Knoevenagel condensation. The general procedure for the synthesis of the 5-(furan-2-ylmethylene)thiazolidine-2,4-dione core is as follows:
Step 1: Synthesis of 5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (this compound)
A mixture of an appropriate aldehyde or ketone (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and piperidine (0.1 equivalents) in ethanol is heated at reflux for a specified time. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the final product. For this compound, the specific aldehyde required is 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde.
A detailed, step-by-step protocol as described in the primary literature is necessary for precise replication and is a limitation of the currently available public information.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production disrupts the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as protein kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling pathway by this compound underlies its effects on cellular functions such as chemotaxis and proliferation.[1]
Figure 1: Simplified signaling pathway of PI3Kγ and the inhibitory action of this compound.
Pharmacological Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PI3Kγ with significant selectivity over other class I PI3K isoforms.
| Target | IC50 (nM) | Reference |
| PI3Kγ | 30 ± 10 | [2] |
| PI3Kα | 935 ± 150 | [2] |
| PI3Kβ | 20,000 | [3] |
| PI3Kδ | 20,000 | [3] |
| Casein Kinase 2 (CK2) | 20 | |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | - |
Note: this compound also inhibits Casein Kinase 2 (CK2) and has been identified as an inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Cellular Activity
This compound demonstrates efficacy in cell-based assays, inhibiting key cellular processes mediated by PI3Kγ.
| Assay | Cell Line/Type | IC50 (µM) | Reference |
| MCP-1-mediated Chemotaxis | Primary Monocytes | 52 | [2] |
| MCP-1-mediated Chemotaxis | THP-1 | 53 | [2] |
| PKB/Akt Phosphorylation (MCP-1 stimulated) | THP-1 | 0.4 | [2] |
In Vivo Efficacy
Oral administration of this compound has been shown to reduce leukocyte recruitment in a mouse model of acute peritonitis.
| Animal Model | Dose | Effect | Reference |
| Thioglycollate-induced peritonitis (mouse) | 10 mg/kg (oral) | 35% ± 14% reduction in neutrophil recruitment | [2] |
Experimental Protocols
PI3Kγ Kinase Assay
This assay measures the enzymatic activity of PI3Kγ and the inhibitory effect of this compound.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, etc.)
-
PIP2 substrate
-
[γ-³³P]ATP
-
Scintillation proximity assay (SPA) beads
Protocol:
-
Incubate recombinant human PI3Kγ with varying concentrations of this compound in the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-³³P]ATP.
-
Incubate at room temperature to allow for the phosphorylation of PIP2.
-
Stop the reaction by adding SPA beads, which bind to the radiolabeled PIP3 product.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Figure 2: Workflow for the in vitro PI3Kγ kinase assay.
Cellular PKB/Akt Phosphorylation Assay
This assay determines the ability of this compound to inhibit the downstream signaling of PI3Kγ in a cellular context.
Materials:
-
THP-1 cells
-
This compound
-
Serum-free media
-
Chemoattractant (e.g., MCP-1)
-
Lysis buffer
-
Antibodies against total Akt and phosphorylated Akt (Ser473)
-
ELISA or Western blotting reagents
Protocol:
-
Starve THP-1 cells in serum-free media.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a chemoattractant like MCP-1 to activate the PI3Kγ pathway.
-
Lyse the cells to extract proteins.
-
Quantify the levels of total Akt and phosphorylated Akt using ELISA or Western blotting.
-
Determine the IC50 value for the inhibition of Akt phosphorylation.
Monocyte Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migration of monocytes towards a chemoattractant.
Materials:
-
Primary human monocytes or THP-1 cells
-
This compound
-
Boyden chamber apparatus with a porous membrane (e.g., 5 µm pores)
-
Chemoattractant (e.g., MCP-1)
-
Cell culture media
-
Cell stain (e.g., Giemsa or a fluorescent dye)
Protocol:
-
Place cell culture media containing a chemoattractant (e.g., MCP-1) in the lower chamber of the Boyden apparatus.
-
Pre-incubate monocytes with various concentrations of this compound.
-
Add the pre-treated monocytes to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber to allow for cell migration.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope or using a plate reader if a fluorescent dye is used.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.
Figure 3: Logical workflow for the Boyden chamber chemotaxis assay.
Conclusion
This compound is a seminal compound in the study of PI3Kγ biology. Its high potency and selectivity have made it an invaluable tool for dissecting the roles of this kinase in inflammation, immunity, and other cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing or investigating this important chemical probe. While this compound itself has not progressed into clinical development, the knowledge gained from its use has significantly contributed to the advancement of more drug-like PI3Kγ inhibitors for the potential treatment of a variety of inflammatory and autoimmune diseases.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
The Biological Functions of PI3Kγ Inhibition by AS-252424: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Core Concepts: PI3Kγ and its Role in Cellular Signaling
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, and survival[1][2]. The PI3K family is divided into three classes, with Class I being the most extensively studied. Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ).
PI3Kγ is predominantly expressed in leukocytes and plays a critical role in the immune system[3][4][5]. It is a key mediator of signaling downstream of G protein-coupled receptors (GPCRs), which are activated by chemoattractants[5]. Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB)[4][5]. The activation of the PI3Kγ/Akt signaling pathway is fundamental to various immune cell functions, including migration, degranulation, and the production of inflammatory mediators[3][6].
This compound: A Potent and Selective PI3Kγ Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI3Kγ. It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of the enzyme[7].
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of this compound against various PI3K isoforms and other kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value | Notes |
| PI3Kγ | 30 nM[7][8], 33 nM[7][9][10] | High potency against the primary target. |
| PI3Kα | 935 nM[7][8], 940 nM[11] | Over 30-fold selectivity for PI3Kγ over PI3Kα.[7] |
| PI3Kβ | 20 µM[8][11][12] | Low inhibitory activity. |
| PI3Kδ | 20 µM[8][11][12] | Low inhibitory activity. |
| Casein Kinase 2 (CK2) | 20 nM[7][12] | Off-target activity noted. |
| Long-chain acyl-CoA synthetase 4 (ACSL4) | - | Binds to and inhibits ACSL4 enzymatic activity.[12] |
Quantitative Data: Cellular and In Vivo Effects
The biological effects of this compound have been characterized in various cellular and in vivo models.
| Biological Effect | Cell/Animal Model | IC50 / Effect |
| Inhibition of C5a-mediated PKB/Akt phosphorylation | Mouse Raw264.7 macrophages | IC50 = 0.23 µM[7] |
| Inhibition of MCP-1-mediated PKB/Akt phosphorylation | Human THP-1 monocytic cells | IC50 = 0.4 µM[1][7][8] |
| Inhibition of MCP-1-mediated chemotaxis | Human primary monocytes | IC50 = 52 µM[7][8] |
| Inhibition of MCP-1-mediated chemotaxis | Human THP-1 monocytic cells | IC50 = 53 µM[1][7][8] |
| Inhibition of cell proliferation | Pancreatic cancer cell lines (HPAF, Capan1) | Specific blockage of proliferation.[7] |
| Reduction of neutrophil recruitment | Mouse model of thioglycollate-induced peritonitis | 35% reduction at 10 mg/kg (oral administration).[1][7][8] |
| Inhibition of ferroptosis | HT-1080 cells | Prevents RSL3-induced decrease in viability (IC50 = 2.2 µM).[12] |
| Reduction of leukotriene C4 (LTC4) production | Mouse bone marrow-derived mast cells (BMMCs) | Attenuates c-Kit ligand-induced LTC4 generation.[6][12] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by inhibiting PI3Kγ and consequently modulating downstream signaling pathways.
The PI3Kγ/Akt Signaling Pathway
The canonical pathway inhibited by this compound is the PI3Kγ/Akt pathway, which is crucial for immune cell function.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Regulation of Inflammatory Responses in Mast Cells
In mast cells, this compound has been shown to downregulate inflammatory responses by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) and MAPKs, and by inhibiting Ca2+ liberation[6].
Caption: Inhibition of mast cell inflammatory responses by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro PI3Kγ Kinase Assay
This assay is used to determine the IC50 value of this compound against PI3Kγ.
Caption: Workflow for the in vitro PI3Kγ kinase assay.
Protocol Details:
-
Incubation: 100 ng of human PI3Kγ is incubated at room temperature with a kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, and 15 µM ATP/100 nCi γ[13]ATP. Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are also added[7].
-
Inhibitor Addition: this compound or DMSO (as a control) is added to the reaction mixture[7].
-
Reaction Termination: The kinase reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads[7].
-
Measurement: The radioactivity, which is proportional to the kinase activity, is measured[7].
Cellular Akt/PKB Phosphorylation Assay
This cell-based assay measures the effect of this compound on the phosphorylation of Akt, a downstream target of PI3Kγ.
Caption: Workflow for the cellular Akt/PKB phosphorylation assay.
Protocol Details:
-
Cell Culture and Starvation: Raw264.7 macrophages are starved in a serum-free medium for 3 hours[7].
-
Pretreatment: The cells are pretreated with varying concentrations of this compound or DMSO for 30 minutes[7].
-
Stimulation: The cells are then stimulated for 5 minutes with 50 nM C5a to activate the PI3Kγ pathway[7].
-
Analysis: The level of Akt phosphorylation at Serine-473 is monitored using a phospho-specific antibody and standard ELISA protocols[7].
Biological Functions and Therapeutic Potential
The inhibition of PI3Kγ by this compound has demonstrated a range of biological effects with potential therapeutic implications in various diseases.
Inflammation and Immunity
Given the central role of PI3Kγ in leukocyte migration and activation, its inhibition by this compound presents a promising strategy for the treatment of inflammatory and autoimmune diseases[3][4]. By blocking the recruitment of immune cells such as neutrophils and monocytes to sites of inflammation, this compound can attenuate the inflammatory response[1][7][8]. This has been demonstrated in preclinical models of peritonitis and rheumatoid arthritis[4][7].
Oncology
The PI3K/Akt pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival[1]. While PI3Kα is more commonly mutated in solid tumors, PI3Kγ has emerged as a target in the tumor microenvironment. It plays a role in the function of tumor-associated macrophages (TAMs), which can promote tumor progression. By inhibiting PI3Kγ, this compound could potentially reprogram the tumor microenvironment to be less immunosuppressive. Indeed, this compound has been shown to specifically block the proliferation of certain pancreatic cancer cell lines[7].
Other Potential Applications
Recent studies have highlighted a role for this compound in inhibiting ferroptosis, a form of regulated cell death, through its off-target inhibition of ACSL4[12]. This suggests potential applications in diseases where ferroptosis is implicated, such as ischemia-reperfusion injury[12]. Additionally, this compound has been shown to reduce calcium transients in cardiomyocytes, indicating a potential role in cardiovascular conditions[7]. However, it is important to note that in a mouse model of asthma, this compound increased airway hyperresponsiveness, suggesting that its effects can be context-dependent[12].
Conclusion
This compound is a valuable research tool for elucidating the biological functions of PI3Kγ. Its high potency and selectivity make it a suitable probe for studying the roles of this kinase in various physiological and pathological processes. The data summarized in this guide highlight the potential of PI3Kγ inhibition as a therapeutic strategy for a range of diseases, particularly those with an inflammatory component. Further research is warranted to fully explore the therapeutic utility of this compound and other PI3Kγ inhibitors in clinical settings.
References
- 1. glpbio.com [glpbio.com]
- 2. The role of PI3K in immune cells | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kγ kinase activity is required for optimal T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 10. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The role of PI3Kγ in the immune system: new insights and translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibition of PI3Kγ and ACSL4 by AS-252424: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the dual inhibitory action of AS-252424 on Phosphoinositide 3-kinase gamma (PI3Kγ) and Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound.
Core Concepts: Dual Inhibition Mechanism
This compound, a furan-2-ylmethylene thiazolidinedione, was initially identified as a potent and selective inhibitor of PI3Kγ[1][2][3]. It functions as an ATP-competitive inhibitor of PI3Kγ's lipid kinase activity[1][2]. More recent studies have revealed a second critical function: the direct inhibition of ACSL4, a key enzyme in the ferroptosis cell death pathway[4][5][6]. This dual inhibition positions this compound as a unique pharmacological tool and a potential therapeutic agent for diseases involving both inflammation and ferroptosis-driven cell death, such as organ ischemia-reperfusion injury and certain cancers[4][5].
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 Value | Assay Conditions | Reference |
| PI3Kγ | 30 ± 10 nM | Cell-free assay | [7] |
| 33 nM | Cell-free assay | [1][2][3] | |
| PI3Kα | 935 ± 150 nM | Cell-free assay | [7] |
| 940 nM | Cell-free assay | [8] | |
| PI3Kβ | 20 µM | Cell-free assay | [4][7] |
| PI3Kδ | 20 µM | Cell-free assay | [4][7] |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free assay | [1][4] |
| ACSL4 | - | Direct binding and inhibition of enzymatic activity | [4][5][6] |
Table 2: Cellular Effects of this compound
| Cellular Process | Cell Line/Model | IC50 Value / Effect | Reference |
| PKB/Akt Phosphorylation (C5a-mediated) | Raw-264 macrophages | Submicromolar to low-micromolar IC50 | [1][2] |
| PKB/Akt Phosphorylation (MCP-1-mediated) | THP-1 monocytes | 0.4 µM | [7] |
| Chemotaxis (MCP-1-mediated) | Primary monocytes | 52 µM | [1][2][7] |
| THP-1 monocytes | 53 µM | [1][2][7] | |
| Cell Proliferation | HPAF and Capan1 pancreatic cancer cells | Specific inhibition | [1][2] |
| Ferroptosis (RSL3-induced) | HT-1080 cells | 2.2 µM | [4] |
| Leukotriene C4 (LTC4) Production | Mouse bone marrow-derived mast cells | Reduction at 0.5-2.5 µM | [4][9] |
| Neutrophil Recruitment (in vivo) | Thioglycollate-induced peritonitis mouse model | 35% reduction at 10 mg/kg (oral) | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: PI3Kγ Signaling Pathway Inhibition by this compound.
Caption: ACSL4-Mediated Ferroptosis Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro PI3Kγ Kinase Assay
This assay is used to determine the IC50 value of this compound for PI3Kγ.
-
Principle: A lipid kinase assay based on scintillation proximity assay (SPA) technology is performed in 384-well plates. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into the substrate phosphatidylinositol (PtdIns)[10].
-
Procedure:
-
Human recombinant PI3Kγ is incubated with a kinase buffer containing MgCl2, β-glycerophosphate, DTT, Na3VO4, and Na Cholate.
-
Lipid vesicles containing PtdIns and phosphatidylserine (PtdSer) are added as substrates.
-
A mixture of ATP and [γ-33P]ATP is added to initiate the kinase reaction.
-
The reaction is performed in the presence of varying concentrations of this compound or DMSO as a control.
-
The reaction is stopped by the addition of neomycin-coated SPA beads, which bind to the phosphorylated lipid product.
-
The proximity of the radiolabeled product to the scintillant-containing beads results in a light signal that is measured to quantify kinase activity.
-
IC50 values are calculated from the dose-response curve.
-
Cellular Akt/PKB Phosphorylation Assay
This cell-based assay measures the effect of this compound on the downstream signaling of PI3Kγ.
-
Principle: The phosphorylation of Akt at Ser-473, a downstream target of PI3K signaling, is quantified using a standard ELISA protocol[7][10].
-
Procedure:
-
Raw-264 macrophages or THP-1 monocytes are starved in a serum-free medium for 3 hours.
-
Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.
-
Cells are then stimulated with a GPCR agonist, such as C5a or MCP-1, for 5 minutes to activate the PI3Kγ pathway.
-
Cell lysates are prepared, and the level of phosphorylated Akt (Ser-473) is determined using a specific antibody in an ELISA format.
-
Ferroptosis Induction and Cell Viability Assay
This assay evaluates the ability of this compound to protect cells from ferroptotic cell death.
-
Principle: The viability of cells is measured after inducing ferroptosis with a compound like RSL3, which inhibits glutathione peroxidase 4 (GPX4). The protective effect of this compound is quantified[4].
-
Procedure:
-
HT-1080 cells (wild-type and ACSL4 knockout) are seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound.
-
Ferroptosis is induced by adding the ferroptosis inducer RSL3.
-
After a defined incubation period, cell viability is assessed using a standard method such as the CCK-8 assay.
-
The IC50 for the prevention of RSL3-induced cell death is determined.
-
ACSL4 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ACSL4.
-
Principle: The activity of recombinant ACSL4 is measured by quantifying the formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA)[11].
-
Procedure:
-
Recombinant ACSL4 protein is incubated with different concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate arachidonic acid.
-
The formation of the product, AA-CoA, is measured over time using a suitable detection method.
-
Conclusion
This compound presents a compelling profile as a dual inhibitor of PI3Kγ and ACSL4. Its ability to modulate both inflammatory signaling and ferroptotic cell death pathways opens up new avenues for therapeutic intervention in a range of diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar dual-acting compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 3. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
AS-252424: A Potent Inhibitor of Lipid Peroxidation via ACSL4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS-252424 has been identified as a potent inhibitor of lipid peroxidation through its direct interaction with and inhibition of long-chain acyl-CoA synthetase 4 (ACSL4). This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitigating lipid peroxidation, a key process in ferroptosis. The document details the quantitative effects of this compound on lipid peroxidation, outlines the experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through detailed diagrams. This information is intended to support researchers and professionals in the fields of cell biology, pharmacology, and drug development in their investigation and potential application of this compound as a tool to modulate ferroptosis and related pathological conditions.
Introduction
Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to the formation of reactive lipid species and subsequent cellular damage. It is a hallmark of ferroptosis, a form of regulated cell death implicated in various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The enzyme long-chain acyl-CoA synthetase 4 (ACSL4) plays a critical role in the initiation of lipid peroxidation by converting long-chain polyunsaturated fatty acids (PUFAs) into their corresponding acyl-CoA derivatives, which are then susceptible to oxidation.
This compound, initially recognized as a PI3Kγ inhibitor, has emerged as a direct and specific inhibitor of ACSL4. By targeting ACSL4, this compound effectively suppresses lipid peroxidation and subsequent ferroptotic cell death. This guide delves into the technical details of this compound's effect on lipid peroxidation, providing valuable data and methodologies for the scientific community.
Quantitative Effects of this compound on Lipid Peroxidation
This compound has demonstrated significant efficacy in inhibiting lipid peroxidation in various in vitro models. The following tables summarize the key quantitative data from studies on its inhibitory activity.
| Cell Line | Inducer of Lipid Peroxidation | This compound Concentration | Effect on Lipid Peroxidation | Reference |
| HT-1080 | RSL3 (1 µM) | 10 µM | Effectively eliminated RSL3-induced lipid peroxidation, comparable to Ferrostatin-1 | [1] |
| Parameter | Cell Line | Value | Description | Reference |
| IC50 for RSL3-induced ferroptosis | HT-1080 | ~2.2 µM | Concentration of this compound that inhibits 50% of RSL3-induced cell death, a process driven by lipid peroxidation. | [1] |
Signaling Pathway of this compound in Lipid Peroxidation Inhibition
This compound exerts its inhibitory effect on lipid peroxidation by directly targeting the ACSL4 enzyme. The signaling pathway is a linear and direct mechanism of action.
Caption: Mechanism of this compound in inhibiting lipid peroxidation.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on lipid peroxidation, based on established protocols.
Assessment of RSL3-Induced Lipid Peroxidation in HT-1080 Cells
This protocol describes the use of the fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation by flow cytometry.
Materials:
-
HT-1080 fibrosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
RSL3 (solubilized in DMSO)
-
Ferrostatin-1 (Fer-1, as a positive control)
-
C11-BODIPY(581/591) probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HT-1080 cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of this compound or Ferrostatin-1 (e.g., 10 µM) for 1 hour.
-
Induce lipid peroxidation by adding RSL3 (e.g., 1 µM) to the culture medium and incubate for 8 hours. Include a vehicle control (DMSO) and an RSL3-only control.
-
-
C11-BODIPY Staining:
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing the C11-BODIPY(581/591) probe at a final concentration of 2 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. The oxidized C11-BODIPY probe shifts its fluorescence emission from red to green, which can be detected in the appropriate channels (e.g., FITC channel for green fluorescence).
-
Quantify the percentage of C11-BODIPY-positive cells or the mean fluorescence intensity to determine the level of lipid peroxidation.
-
Caption: Experimental workflow for assessing lipid peroxidation.
Conclusion
This compound is a valuable research tool for studying the role of lipid peroxidation in various biological and pathological processes. Its specific inhibition of ACSL4 provides a direct mechanism to modulate ferroptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the therapeutic potential of this compound in diseases driven by lipid peroxidation is warranted.
References
Preliminary Studies of AS-252424 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Compound Profile: this compound
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ.[1] Its selectivity for PI3Kγ over other Class I PI3K isoforms makes it a valuable tool for investigating the specific role of this isoform in cancer biology.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various PI3K isoforms and its effects on different cancer cell lines.
Table 1: this compound Inhibitory Activity against Class I PI3K Isoforms
| Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 - 33 | - |
| PI3Kα | 935 | ~30-fold |
| PI3Kβ | 20,000 | ~667-fold |
| PI3Kδ | 20,000 | ~667-fold |
Data compiled from multiple sources.[2][3]
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration / IC50 | Reference |
| HPAF | Pancreatic Ductal Adenocarcinoma | Cell Proliferation | Cell Count | Significant Inhibition | [1][2] |
| Capan1 | Pancreatic Ductal Adenocarcinoma | Cell Proliferation | Cell Count | Significant Inhibition | [1][2] |
| THP-1 | Acute Monocytic Leukemia | Chemotaxis (MCP-1-mediated) | Cell Migration | 53 µM | [2] |
| THP-1 | Acute Monocytic Leukemia | PKB/Akt Phosphorylation (MCP-1-induced) | p-Akt (Ser473) levels | 0.4 µM | [3] |
| HT-1080 | Fibrosarcoma | Ferroptosis (RSL3-induced) | Cell Viability | 2.2 µM (inhibition of ferroptosis) |
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and motility.[4] The diagram below illustrates the canonical PI3K/Akt pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Culture and Maintenance
-
Cell Lines: HPAF, Capan1 (pancreatic cancer), THP-1 (monocytic leukemia), and other relevant cancer cell lines are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (Cell Counting)
This protocol is based on the methodology used to assess the effect of this compound on pancreatic cancer cell lines.[1]
-
Seeding: Plate cells in 6-well plates at a density of 5 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Counting: At each time point, detach the cells using trypsin-EDTA, and count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Data Analysis: Plot cell number against time for each treatment condition.
Western Blot Analysis for Akt Phosphorylation
This protocol is a standard method for assessing the inhibition of the PI3K/Akt pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor or chemokine (e.g., 100 ng/mL EGF or 100 nM MCP-1) for 10-15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software.
Chemotaxis Assay (Boyden Chamber)
This protocol is based on the method used to evaluate the effect of this compound on THP-1 cell migration.[2]
-
Chamber Preparation: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (8 µm pore size).
-
Chemoattractant: Add a chemoattractant solution (e.g., 10 nM MCP-1) to the lower wells of the chamber.
-
Cell Preparation: Resuspend THP-1 cells in serum-free medium and pre-incubate with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Cell Addition: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preliminary in vitro evaluation of this compound in cancer cell lines.
Conclusion and Future Directions
The preliminary data on this compound indicate that it is a highly selective inhibitor of PI3Kγ with demonstrated activity in specific cancer cell lines, particularly in pancreatic cancer and certain leukemias. Its ability to inhibit proliferation and downstream Akt signaling highlights its potential as a targeted therapeutic agent. However, further research is warranted to expand the scope of these initial findings. Future studies should focus on:
-
Broad-panel screening: Evaluating the anti-proliferative and pro-apoptotic effects of this compound across a wider range of cancer cell lines from different tissues of origin.
-
Combination studies: Investigating the synergistic potential of this compound with other standard-of-care chemotherapeutics or targeted agents.
-
In vivo studies: Assessing the efficacy and safety of this compound in preclinical animal models of relevant cancers.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patient populations most likely to respond to PI3Kγ inhibition.
This technical guide serves as a foundational resource for researchers to design and execute further investigations into the therapeutic potential of this compound in oncology.
References
The Impact of AS-252424 on Immune Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme, a critical node in the signaling pathways that govern the function of various immune cells.[1][2] PI3Kγ is predominantly expressed in leukocytes and plays a central role in inflammation, immune responses, and cell migration.[3] This technical guide provides an in-depth overview of the impact of this compound on immune cell signaling, with a focus on its mechanism of action, effects on key immune cell types, and detailed experimental protocols for its study. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in immunology and pharmacology.
Mechanism of Action of this compound
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ.[2] By targeting PI3Kγ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). The inhibition of this pathway disrupts a multitude of cellular processes in immune cells.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 ± 10[1] | - |
| PI3Kα | 935 ± 150[1] | ~31-fold |
| PI3Kβ | 20,000[1] | ~667-fold |
| PI3Kδ | 20,000[1] | ~667-fold |
Table 2: Inhibitory Activity of this compound in Cell-Based Assays
| Cell Type | Assay | Stimulus | IC50 | Reference |
| Primary Monocytes | Chemotaxis | MCP-1 | 52 µM | [1] |
| THP-1 Monocytic Cells | Chemotaxis | MCP-1 | 53 µM | [1] |
| THP-1 Monocytic Cells | Akt/PKB Phosphorylation | MCP-1 | 0.4 µM | [1] |
| Raw-264 Macrophages | Akt/PKB Phosphorylation | C5a | 0.23 µM | [2] |
| Mouse Bone Marrow-Derived Mast Cells | Leukotriene C4 Generation | c-Kit Ligand | 0.5-2.5 µM (Significant reduction) | [4] |
| Mouse Bone Marrow-Derived Mast Cells | Degranulation | c-Kit Ligand | 0.5-2.5 µM (Significant reduction) | [5] |
Impact on Immune Cell Signaling and Function
Monocytes and Macrophages
This compound significantly impacts monocyte and macrophage function, primarily by inhibiting their migration and inflammatory responses.
-
Chemotaxis: this compound effectively inhibits monocyte chemotaxis towards chemokines like monocyte chemoattractant protein-1 (MCP-1).[1] This is a direct consequence of blocking the PI3Kγ-mediated signaling downstream of G-protein coupled receptors (GPCRs) such as CCR2 (the receptor for MCP-1).
-
Akt Phosphorylation: The binding of chemokines to their receptors on monocytes and macrophages leads to the activation of PI3Kγ and subsequent phosphorylation of Akt. This compound potently blocks this phosphorylation in a concentration-dependent manner.[1][2]
Neutrophils
Neutrophil recruitment to sites of inflammation is a PI3Kγ-dependent process. In a mouse model of acute peritonitis, oral administration of this compound at 10 mg/kg resulted in a moderate reduction of neutrophil recruitment (35% ± 14%), which was comparable to the reduction observed in PI3Kγ-deficient mice.[1]
Mast Cells
This compound has demonstrated significant anti-inflammatory effects on mast cells.
-
Degranulation and Mediator Release: this compound dramatically attenuates c-Kit ligand (KL)-induced degranulation and the generation of leukotriene C4 (LTC4) in bone marrow-derived mast cells (BMMCs).[5]
-
Downstream Signaling: The inhibitory effects of this compound in mast cells are associated with the downregulation of phosphorylation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinases (MAPKs), as well as the inhibition of Ca2+ liberation.[5]
T Cells and B Cells
While the expression of PI3Kγ is lower in lymphocytes compared to myeloid cells, it still plays a role in their function. The PI3K pathway is crucial for T cell activation, differentiation, and trafficking.[6] Similarly, in B cells, PI3K signaling is important for B cell receptor (BCR) signaling and activation.[3] Although direct studies on the effect of this compound on T and B cell function are limited, its ability to inhibit PI3Kγ suggests a potential role in modulating adaptive immune responses. Further research is needed to fully elucidate the specific impact of this compound on lymphocyte signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on immune cell signaling.
Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the effect of this compound on monocyte migration in response to a chemoattractant.
Materials:
-
THP-1 monocytic cells or freshly isolated primary monocytes
-
This compound
-
Chemoattractant (e.g., MCP-1)
-
24-well plate with 5 µm pore size polycarbonate membrane inserts (e.g., Transwell®)
-
Serum-free RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI for 2-4 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free RPMI to achieve the desired final concentrations.
-
Assay Setup:
-
Add 600 µL of serum-free RPMI containing the chemoattractant (e.g., 10 nM MCP-1) to the lower wells of the 24-well plate.
-
In the upper chamber (insert), add 100 µL of cell suspension (typically 1 x 10^6 cells/mL) that has been pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Alternatively, for a quantitative fluorometric assay, pre-label the cells with Calcein-AM before the assay. After incubation, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader.
-
-
Data Analysis: Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence intensity. Plot the results as a percentage of the control (vehicle-treated cells) against the concentration of this compound to determine the IC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Bone marrow-derived mast cells (BMMCs)
-
This compound
-
Stimulant (e.g., c-Kit ligand/Stem Cell Factor or IgE/Antigen)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Culture and Sensitization: Culture BMMCs in appropriate medium. For IgE-mediated degranulation, sensitize the cells with IgE overnight.
-
Cell Preparation: Wash the cells with Tyrode's buffer and resuspend at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulant (e.g., c-Kit ligand or antigen) to the cell suspension and incubate for 30-60 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay:
-
In a new 96-well plate, add a sample of the supernatant.
-
Add the substrate pNAG to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing an equal number of non-stimulated cells). Plot the percentage of inhibition against the concentration of this compound.
Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) as a readout of PI3Kγ activity.
Materials:
-
Immune cells of interest (e.g., THP-1 cells, macrophages)
-
This compound
-
Stimulant (e.g., MCP-1, C5a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells and starve them in serum-free medium. Pre-treat the cells with different concentrations of this compound or vehicle for 30-60 minutes. Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total Akt for normalization. Quantify the band intensities and express the level of p-Akt as a ratio to total Akt.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in immune cell signaling. Its high selectivity allows for the specific interrogation of PI3Kγ-dependent pathways. This technical guide has summarized the key effects of this compound on monocytes, macrophages, neutrophils, and mast cells, highlighting its inhibitory action on cell migration, degranulation, and inflammatory mediator release. The provided experimental protocols offer a starting point for researchers to further explore the intricate role of PI3Kγ in the immune system and to evaluate the therapeutic potential of its inhibition. As our understanding of the nuanced roles of PI3K isoforms in different immune cell subsets continues to grow, selective inhibitors like this compound will remain indispensable for advancing the fields of immunology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3Kγ kinase activity is required for optimal T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of AS-252424: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in inflammatory and immune responses.[1] This technical guide provides a summary of the initial toxicity screening of this compound, compiling available data on its effects on cell viability and proliferation. The information is intended to guide researchers and drug development professionals in the preliminary assessment of the compound's safety profile.
Core Data Summary
The initial assessment of this compound's toxicity profile reveals a nuanced picture. While not broadly cytotoxic to all cell types, it exhibits specific effects on the proliferation of certain cancer cell lines and has demonstrated a protective role in a model of ferroptotic cell death.
In Vitro Efficacy and Selectivity
This compound is a highly potent inhibitor of PI3Kγ with an IC50 of 30-33 nM.[2][3] Its selectivity for PI3Kγ is significant, with much higher concentrations required to inhibit other PI3K isoforms.[2] The compound also inhibits Casein Kinase 2 (CK2) with an IC50 of 20 nM.[4]
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Reference(s) |
| PI3Kγ | 30 - 33 | [2][3] |
| PI3Kα | 935 - 940 | [2] |
| PI3Kβ | 20,000 | [2] |
| PI3Kδ | 20,000 | [2] |
| CK2 | 20 | [4] |
Effects on Cell Proliferation and Viability
The impact of this compound on cell viability appears to be cell-type dependent. Studies on hematopoietic progenitor cells showed that even at high doses, this compound had little effect on their proliferation.[5][6] In contrast, it has been shown to specifically block the proliferation of pancreatic cancer cell lines HPAF and Capan1.[4]
A notable finding is the protective effect of this compound against ferroptosis, a form of programmed cell death. In HT-1080 cells, this compound prevented the decrease in cell viability induced by the ferroptosis inducer RSL3.[7]
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line/Cell Type | Assay Type | Effect | Concentration / IC50 | Reference(s) |
| Hematopoietic Progenitor Cells | MTS Assay | Little to no effect on proliferation | High doses | [5][6] |
| Pancreatic Cancer (HPAF, Capan1) | Cell Counting | Inhibition of proliferation | Not specified | [4] |
| HT-1080 | Ferroptosis Assay (RSL3-induced) | Prevention of viability decrease | IC50 = 2.2 µM | [7] |
| Primary Monocytes | Chemotaxis Assay | Inhibition | IC50 = 52 µM | [4] |
| THP-1 (monocytic cell line) | Chemotaxis Assay | Inhibition | IC50 = 53 µM | [4] |
In Vivo Observations
A study in a mouse model of toluene diisocyanate-induced asthma reported that administration of this compound at a dose of 10 mg/kg led to increased airway hyperresponsiveness and airway smooth muscle thickening, suggesting a potential for adverse effects in specific inflammatory contexts.[7]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the information gathered, the following outlines the likely methodologies employed.
Cell Proliferation Assays (MTS and Cell Counting)
-
MTS Assay (for Hematopoietic Progenitor Cells):
-
Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
-
General Protocol:
-
Seed hematopoietic progenitor cells in a 96-well plate at a predetermined density.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 24 hours).[6]
-
Add MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
-
Cell Counting (for Pancreatic Cancer Cells):
-
Principle: Direct enumeration of cells to determine the effect of a compound on cell proliferation.
-
General Protocol:
-
Seed pancreatic cancer cells (HPAF and Capan1) in multi-well plates.
-
Treat cells with this compound or vehicle control.
-
After the desired incubation period, detach the cells using trypsin.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Compare the cell counts in treated wells to the control wells.
-
-
Ferroptosis Assay
-
Principle: To assess the ability of this compound to protect cells from ferroptosis, a specific form of iron-dependent cell death characterized by lipid peroxidation.
-
General Protocol (RSL3-induced ferroptosis):
-
Plate HT-1080 cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with a range of concentrations of this compound.
-
Induce ferroptosis by adding a known concentration of RSL3.
-
Include control wells (untreated, RSL3 only, this compound only).
-
After an appropriate incubation time, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for the protective effect of this compound.
-
Signaling Pathways and Experimental Workflows
PI3Kγ Signaling Pathway Inhibition
This compound primarily targets the PI3Kγ signaling pathway, which is crucial for the function of immune cells. Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulate various cellular processes including cell survival, proliferation, and inflammation. By inhibiting PI3Kγ, this compound blocks the production of PIP3 and subsequent downstream signaling.
References
- 1. A method for prolonged survival of primary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of any class IA PI3K isoform can sustain cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
AS-252424: A Dual Inhibitor of PI3Kγ and ACSL4 in the Regulation of Cellular Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AS-252424 is a potent and selective small molecule inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). Emerging evidence has also identified it as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), a key enzyme in fatty acid metabolism and ferroptosis. This dual inhibitory activity positions this compound as a unique tool to investigate the intricate connections between lipid signaling, cellular bioenergetics, and metabolic reprogramming in health and disease. This technical guide provides an in-depth overview of the role of this compound in regulating cellular metabolism, with a focus on its impact on the PI3K/Akt signaling cascade and fatty acid metabolism. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Cellular metabolism is a highly regulated network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and function. Dysregulation of metabolic pathways is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndrome. The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including metabolism. The class I PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit. The p110γ catalytic subunit, encoded by the PIK3CG gene, is predominantly expressed in hematopoietic cells and plays a crucial role in inflammation and immunity.
This compound has been widely characterized as a potent and selective inhibitor of PI3Kγ.[1] More recently, it has been discovered that this compound also targets and inhibits the enzymatic activity of long-chain acyl-CoA synthetase 4 (ACSL4).[2][3] ACSL4 is a critical enzyme that activates long-chain fatty acids, particularly polyunsaturated fatty acids (PUFAs), for their subsequent metabolic processing, including incorporation into cellular lipids and involvement in signaling pathways and ferroptosis.[2][4] This dual specificity of this compound provides a unique opportunity to dissect the crosstalk between PI3Kγ-mediated signaling and ACSL4-dependent fatty acid metabolism.
This guide will delve into the known and potential roles of this compound in modulating cellular metabolism, drawing upon its inhibitory effects on both PI3Kγ and ACSL4.
The PI3Kγ Signaling Pathway and its Role in Metabolism
The PI3Kγ signaling pathway is typically activated by G-protein coupled receptors (GPCRs) in response to various stimuli, such as chemokines and inflammatory mediators. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the regulation of diverse cellular functions, including glucose metabolism.
The PI3K/Akt pathway is known to promote glucose uptake by stimulating the translocation of glucose transporter 1 (GLUT1) to the plasma membrane.[5] Furthermore, Akt can activate key glycolytic enzymes, thereby enhancing the rate of glycolysis. The metabolic consequences of PI3Kγ inhibition by this compound are therefore of significant interest, particularly in immune cells where this isoform is highly expressed and metabolic reprogramming is tightly linked to cellular function.
This compound as an Inhibitor of ACSL4 and its Impact on Fatty Acid Metabolism
A recent study has identified this compound as a direct inhibitor of ACSL4, an enzyme that catalyzes the conversion of long-chain fatty acids to their metabolically active acyl-CoA derivatives.[2] ACSL4 displays a preference for polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and adrenic acid (AdA). The resulting acyl-CoAs can be incorporated into complex lipids like phospholipids, triglycerides, and cholesterol esters, or be utilized for energy production via β-oxidation.
The inhibition of ACSL4 by this compound has significant implications for cellular lipid metabolism and related processes. By blocking the activation of PUFAs, this compound can alter the composition of cellular membranes, impact the synthesis of lipid signaling molecules (e.g., eicosanoids), and inhibit ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[2]
Quantitative Data on the Effects of this compound on Cellular Metabolism
While direct quantitative data on the effects of this compound on cellular metabolic parameters such as glucose uptake, lactate production, and oxygen consumption rates are not yet extensively published, some in vivo data and the known functions of its targets allow for informed hypotheses.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PI3Kγ | 30 ± 10 nM | [6] |
| PI3Kα | 935 ± 150 nM | [6] |
| PI3Kβ | 20 µM | [6] |
| PI3Kδ | 20 µM | [6] |
| ACSL4 | Not yet quantified with IC50 | [2] |
Table 2: Effects of PI3Kγ Inhibition/Deletion on Systemic Metabolism
| Model | Metabolic Effect | Finding | Reference |
| PI3Kγ knockout mice | Energy Expenditure | Increased energy expenditure | [7] |
| PI3Kγ knockout mice | Diet-induced Obesity | Protected from diet-induced obesity and insulin resistance | [7] |
Further research is required to quantify the direct impact of this compound on key metabolic fluxes in various cell types.
Experimental Protocols
To facilitate further investigation into the metabolic roles of this compound, we provide detailed protocols for key experiments.
Glucose Uptake Assay
This protocol describes a method to measure glucose uptake in cultured cells (e.g., macrophages) treated with this compound using a fluorescently-labeled glucose analog, 2-NBDG.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (glucose transport inhibitor)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired duration (e.g., 1, 6, 24 hours).
-
Glucose Starvation: Gently wash the cells twice with warm KRH buffer and then incubate in KRH buffer for 30 minutes at 37°C to starve the cells of glucose.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to each well. For negative controls, add 200 µM phloretin 10 minutes prior to the addition of 2-NBDG.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with phloretin) from all readings. Normalize the fluorescence intensity to the protein concentration in each well (determined by a separate protein assay like BCA).
Lactate Production Assay
This protocol outlines a colorimetric method to measure lactate concentration in the cell culture medium.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Lactate Assay Kit (commercially available)
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the glucose uptake assay.
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture medium from each well.
-
Assay Procedure: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the collected medium with a reaction mixture containing lactate oxidase and a colorimetric probe.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the lactate concentration in each sample using a standard curve generated with the provided lactate standards. Normalize the lactate concentration to the cell number or protein concentration.
Oxygen Consumption Rate (OCR) Measurement (Seahorse Assay)
This protocol describes the use of a Seahorse XF Analyzer to measure the real-time oxygen consumption rate, a key indicator of mitochondrial respiration.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplate
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Assay Run: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This will involve sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial function.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex interplay between PI3Kγ signaling, fatty acid metabolism, and overall cellular bioenergetics. Its dual inhibitory action on both PI3Kγ and ACSL4 provides a unique avenue for exploring the crosstalk between these two critical metabolic regulators. While the direct effects of this compound on key metabolic fluxes at the cellular level require further detailed investigation, the information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance our understanding of the metabolic roles of this intriguing compound. Future studies employing the methodologies outlined herein will be crucial for elucidating the full therapeutic potential of targeting PI3Kγ and ACSL4 in a range of metabolic and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Macrophage Rewiring by Nutrient Associated PI3K Dependent Pathways [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Methodological & Application
Application Notes and Protocols for AS-252424 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in inflammatory and immune responses.[5] This makes this compound a valuable tool for investigating the role of PI3Kγ in various pathological conditions, including inflammation, autoimmune diseases, and cancer. These application notes provide an overview of the in vivo use of this compound in mouse models, including recommended dosages, administration routes, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PI3Kγ with a reported IC50 of approximately 30-33 nM.[1][2][3][4] It exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration.
Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which leads to the regulation of protein synthesis and other cellular functions. By inhibiting PI3Kγ, this compound effectively blocks this signaling cascade, thereby modulating immune cell function and inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 5. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-252424 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in immunology research. The information detailed below, including experimental protocols and signaling pathways, is intended to facilitate the investigation of immune cell functions and the development of novel therapeutics for inflammatory and autoimmune diseases.
Introduction
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ[1]. PI3Kγ is a key enzyme in the signaling pathways of immune cells, playing a crucial role in inflammation and immune responses[2][3]. Predominantly expressed in leukocytes, PI3Kγ is activated by G-protein coupled receptors (GPCRs) and regulates various cellular functions, including migration, survival, and the production of inflammatory mediators[3]. Its targeted inhibition by this compound allows for the specific investigation of these processes and presents a promising therapeutic strategy for a range of immune-mediated disorders.
Mechanism of Action
This compound selectively inhibits the p110γ catalytic subunit of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream effector proteins like Akt (also known as protein kinase B or PKB) to the plasma membrane, leading to their activation. By blocking this cascade, this compound effectively dampens inflammatory signaling in immune cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| PI3Kγ | 30 nM | Cell-free kinase assay | [1][4] |
| PI3Kα | 935 nM | Cell-free kinase assay | [1] |
| PI3Kβ | 20 µM | Cell-free kinase assay | [4] |
| PI3Kδ | 20 µM | Cell-free kinase assay | [4] |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase assay | [1] |
Table 2: Cellular Activity of this compound in Immune Cells
| Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Mouse RAW264.7 Macrophages | C5a-mediated PKB/Akt phosphorylation | Inhibition of phosphorylation | 0.23 µM | [1] |
| Human THP-1 Monocytic Cells | MCP-1-induced PKB/Akt phosphorylation | Inhibition of phosphorylation | 0.4 µM | [1] |
| Primary Human Monocytes | MCP-1-mediated chemotaxis | Inhibition of cell migration | 52 µM | [1][4] |
| Human THP-1 Monocytic Cells | MCP-1-mediated chemotaxis | Inhibition of cell migration | 53 µM | [1][4] |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | c-Kit ligand-induced leukotriene C4 production | Reduction of LTC4 | 0.5-2.5 µM | [5] |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | c-Kit ligand-induced degranulation | Attenuation of degranulation | Not specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in immunological studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
1. Mast Cell Degranulation and Leukotriene C4 Production Assay
-
Objective: To assess the effect of this compound on mast cell activation.
-
Cell Type: Mouse Bone Marrow-Derived Mast Cells (BMMCs).
-
Protocol:
-
Culture BMMCs for 4-6 weeks in appropriate media supplemented with IL-3 and SCF to promote differentiation.
-
Sensitize BMMCs overnight with anti-DNP IgE.
-
Wash the cells to remove unbound IgE and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.5-2.5 µM) or vehicle control (DMSO) for 30 minutes at 37°C[5].
-
Stimulate the cells with c-Kit ligand (KL) or DNP-HSA (antigen) for a specified time (e.g., 20-30 minutes) at 37°C[2].
-
For Degranulation: Pellet the cells by centrifugation. Measure the release of β-hexosaminidase in the supernatant by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring absorbance at 405 nm. Express results as a percentage of total cellular β-hexosaminidase.
-
For Leukotriene C4 (LTC4) Production: Collect the supernatant and measure LTC4 concentration using a commercially available ELISA kit according to the manufacturer's instructions[5].
-
Downstream Signaling Analysis: To investigate the mechanism, cell lysates can be collected post-stimulation and analyzed by Western blotting for the phosphorylation status of cPLA2, JNK, and p38 MAPK[5].
-
2. Macrophage/Monocyte Chemotaxis Assay
-
Objective: To evaluate the inhibitory effect of this compound on chemokine-induced cell migration.
-
Cell Types: Human monocytic cell line (THP-1) or primary human monocytes.
-
Protocol:
-
Culture THP-1 cells or isolate primary monocytes from peripheral blood.
-
If using primary cells, starve them in serum-free media for a few hours prior to the assay.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Use a Boyden chamber or a similar transwell migration system (e.g., with 5 µm pore size inserts).
-
Place a chemoattractant solution (e.g., Monocyte Chemoattractant Protein-1, MCP-1) in the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).
-
After incubation, remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Giemsa stain).
-
Count the migrated cells in several fields of view under a microscope. Calculate the IC50 value for inhibition of chemotaxis[1][4].
-
3. In Vivo Model of Thioglycollate-Induced Peritonitis
-
Objective: To assess the efficacy of this compound in reducing leukocyte recruitment in an acute inflammation model.
-
Animal Model: Mice (e.g., C57BL/6).
-
Protocol:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via oral gavage[4]. Note the short half-life of the compound may necessitate specific timing of administration relative to the inflammatory challenge[4].
-
After a suitable pre-treatment time, induce peritonitis by intraperitoneal (i.p.) injection of sterile thioglycollate broth.
-
At a defined time point post-induction (e.g., 4 hours for neutrophil recruitment), euthanize the mice.
-
Collect the peritoneal exudate by lavage with ice-cold PBS containing EDTA.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain to quantify the number of neutrophils and other immune cells.
-
Calculate the percentage reduction in leukocyte recruitment in the this compound-treated group compared to the vehicle-treated group[4].
-
Applications in Drug Development
This compound serves as a valuable chemical tool for validating PI3Kγ as a therapeutic target in various immunological diseases. Its high selectivity allows for the delineation of PI3Kγ-specific functions from those of other PI3K isoforms. Studies using this compound have provided rationale for the development of PI3Kγ inhibitors for conditions such as rheumatoid arthritis[6] and other inflammatory disorders. However, it is important to note that the role of PI3Kγ can be context-dependent, as this compound was shown to increase airway hyperresponsiveness in a mouse model of asthma[5]. This highlights the need for careful evaluation in relevant disease models.
Conclusion
This compound is a critical research tool for dissecting the role of PI3Kγ in the immune system. The protocols and data provided herein offer a framework for its application in both in vitro and in vivo settings, facilitating further research into the complex signaling networks that govern inflammation and immunity. These studies are instrumental in the ongoing effort to develop more targeted and effective therapies for immune-mediated diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PI3Kγ inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-252424 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1] As an ATP-competitive inhibitor, this compound offers a valuable tool for investigating the role of PI3Kγ in various cellular processes and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound in a range of kinase activity assays, from in vitro biochemical assays to cell-based functional assays.
Mechanism of Action
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ. The PI3K family of lipid kinases plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, differentiation, motility, and survival. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling cascade is a central regulator of numerous cellular functions.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized in various kinase assays. The following tables summarize the quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Kinase Isoform | IC50 Value | Assay Type |
| PI3Kγ | 30 - 33 nM[2][3][4][5] | Cell-free assay |
| PI3Kα | 935 - 940 nM[2][4][5] | Cell-free assay |
| PI3Kβ | 20 µM[3][4] | Cell-free assay |
| PI3Kδ | 20 µM[3][4] | Cell-free assay |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 Value | Assay Type |
| Casein Kinase 2 (CK2) | 20 nM[6] | Cell-free assay |
| Long-chain acyl-CoA synthetase 4 (ACSL4) | Not specified, but inhibits enzymatic activity[6] | Enzymatic assay |
Table 3: Cellular Inhibitory Activity of this compound
| Cellular Process | Cell Line | IC50 Value |
| MCP-1-mediated Chemotaxis | Primary Monocytes | 52 µM |
| MCP-1-mediated Chemotaxis | THP-1 | 53 µM |
| PKB/Akt Phosphorylation | THP-1 | 0.4 µM[3] |
| RSL3-induced decrease in viability | HT-1080 | 2.2 µM[6] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: In Vitro PI3Kγ Kinase Activity Assay (Scintillation Proximity Assay)
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on PI3Kγ activity using the Scintillation Proximity Assay (SPA) technology.
Principle: The assay measures the phosphorylation of the lipid substrate PtdIns by PI3Kγ using radiolabeled ATP ([γ-33P]ATP). The resulting phosphorylated product binds to neomycin-coated SPA beads, bringing the radioactivity in close proximity to the scintillant within the beads, which generates a light signal that can be quantified.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase Buffer (10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Sodium Cholate)
-
ATP solution
-
[γ-33P]ATP
-
Lipid vesicles (containing PtdIns and PtdSer)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
DMSO (for compound dilution)
-
384-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Reaction Setup:
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 100 ng of human PI3Kγ to each well.
-
Add the kinase buffer.
-
Add the lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer (final concentrations).
-
-
Initiate Kinase Reaction:
-
Add a mixture of ATP and [γ-33P]ATP to each well to initiate the reaction. The final concentration of ATP should be around 15 µM.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 250 µg of Neomycin-coated SPA beads to each well.
-
Seal the plate and allow the beads to settle for at least 2 hours (or overnight with gentle shaking) at room temperature.
-
Measure the scintillation signal using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Akt Phosphorylation Assay (Western Blot)
This protocol details how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.
Principle: In response to stimuli, activated PI3Kγ leads to the phosphorylation and activation of Akt. This compound, by inhibiting PI3Kγ, is expected to reduce the levels of phosphorylated Akt (p-Akt). This change is detected by Western blotting using an antibody specific for p-Akt (Ser473).
Materials:
-
RAW 264.7 macrophage cell line (or other suitable cell line)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
C5a (or other suitable stimulant)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 3 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 30 minutes.
-
Stimulate the cells with 50 nM C5a for 5 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Calculate the ratio of p-Akt to total Akt for each condition.
-
Compare the p-Akt/total Akt ratio in this compound-treated cells to the stimulated control to determine the extent of inhibition.
-
Protocol 3: THP-1 Cell Chemotaxis Assay
This protocol describes how to evaluate the effect of this compound on the migration of monocytic THP-1 cells towards a chemoattractant.
Principle: Chemotaxis is the directed movement of cells in response to a chemical gradient. PI3Kγ is known to be involved in the signaling pathways that regulate chemotaxis. This assay uses a Transwell system to measure the ability of this compound to inhibit the migration of THP-1 cells towards the chemoattractant MCP-1.
Materials:
-
THP-1 cell line
-
This compound
-
RPMI 1640 medium with 10% FBS
-
Serum-free RPMI 1640
-
Recombinant human MCP-1
-
DMSO
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI 1640 with 10% FBS.
-
Prior to the assay, resuspend the cells in serum-free RPMI 1640 at a density of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
Pre-incubate the labeled THP-1 cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or DMSO for 30 minutes at 37°C.
-
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add serum-free RPMI 1640 containing MCP-1 (e.g., 50 ng/mL). As a negative control, add serum-free medium without MCP-1.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated THP-1 cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm). The fluorescence intensity is proportional to the number of migrated cells.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no chemoattractant).
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the DMSO-treated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 4: Cancer Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Pancreatic cancer cell lines (e.g., HPAF, Capan-1) or other relevant cancer cell lines
-
This compound
-
Complete cell culture medium
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the this compound concentration and determine the IC50 value.
-
References
Application Notes: Cell Viability Assays with AS-252424 Treatment
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[4][5] Dysregulation of the PI3K pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[6][7] this compound, with a reported IC50 value of approximately 30 nM for PI3Kγ in cell-free assays, offers a valuable tool for investigating the role of this specific isoform in cellular functions.[1][2][8] These application notes provide detailed protocols for assessing the impact of this compound on cell viability, a fundamental step in preclinical drug evaluation.
Mechanism of Action: PI3Kγ Inhibition
This compound exerts its effects by competitively inhibiting the ATP-binding site of PI3Kγ.[1] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt (also known as Protein Kinase B). The subsequent activation of the Akt/mTOR cascade promotes cell survival and proliferation.[9] By blocking PI3Kγ, this compound effectively attenuates these downstream signals, which can lead to decreased cell viability and proliferation, particularly in cells reliant on this pathway.[3]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Data Presentation
The inhibitory activity of this compound varies across different PI3K isoforms and cellular contexts. The following table summarizes key quantitative data reported in the literature.
| Target/Assay | IC50 Value | Cell Line / Assay Type | Reference |
| PI3Kγ | 30 - 33 nM | Cell-Free Kinase Assay | [1][2][8][10] |
| PI3Kα | 935 - 940 nM | Cell-Free Kinase Assay | [1][2][8] |
| PI3Kβ | 20 µM | Cell-Free Kinase Assay | [2][8] |
| PI3Kδ | 20 µM | Cell-Free Kinase Assay | [2][8] |
| Casein Kinase 2 (CK2) | 20 nM | Cell-Free Kinase Assay | [1][10] |
| MCP-1 Mediated Chemotaxis | 53 µM | THP-1 Monocytic Cells | [1][2] |
| PKB/Akt Phosphorylation | 0.4 µM | THP-1 Monocytic Cells | [2] |
| Ferroptosis Prevention (vs. RSL3) | 2.2 µM | HT-1080 Fibrosarcoma Cells | [10] |
| Cell Proliferation | Not specified | HPAF & Capan1 Pancreatic Cancer | [1][3] |
Experimental Protocols
The selection of a cell viability assay depends on the specific research question, cell type, and available equipment. It is recommended to use at least two mechanistically different assays to confirm results.[11] Below are detailed protocols for the MTT assay (measures metabolic activity) and the Trypan Blue exclusion assay (measures cell membrane integrity).
Caption: General workflow for a cell viability experiment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).
-
Treatment Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay
Principle: This assay is based on the principle that viable cells possess intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cells cultured in flasks or multi-well plates
-
This compound
-
Trypsin-EDTA (for adherent cells)
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach. Treat the cells with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells and centrifuge at low speed (e.g., 100 x g for 5 min).[11] Resuspend the pellet in a known volume of PBS or medium.
-
Adherent cells: Wash cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and collect the cell suspension. Centrifuge and resuspend as above.
-
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of dye). Incubate for 1-2 minutes at room temperature.
-
Cell Counting:
-
Immediately load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.[11]
-
-
Data Analysis:
-
Calculate the total number of cells and the percentage of viable cells.
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Data Analysis and Interpretation
For the MTT assay, cell viability is typically expressed as a percentage relative to the vehicle control.
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be plotted on a graph with % Viability on the y-axis and the log of this compound concentration on the x-axis. This allows for the calculation of the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. For the Trypan Blue assay, the % viability is calculated directly from the cell counts. A dose-dependent decrease in cell viability following this compound treatment suggests a cytotoxic or cytostatic effect mediated by the inhibition of the PI3Kγ pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Mast Cell Degranulation with AS-252424
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pro-inflammatory mediators through a process known as degranulation. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in regulating these cellular processes. AS-252424 is a potent and specific inhibitor of the class I PI3K isoform, PI3Kγ.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study mast cell degranulation.
Mechanism of Action
This compound exerts its inhibitory effect on mast cell degranulation by specifically targeting PI3Kγ.[1] Activation of mast cells through receptors such as the high-affinity IgE receptor (FcεRI) or the stem cell factor receptor (c-Kit) leads to the activation of PI3Kγ.[2][3] This, in turn, initiates a signaling cascade that includes the phosphorylation of downstream targets like Akt and mitogen-activated protein kinases (MAPKs), as well as the mobilization of intracellular calcium (Ca2+).[1][4] this compound effectively blocks these downstream events, leading to a significant reduction in the release of granular contents, such as β-hexosaminidase.[1]
Quantitative Data
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | c-Kit Ligand (KL) | Not specified | Dramatic attenuation of degranulation | [Jin M, et al. 2014] |
| Wild-type Mast Cells | Antigen | Not specified | Attenuation of degranulation | [Kim MS, et al. 2008] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental conditions.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes the quantification of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell stimulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells (e.g., BMMCs)
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stimulating agent (e.g., anti-DNP IgE and DNP-HSA for FcεRI cross-linking, or Stem Cell Factor for c-Kit activation)
-
Tyrode's buffer (or other suitable physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization (for IgE-mediated activation):
-
Culture mast cells to the desired density.
-
For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE (e.g., 0.5-1 µg/mL) overnight.
-
-
Cell Preparation:
-
Wash the cells with Tyrode's buffer to remove any residual media components.
-
Resuspend the cells in Tyrode's buffer at the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation:
-
Add the stimulating agent (e.g., DNP-HSA for sensitized cells, or SCF) to the cell suspension and incubate for the optimal time to induce degranulation (e.g., 30-60 minutes) at 37°C.
-
Include a negative control (unstimulated cells) and a positive control (cells lysed with Triton X-100 to measure total β-hexosaminidase).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzymatic Assay:
-
Add an aliquot of the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution to each well.
-
Incubate the plate at 37°C for a sufficient time to allow for color development (e.g., 60-90 minutes).
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Degranulation:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration, a key event in mast cell activation, using a fluorescent calcium indicator.
Materials:
-
Mast cells
-
Cell culture medium
-
This compound
-
Stimulating agent
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (to aid in dye loading)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest mast cells and resuspend them in a physiological buffer.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Inhibitor Treatment:
-
Resuspend the dye-loaded cells in the physiological buffer and pre-incubate with this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Measurement of Calcium Mobilization:
-
Transfer the cell suspension to a 96-well plate suitable for fluorescence measurements.
-
Measure the baseline fluorescence.
-
Add the stimulating agent and immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the fluorescence ratio over time.
-
Quantify the calcium response by measuring parameters such as the peak fluorescence, the time to peak, and the area under the curve.
-
Compare the calcium response in this compound-treated cells to that of the vehicle-treated control.
-
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the underlying signaling pathways, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of mast cell degranulation.
Caption: Experimental workflow for the β-hexosaminidase release assay.
References
- 1. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3Kγ Regulatory Protein p84 Determines Mast Cell Sensitivity to Ras Inhibition—Moving Towards Cell Specific PI3K Targeting? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-kit receptor signaling through its phosphatidylinositide-3'-kinase-binding site and protein kinase C: role in mast cell enhancement of degranulation, adhesion, and membrane ruffling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiR-221 promotes IgE-mediated activation of mast cells degranulation by PI3K/Akt/PLCγ/Ca(2+) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-252424 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in primary cell culture experiments. Detailed protocols and data are presented to guide researchers in utilizing this small molecule inhibitor for their studies.
Introduction to this compound
This compound is a novel small-molecule inhibitor that demonstrates high selectivity for PI3Kγ.[1][2][3][4][5] PI3Ks are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[3][5] The gamma isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in inflammatory and immune responses. The selectivity of this compound makes it a valuable tool for investigating the specific roles of PI3Kγ in various biological processes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1] Its primary mechanism involves blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This disruption of the PI3K signaling pathway subsequently inhibits the activation of downstream effectors such as Akt (also known as Protein Kinase B or PKB).[1][2] The inhibition of Akt phosphorylation is a key indicator of this compound activity in cells.[1][2]
PI3Kγ Signaling Pathway
The following diagram illustrates the canonical PI3Kγ signaling pathway and the point of inhibition by this compound.
Caption: PI3Kγ signaling pathway and inhibition by this compound.
Applications in Primary Cell Cultures
This compound has been effectively used in various primary cell culture models to study the role of PI3Kγ in inflammation, cell migration, and other cellular processes.
Inhibition of Chemotaxis in Primary Monocytes
This compound has been shown to inhibit monocyte chemoattractant protein-1 (MCP-1)-mediated chemotaxis in wild-type primary monocytes in a concentration-dependent manner.[1][2] This makes it a useful tool for studying the role of PI3Kγ in leukocyte migration towards inflammatory signals.
Modulation of Mast Cell Function
In primary mouse bone marrow-derived mast cells, this compound has been demonstrated to reduce the production of leukotriene C4 and the phosphorylation of cytosolic phospholipase A2, JNK, and p38 MAPK induced by c-Kit ligand.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 | - |
| PI3Kα | 935 | ~31-fold |
| PI3Kβ | 20,000 | ~667-fold |
| PI3Kδ | 20,000 | ~667-fold |
Data compiled from multiple sources.[1][2][4]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Stimulus | Effective Concentration (IC50) |
| Wild-type primary monocytes | Chemotaxis | MCP-1 | 52 µM |
| THP-1 (monocytic cell line) | Chemotaxis | MCP-1 | 53 µM |
| THP-1 (monocytic cell line) | PKB/Akt Phosphorylation | MCP-1 | 0.4 µM |
| Raw-264 (macrophage cell line) | PKB/Akt Phosphorylation | C5a | Submicromolar to low-micromolar |
| Primary mouse bone marrow-derived mast cells | Leukotriene C4 production | c-Kit ligand | 0.5 - 2.5 µM (effective range) |
Data compiled from multiple sources.[1][2][6]
Experimental Protocols
The following are detailed protocols for common experiments using this compound in primary cell cultures.
General Workflow for Treating Primary Cells with this compound
Caption: General experimental workflow for primary cell treatment.
Protocol 1: Inhibition of Akt/PKB Phosphorylation in Primary Macrophages
This protocol is adapted from methods used for Raw-264 macrophages and can be applied to primary macrophage cultures.[1][3]
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulant (e.g., 50 nM C5a or other relevant agonist)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Plate primary macrophages at a suitable density in multi-well plates and allow them to adhere and stabilize in complete culture medium.
-
Once the cells are ready, aspirate the complete medium and wash once with PBS.
-
Add serum-free medium and incubate for 3-4 hours to starve the cells and reduce basal Akt phosphorylation.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the starvation medium and add the this compound or vehicle control solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare the stimulant solution at the desired final concentration in serum-free medium.
-
Add the stimulant to the wells containing the inhibitor or vehicle control.
-
Incubate for 5-10 minutes at 37°C (the optimal time should be determined empirically).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Plot the normalized phospho-Akt levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Chemotaxis Assay with Primary Monocytes
This protocol is based on the reported inhibition of MCP-1-mediated chemotaxis.[1][2]
Materials:
-
Primary monocytes
-
Chemotaxis chambers (e.g., Boyden chambers or similar transwell inserts)
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
This compound
-
DMSO (vehicle control)
-
Chemoattractant (e.g., MCP-1)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate primary monocytes using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).
-
Resuspend the cells in chemotaxis buffer.
-
-
Inhibitor Treatment:
-
In a separate tube, pre-incubate the monocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add the chemoattractant (MCP-1) to the lower wells of the chemotaxis chamber. Add chemotaxis buffer alone to the negative control wells.
-
Place the transwell inserts into the wells.
-
Add the pre-treated monocyte suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified incubator for 1-3 hours (optimal time should be determined empirically).
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by:
-
Staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader.
-
Fixing and staining the membrane and counting the cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the positive control (chemoattractant alone).
-
Plot the percentage of migration against the concentration of this compound to determine the IC50 for chemotaxis inhibition.
Concluding Remarks
This compound is a powerful and selective tool for studying the physiological and pathological roles of PI3Kγ in primary cells. The protocols and data provided herein serve as a guide for researchers to design and execute experiments to investigate the impact of PI3Kγ inhibition on their specific cellular systems of interest. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and include appropriate vehicle controls to ensure the observed effects are specific to the inhibition of the target.
References
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with AS-252424
Introduction
AS-252424 is a potent and selective small-molecule inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ)[1][2][3]. PI3Kγ is a lipid kinase predominantly expressed in hematopoietic cells and plays a critical role in mediating inflammatory and immune responses[4][5][6]. It is a key downstream effector of G-protein coupled receptors (GPCRs), regulating essential immune cell functions such as migration, activation, and phagocytosis[6][7][8]. The inhibition of PI3Kγ by this compound provides a valuable tool for dissecting its role in immune signaling and for the development of novel anti-inflammatory therapeutics[4].
Flow cytometry is an indispensable technique for single-cell analysis, enabling the high-throughput quantification of cellular characteristics. When applied to immune cells treated with this compound, it allows for precise measurement of changes in cell surface marker expression, intracellular signaling events (e.g., protein phosphorylation), and functional responses like phagocytosis and chemotaxis. These application notes provide detailed protocols and data for researchers utilizing flow cytometry to investigate the effects of this compound on immune cells.
Quantitative Data Summary
This compound exhibits high selectivity for the PI3Kγ isoform. The following tables summarize its inhibitory activity and effects on immune cell function.
Table 1: Inhibitory Potency (IC50) of this compound against PI3K Isoforms
| PI3K Isoform | IC50 Value | Selectivity vs. PI3Kγ | Reference |
|---|---|---|---|
| PI3Kγ | 30 ± 10 nM | - | [2] |
| PI3Kα | 935 ± 150 nM | ~31-fold | [2] |
| PI3Kβ | 20 µM | ~667-fold | [2][9] |
| PI3Kδ | 20 µM | ~667-fold |[2][9] |
Table 2: Functional Inhibitory Concentrations of this compound on Immune Cells
| Cell Type | Assay | Stimulus | IC50 Value | Reference |
|---|---|---|---|---|
| THP-1 Monocytic Cells | PKB/Akt Phosphorylation | MCP-1 | 0.4 µM | [2] |
| Primary Monocytes | Chemotaxis | MCP-1 | 52 µM | [1][2] |
| THP-1 Monocytic Cells | Chemotaxis | MCP-1 | 53 µM | [1][2] |
| Raw-264 Macrophages | PKB/Akt Phosphorylation | C5a | Submicromolar | [1] |
| Mouse Neutrophils | Neutrophil Recruitment (in vivo) | Thioglycollate | 10 mg/kg (oral) |[2] |
Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI3Kγ, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Treatment of Macrophages with this compound for Downstream Analysis
This protocol describes the general procedure for treating macrophage cell lines (e.g., Raw-264.7, THP-1) or primary macrophages with this compound prior to functional or signaling analysis.
Materials:
-
Macrophage cell line (e.g., Raw-264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)[1]
-
DMSO (vehicle control)
-
Stimulating agent (e.g., 50 nM C5a, 100 ng/mL LPS)[1]
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight to allow adherence.
-
Starvation (Optional but Recommended): For signaling studies (e.g., Akt phosphorylation), gently wash the cells with PBS and incubate in serum-free medium for 3-4 hours to reduce basal signaling activity[1][2].
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at desired concentrations (e.g., 10 nM to 10 µM)[2]. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the medium from the cells and add the medium containing this compound or DMSO.
-
Cell Stimulation: Add the stimulating agent (e.g., C5a, LPS) directly to the wells to achieve the final desired concentration. Incubate for the appropriate time depending on the downstream assay (e.g., 5-15 minutes for phosphorylation studies, hours for cytokine analysis)[1].
-
Cell Harvesting: Following stimulation, wash the cells with ice-cold PBS. The cells are now ready for lysis for Western blotting, fixation for flow cytometry, or other downstream analyses.
Protocol 2: Flow Cytometry Phagocytosis Assay
Materials:
-
Macrophages treated with this compound or vehicle as per Protocol 1.
-
Fluorescent particles (e.g., pHrodo™ Green Zymosan Bioparticles™, FITC-labeled latex beads).
-
Flow cytometry buffer (PBS + 2% FBS + 1 mM EDTA).
-
Trypan Blue or other viability dye (e.g., 7-AAD) to exclude dead cells.
-
Antibodies for cell surface markers if desired (e.g., PE-Cy7 anti-mouse F4/80).
-
Flow cytometer.
Procedure:
-
Prepare Cells: Harvest macrophages treated according to Protocol 1 using a gentle cell scraper or dissociation buffer. Resuspend cells in complete culture medium.
-
Particle Incubation: Add fluorescent particles to the cell suspension at a pre-determined optimal ratio (e.g., 10 particles per cell).
-
Phagocytosis: Incubate the cells with particles for 1-2 hours at 37°C to allow phagocytosis. As a negative control, incubate a separate tube on ice to prevent active uptake.
-
Stop Phagocytosis: Stop the reaction by adding ice-cold PBS and centrifuging the cells at 300 x g for 5 minutes.
-
Quench Extracellular Fluorescence (Optional): To distinguish between internalized and surface-bound particles, wash the cells with a quenching solution like 0.4% Trypan Blue for 1 minute, followed by washing with flow cytometry buffer.
-
Surface Staining: If desired, stain for cell surface markers by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with 2 mL of cold flow cytometry buffer.
-
Resuspend for Acquisition: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer. Add a viability dye just before analysis if required.
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter (FSC/SSC) properties.
-
Exclude dead cells using the viability dye.
-
Quantify phagocytosis by measuring the percentage of fluorescent cells (macrophages that have engulfed particles) and the mean fluorescence intensity (MFI), which corresponds to the number of particles per cell[14].
-
Experimental Workflow and Logic
The following diagrams illustrate the typical experimental workflow for this research and the logical consequences of PI3Kγ inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Macrophage Rewiring by Nutrient Associated PI3K Dependent Pathways [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. apjai-journal.org [apjai-journal.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Lipid Peroxidation in the Presence of AS-252424
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring lipid peroxidation in biological samples treated with AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ)[1][2][3][4]. Recent studies have demonstrated that this compound can prevent increases in lipid peroxidation, a key process in ferroptosis, an iron-dependent form of programmed cell death[5]. This makes the accurate measurement of lipid peroxidation in the presence of this compound crucial for research into ferroptosis, inflammation, and related disease models.
This compound has been shown to inhibit the enzymatic activity of long-chain acyl-CoA synthetase 4 (ACSL4) and prevent lipid peroxidation induced by ferroptosis inducers like RSL3[5]. Understanding the interplay between this compound and lipid peroxidation is vital for elucidating its mechanism of action and therapeutic potential.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound against various PI3K isoforms and its effect on lipid peroxidation.
| Target | IC50 (nM) | Cell-Based Assay | Effect on Lipid Peroxidation | Reference |
| PI3Kγ | 30 | MCP-1-mediated chemotaxis in THP-1 cells (IC50 = 53 µM) | Prevents RSL3-induced increases in lipid peroxidation in HT-1080 cells | [1][5] |
| PI3Kα | 935 - 940 | - | Not reported | [1][3] |
| PI3Kβ | 20,000 | - | Not reported | [3][4] |
| PI3Kδ | 20,000 | - | Not reported | [3][4] |
| ACSL4 | - | Prevents RSL3-induced decrease in viability in HT-1080 cells (IC50 = 2.2 µM) | Inhibits ACSL4 enzymatic activity, preventing lipid peroxidation | [5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of how this compound inhibits lipid peroxidation through its effects on the PI3Kγ and ACSL4 pathways.
Caption: this compound inhibits lipid peroxidation and ferroptosis.
Experimental Protocols
Several methods can be employed to measure lipid peroxidation. The choice of assay depends on the specific research question, sample type, and available equipment. It is recommended to use at least two different methods to confirm the results.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used method for measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation[6][7]. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically[6].
Materials:
-
Trichloroacetic acid (TCA) solution (10%)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (e.g., malonaldehyde bis(dimethyl acetal))
-
Sample (cell lysate, tissue homogenate, plasma)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
Protocol for Cell Lysates/Tissue Homogenates: [8][9]
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
To 100 µL of the supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice.
-
Measure the absorbance of 150 µL of the sample at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to protein concentration.
Malondialdehyde (MDA) Assay Kits
Commercially available MDA assay kits offer a more standardized and often more sensitive method for quantifying MDA. These kits typically provide all necessary reagents and a detailed protocol.
General Protocol Outline (example based on a generic kit): [10][11]
-
Sample Preparation: Homogenize tissues or lyse cells in the provided lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a series of MDA standards according to the kit's instructions.
-
Assay Reaction:
-
Add samples and standards to microcentrifuge tubes.
-
Add the TBA reagent provided in the kit.
-
Incubate at 95°C for 60 minutes.
-
Cool the reaction tubes on ice.
-
-
Measurement:
-
Transfer the reaction mixture to a 96-well plate.
-
Read the absorbance at 532 nm.
-
-
Calculation: Determine the MDA concentration in the samples from the standard curve.
4-Hydroxynonenal (4-HNE) ELISA
4-HNE is another major aldehyde product of lipid peroxidation and is considered a more specific marker than MDA[12]. Enzyme-linked immunosorbent assays (ELISAs) provide a highly sensitive and specific method for quantifying 4-HNE adducts.
General Protocol Outline (based on competitive ELISA kits): [13][14][15]
-
Sample Preparation: Prepare samples (serum, plasma, cell culture supernatants, tissue homogenates) as per the kit's instructions. This may involve dilution and extraction steps.
-
Assay Procedure:
-
Add standards and samples to the wells of the 4-HNE pre-coated microplate.
-
Add a biotin-conjugated anti-4-HNE antibody.
-
Incubate for a specified time (e.g., 1 hour at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody or streptavidin-HRP.
-
Incubate and wash again.
-
Add a TMB substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm. The optical density is inversely proportional to the amount of 4-HNE in the sample.
-
Calculation: Calculate the 4-HNE concentration using a standard curve generated with known concentrations of 4-HNE.
8-Isoprostane ELISA
8-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid and are considered a reliable marker of in vivo oxidative stress[12].
General Protocol Outline (based on competitive ELISA kits): [16][17][18][19][20]
-
Sample Preparation: Samples (urine, plasma, tissue homogenates) often require purification using solid-phase extraction (SPE) cartridges to isolate the 8-isoprostane.
-
Assay Procedure:
-
Add standards and purified samples to the wells of an 8-isoprostane antibody-coated plate.
-
Add an 8-isoprostane-HRP conjugate.
-
Incubate, allowing competitive binding to occur.
-
Wash the plate.
-
Add TMB substrate and incubate.
-
Add stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Determine the 8-isoprostane concentration from a standard curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on lipid peroxidation.
Caption: Workflow for measuring lipid peroxidation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation assay: Significance and symbolism [wisdomlib.org]
- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. nwlifescience.com [nwlifescience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. 4-Hydroxynonenal ELISA Kit (ab287803) | Abcam [abcam.com]
- 15. abbexa.com [abbexa.com]
- 16. eaglebio.com [eaglebio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. 8-iso-PGF2α(8-isoprostane) ELISA Kit [elkbiotech.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. abcam.com [abcam.com]
Application Notes and Protocols for AS-252424 in Acute Peritonitis Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of AS-252424, a selective PI3Kγ inhibitor, in acute peritonitis animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in inflammatory conditions such as peritonitis.
Introduction
Acute peritonitis is a life-threatening condition characterized by inflammation of the peritoneum, the lining of the abdominal cavity. It is often caused by bacterial infection and triggers a robust inflammatory response, including the recruitment of neutrophils and other leukocytes to the site of infection. Phosphoinositide 3-kinase γ (PI3Kγ) is a key enzyme in hematopoietic cells that plays a crucial role in regulating the migration and activation of leukocytes during inflammation.[1][2][3] this compound is a potent and selective inhibitor of PI3Kγ, with an IC50 of 30 nM.[4][5] By inhibiting PI3Kγ, this compound can potentially modulate the inflammatory cascade in acute peritonitis, making it a compound of interest for therapeutic development.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PI3Kγ.[5] PI3Kγ is activated by G-protein coupled receptors (GPCRs) in response to chemoattractants. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits downstream effectors like Akt (Protein Kinase B), leading to cellular responses such as chemotaxis, degranulation, and production of inflammatory mediators.[5][6] By blocking this pathway, this compound is expected to reduce the influx of inflammatory cells into the peritoneal cavity, thereby ameliorating the severity of peritonitis.
Signaling Pathway of PI3Kγ in Leukocyte Migration
Caption: PI3Kγ signaling pathway in leukocyte migration and its inhibition by this compound.
Data Presentation
The following table summarizes the reported in vivo efficacy of this compound in a mouse model of acute peritonitis.
| Animal Model | Compound | Dose | Route of Administration | Key Finding | Reference |
| Thioglycollate-induced Peritonitis (Mouse) | This compound | 10 mg/kg | Oral | 35% ± 14% reduction in neutrophil recruitment | [4] |
Experimental Protocols
Two common and well-established animal models for inducing acute peritonitis are the Cecal Ligation and Puncture (CLP) model and the Thioglycollate-induced model. The latter is directly relevant to the published study on this compound.
Protocol 1: Thioglycollate-Induced Peritonitis
This model induces a sterile chemical peritonitis, characterized by a significant influx of neutrophils into the peritoneal cavity.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Sterile Brewer's Thioglycollate medium (4%)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (25-27G)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Tubes for peritoneal lavage fluid collection
-
Hemocytometer or automated cell counter
-
Flow cytometer and antibodies for cell characterization (optional)
Procedure:
-
Preparation of this compound: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.[4] The timing of administration relative to the induction of peritonitis should be optimized based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 30-60 minutes before the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.
-
Monitoring: Observe the animals for signs of distress.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice. Make a small midline incision in the abdominal skin to expose the peritoneal wall. Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen to dislodge the cells. Carefully aspirate the peritoneal lavage fluid.
-
Cell Counting and Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or automated cell counter. Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain. For more detailed analysis, flow cytometry can be used to quantify specific leukocyte populations (e.g., neutrophils, macrophages).
Experimental Workflow for Thioglycollate-Induced Peritonitis
Caption: Workflow for evaluating this compound in a thioglycollate-induced peritonitis model.
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for sepsis research as it mimics the polymicrobial nature of clinical peritonitis.[7][8]
Materials:
-
Mice or rats
-
Anesthesia and analgesics
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needles of varying gauges (e.g., 21-25G) to modulate the severity of sepsis
-
This compound and vehicle
-
Sterile saline for resuscitation
-
Wound clips or sutures for closing the incision
Procedure:
-
Animal Preparation and Dosing: Anesthetize the animal and administer pre-operative analgesia. Administer this compound or vehicle at the desired dose and time point before surgery.
-
Surgical Procedure:
-
Shave and disinfect the abdomen.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The extent of ligation will influence the severity of sepsis.[8]
-
Puncture the ligated cecum once or twice with a needle. The size of the needle will also determine the severity of the resulting sepsis.[9]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin).
-
-
Post-Operative Care:
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
Provide post-operative analgesia as required.
-
Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, altered body temperature).
-
-
Outcome Measures:
-
Survival: Monitor survival over a period of several days.
-
Bacterial Load: At specific time points, collect peritoneal fluid and blood to determine bacterial counts (CFU).
-
Inflammatory Markers: Collect blood or peritoneal fluid to measure cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Organ Dysfunction: Assess markers of organ damage (e.g., creatinine for kidney injury, ALT/AST for liver injury).
-
Logical Flow of the CLP Model
Caption: Logical flow diagram for the cecal ligation and puncture (CLP) surgical procedure.
Conclusion
This compound, as a selective PI3Kγ inhibitor, presents a promising therapeutic strategy for mitigating the inflammatory response in acute peritonitis. The protocols outlined above provide a framework for researchers to investigate its efficacy in preclinical animal models. Careful selection of the animal model, dosage, and outcome measures will be critical for a thorough evaluation of this compound's potential.
References
- 1. Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS-252424 in Combination Cancer Therapies
For research, scientific, and drug development professionals.
This document provides detailed application notes and protocols for the use of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in combination with other cancer therapies. The information is compiled from preclinical studies and is intended for research purposes only.
Introduction
This compound is a small molecule inhibitor that selectively targets the p110γ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers.[1] While initial research has focused on the role of other PI3K isoforms in cancer, emerging evidence highlights the significance of PI3Kγ, particularly in the tumor microenvironment.
PI3Kγ is highly expressed in myeloid cells, such as tumor-associated macrophages (TAMs), and plays a crucial role in their recruitment to the tumor site and their immunosuppressive functions.[2][3] By inhibiting PI3Kγ, this compound has the potential to reprogram the tumor microenvironment from an immunosuppressive to an immune-supportive state, thereby enhancing the efficacy of other anti-cancer treatments, including immunotherapy and chemotherapy.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kγ.[4] Inhibition of PI3Kγ blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling pathways, most notably the Akt/mTOR cascade. In the context of cancer, the therapeutic rationale for inhibiting PI3Kγ with this compound in combination therapies is twofold:
-
Direct Anti-Tumor Effects: In certain cancer types, such as pancreatic ductal adenocarcinoma (PDAC), PI3Kγ has been shown to be highly expressed in the tumor cells themselves and is required for their proliferation.[5][6] Therefore, this compound may exert a direct cytostatic or cytotoxic effect on these cancer cells.
-
Modulation of the Tumor Microenvironment: By inhibiting PI3Kγ in myeloid cells, this compound can reduce the infiltration of immunosuppressive TAMs and myeloid-derived suppressor cells (MDSCs) into the tumor. This can lead to a more pro-inflammatory microenvironment, characterized by increased activation of cytotoxic T lymphocytes (CTLs) and enhanced anti-tumor immunity.[2][3] This immunomodulatory effect forms the basis for combining this compound with immune checkpoint inhibitors.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PI3Kγ IC50 | 30 ± 10 nM | Cell-free assay | [5] |
| PI3Kα IC50 | 935 ± 150 nM | Cell-free assay | [5] |
| PI3Kβ IC50 | 20 µM | Cell-free assay | [5] |
| PI3Kδ IC50 | 20 µM | Cell-free assay | [5] |
| CK2 IC50 | 0.02 µM | Cell-free assay | [7] |
| ACSL4 IC50 | Not specified | Cell-free assay | [7] |
| MCP-1-mediated chemotaxis IC50 | 52 µM | Wild-type primary monocytes | [5] |
| MCP-1-mediated chemotaxis IC50 | 53 µM | THP-1 cells | [5] |
| PKB/Akt phosphorylation inhibition IC50 | 0.4 µM | THP-1 cells | [5] |
In Vivo Efficacy of this compound (Single Agent)
| Animal Model | Treatment | Outcome | Reference |
| Thioglycollate-induced peritonitis (mouse) | 10 mg/kg, oral | 35% ± 14% reduction in neutrophil recruitment | [5] |
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay of Pancreatic Cancer Cells with this compound
This protocol is based on the methodology described by Edling et al. (2010) to assess the effect of this compound on the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines.[5][6]
Materials:
-
PDAC cell lines (e.g., HPAF, Capan-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PDAC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Proliferation Assessment:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For WST-1 or CellTiter-Glo® assay: Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Proposed In Vivo Study of this compound in Combination with Gemcitabine for Pancreatic Cancer
This is a proposed experimental protocol based on the known efficacy of gemcitabine in pancreatic cancer and the anti-proliferative effect of this compound on PDAC cells.
Animal Model:
-
Athymic nude mice (6-8 weeks old)
Tumor Model:
-
Subcutaneous xenograft of a human PDAC cell line (e.g., HPAF or Capan-1). Inject 1 x 10^6 cells in 100 µL of Matrigel subcutaneously into the flank of each mouse.
Treatment Groups (n=8-10 mice per group):
-
Vehicle control (e.g., appropriate vehicle for this compound and saline for gemcitabine)
-
This compound (e.g., 10 mg/kg, oral, daily)
-
Gemcitabine (e.g., 50 mg/kg, intraperitoneal, twice weekly)
-
This compound + Gemcitabine (dosing as above)
Procedure:
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into the treatment groups.
-
Drug Administration: Administer the treatments as described in the groups above for a period of 3-4 weeks.
-
Monitoring: Monitor tumor volume and body weight twice weekly.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the final tumor volumes and tumor growth inhibition (TGI) between the different treatment groups.
-
Perform immunohistochemical analysis on the tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Analyze the phosphorylation status of Akt in the tumor lysates by Western blot to confirm the on-target effect of this compound.
-
Protocol 3: Proposed In Vivo Study of this compound in Combination with an Anti-PD-1 Antibody
This protocol is designed to evaluate the synergistic anti-tumor effect of combining PI3Kγ inhibition with immune checkpoint blockade.
Animal Model:
-
Syngeneic mouse model of cancer (e.g., CT26 colon carcinoma or B16 melanoma in BALB/c or C57BL/6 mice, respectively)
Treatment Groups (n=8-10 mice per group):
-
Vehicle control + Isotype control antibody
-
This compound + Isotype control antibody
-
Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
This compound + Anti-PD-1 antibody
Procedure:
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.
-
Treatment: Begin treatment when tumors are palpable (around 50-100 mm^3). Administer this compound and the anti-PD-1 antibody as per the treatment groups.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Immune Cell Analysis: At the end of the study, or at an intermediate time point, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations.
-
Tumor-infiltrating lymphocytes (TILs): Analyze the percentages and activation status (e.g., CD69, Granzyme B expression) of CD4+ and CD8+ T cells.
-
Myeloid cells: Analyze the populations of TAMs (F4/80+, CD11b+) and MDSCs (CD11b+, Gr1+).
-
-
Endpoint and Analysis: Compare tumor growth curves and overall survival between the groups. Correlate anti-tumor efficacy with the changes in the immune cell populations within the tumor microenvironment.
Signaling Pathways and Experimental Workflows
PI3Kγ Signaling Pathway in Cancer
Caption: The PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo study of this compound with an anti-PD-1 antibody.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in cancer biology and for exploring novel combination therapeutic strategies. Its ability to modulate the tumor microenvironment provides a strong rationale for its use with immunotherapy. The provided protocols offer a starting point for preclinical evaluation of this compound in combination with other anti-cancer agents. Further research is warranted to fully elucidate the potential of this compound in a clinical setting.
References
- 1. Combating pancreatic cancer with PI3K pathway inhibitors in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Frontiers | Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics [frontiersin.org]
- 4. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key role of phosphoinositide 3-kinase class IB in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pancreatic Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
Investigating Neuroprotection with AS-252424 in Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The neuroprotective effects of this compound have been demonstrated in a rat model of surgical brain injury (SBI).[2] The following tables summarize the key quantitative findings from this study.
Table 1: Effect of this compound on Brain Edema and Neurological Deficits in a Rat Model of Surgical Brain Injury [2]
| Treatment Group | Brain Water Content (%) | Neurological Score (Garcia Test) |
| Sham | 78.5 ± 0.3 | 18.0 ± 0.0 |
| SBI + Vehicle | 81.2 ± 0.4 | 12.5 ± 0.5 |
| SBI + this compound (10 mg/kg) | 79.8 ± 0.3 | 14.8 ± 0.6 |
*p < 0.05 compared to SBI + Vehicle group.
Table 2: Effect of this compound on Neuroinflammatory Markers in the Peri-resection Brain Tissue of SBI Rats [2]
| Treatment Group | MPO (Myeloperoxidase) | CD3 (T-cell marker) | Mast Cell Tryptase | E-selectin | IL-1β |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |
| SBI + Vehicle | Increased | Increased | Increased | Increased | Increased |
| SBI + this compound (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced* |
*p < 0.05 compared to SBI + Vehicle group (qualitative description from source).
Experimental Protocols
In Vivo Model: Surgical Brain Injury (SBI) in Rats[2]
This protocol describes the induction of SBI in rats and the subsequent treatment with this compound to assess its neuroprotective effects.
Materials:
-
Male Sprague-Dawley rats (280-350 g)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Stereotaxic frame
-
Dental drill
Procedure:
-
Anesthesia and Surgery: Anesthetize the rats and mount them in a stereotaxic frame. Make a midline scalp incision and retract the periosteum to expose the skull.
-
Craniotomy: Perform a craniotomy over the right frontal lobe.
-
Corticotomy: Create a partial right frontal lobe corticotomy.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally at a designated time point relative to the injury (e.g., 30 minutes post-injury).
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.
-
Assessments:
-
Neurological Function: Evaluate neurological deficits at various time points (e.g., 24 and 72 hours post-injury) using a standardized scoring system (e.g., Garcia test).
-
Brain Water Content: At the end of the experiment, euthanize the animals and collect brain tissue from the peri-resection area to measure brain edema.
-
Western Blot Analysis: Homogenize brain tissue to extract proteins and perform Western blotting to quantify the expression of neuroinflammatory markers such as MPO, CD3, mast cell tryptase, E-selectin, and IL-1β.
-
References
- 1. Phosphoinositide 3-kinase-gamma expression is upregulated in brain microglia and contributes to ischemia-induced microglial activation in acute experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-Kinase Gamma Contributes to Neuroinflammation in a Rat Model of Surgical Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. PI3Kγ Mediates Microglial Proliferation and Cell Viability via ROS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating AS-252424: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS-252424, a potent and selective PI3Kγ inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO at concentrations ranging from 20 mg/mL to 61 mg/mL.[1][2][3] For aqueous buffers, it is sparingly soluble.[4] A common method is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4]
Q2: I'm observing variability in the solubility of this compound in DMSO. What could be the cause?
A2: Variability in solubility can be attributed to several factors. One key reason is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the air.[1] This absorbed water can significantly reduce the solubility of this compound. Therefore, it is crucial to use fresh, anhydrous DMSO for preparing your stock solution.[1] Additionally, slight batch-to-batch variations in the compound can also lead to minor differences in solubility.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. To prevent precipitation, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 10% for cellular assays, and even lower (e.g., under 2%) for in vivo studies with sensitive animal models.[3] It is also recommended to prepare the working solution immediately before use.
Q4: What are the optimal storage conditions for this compound?
A4: As a powder, this compound should be stored at -20°C for long-term stability, where it can be stable for at least three to four years.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[5]
Q5: Is this compound selective for PI3Kγ?
A5: Yes, this compound is a potent and selective inhibitor of PI3Kγ with an IC50 value of approximately 30-33 nM.[1] It exhibits significantly lower potency against other PI3K isoforms, with reported IC50 values of 940 nM for PI3Kα, and 20,000 nM for both PI3Kβ and PI3Kδ.[6] However, it's worth noting that it can also inhibit casein kinase 2 (CK2) with an IC50 of 0.02 µM.[2]
Solubility Data
The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the reported solubility in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Source |
| DMSO | 61 | 199.81 mM | Selleck Chemicals[1] |
| DMSO | 45 | 147.41 mM | TargetMol[3] |
| DMSO | 25 | 81.89 mM | MedchemExpress[7] |
| DMSO | 20 | ~65.5 mM | Cayman Chemical[2] |
| DMF | 20 | ~65.5 mM | Cayman Chemical[2] |
| Ethanol | 10 | ~32.8 mM | Cayman Chemical[2] |
| Ethanol | Insoluble | - | Selleck Chemicals[1] |
| Water | Insoluble | - | Selleck Chemicals[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.64 mM | Cayman Chemical[2] |
| 0.1N NaOH (aq) | Soluble | - | Axon Medchem[6] |
Note: It is recommended to use fresh, anhydrous DMSO for maximum solubility. Sonication may be required to fully dissolve the compound.[3]
Troubleshooting Guide: Solubility Issues
If you encounter problems with dissolving this compound, follow this troubleshooting workflow:
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol is adapted from methodologies described in the literature for assessing the inhibitory activity of this compound on PI3Kγ.[1]
Materials:
-
Human recombinant PI3Kγ
-
This compound
-
Kinase Buffer (e.g., 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP (γ-[33P]ATP)
-
Lipid vesicles (containing PtdIns and PtdSer)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction:
-
In a 96-well plate, add human recombinant PI3Kγ.
-
Add the diluted this compound or DMSO control and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[33P]ATP).
-
Incubate the reaction mixture at room temperature for a defined time (e.g., 60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding the Neomycin-coated SPA beads. The beads will bind to the phosphorylated lipid product.
-
Detection: Measure the radioactivity using a scintillation counter. The signal will be proportional to the amount of phosphorylated product, and thus, the PI3Kγ activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
This compound exerts its effect by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and migration.[8][9][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 4. reddit.com [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Optimizing AS-252424 Concentration for Cell Culture Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AS-252424 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3][4][5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the PI3Kγ enzyme, preventing the phosphorylation of its downstream targets.[4] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for a variety of cellular processes including cell growth, proliferation, differentiation, survival, and motility.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for PI3Kγ over other PI3K isoforms. This selectivity is a critical factor in minimizing off-target effects in your experiments.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 30 - 33 |
| PI3Kα | 935 - 940 |
| PI3Kβ | 20,000 |
| PI3Kδ | 20,000 |
Data compiled from multiple sources.[1][3][5][6]
Q3: What are some common applications of this compound in cell culture?
Given its role in inhibiting the PI3Kγ pathway, this compound is frequently used to investigate:
-
Inflammation and immune responses.[7]
-
Cancer cell proliferation and survival, particularly in pancreatic cancer.[1][2]
-
Mast cell activation and degranulation.[7]
Q4: How should I prepare and store this compound?
For optimal results and longevity, proper preparation and storage are essential.
| Parameter | Recommendation |
| Reconstitution | Dissolve in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or higher).[1][6] |
| Stock Solution Storage | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
| Working Dilution | Prepare fresh working dilutions in your cell culture medium immediately before each experiment. |
| Solvent Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[8] Always include a vehicle control (DMSO-treated cells) in your experiments. |
Experimental Protocols and Concentration Optimization
A critical step for any experiment is to determine the optimal concentration of this compound for your specific cell line and assay. A dose-response experiment is highly recommended.
General Workflow for Concentration Optimization
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
AS-252424 stability in aqueous solutions and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AS-252424 in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 value of approximately 30 nM.[1][2][3] It also demonstrates inhibitory activity against long-chain acyl-CoA synthetase 4 (ACSL4) and casein kinase 2 (CK2).[4] It is significantly less potent against other PI3K isoforms such as PI3Kα, PI3Kβ, and PI3Kδ.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage and to ensure stability, this compound should be handled as follows:
| Formulation | Storage Temperature | Shelf Life |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years[4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1][2] |
| -20°C | Up to 1 year[1][2] |
Q3: What are the solubility properties of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is crucial to use the correct solvent to prepare stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 20 - 61 mg/mL[1][4] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] Sonication may be required to fully dissolve the compound.[2] |
| DMF | 20 mg/mL[4] | |
| Ethanol | 10 mg/mL[4] | |
| 0.1N NaOH (aq) | Soluble[5] | |
| Water | Insoluble[1] | A water-soluble bispotassium salt form is available from some suppliers.[5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | Limited aqueous solubility even with co-solvent. |
Q4: Is there data on the stability of this compound in aqueous solutions or cell culture media?
Currently, there is limited published data directly detailing the stability and degradation kinetics of this compound in aqueous solutions like PBS or in various cell culture media. The compound has a short reported oral half-life of 1 hour in mice, which suggests it may be susceptible to metabolic degradation in vivo, but this does not directly translate to in vitro stability.[2] Given its chemical structure and poor aqueous solubility, precipitation and potential degradation over long incubation periods in aqueous environments are concerns. Researchers should be mindful of these factors during experimental design.
Troubleshooting Guide
Issue: I've observed a precipitate in my cell culture medium after adding this compound.
Precipitation is a common issue with hydrophobic compounds like this compound. Here are the likely causes and how to troubleshoot them.
Cause 1: Low Aqueous Solubility & High Final Concentration The concentration of this compound in your culture medium may have exceeded its solubility limit.
-
Solution: Perform a dose-response experiment to determine the maximum soluble concentration that still achieves the desired biological effect. Visually inspect the medium for any signs of precipitation after adding the compound.
Cause 2: "Solvent Shock" Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Employ a serial dilution method. Prepare an intermediate dilution of the DMSO stock in cell culture medium. Then, add this intermediate solution to the final volume of medium, ensuring rapid and even dispersion by gently swirling the plate or tube.
Cause 3: Interactions with Media Components Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
Solution: When preparing working solutions, add the this compound stock solution to the complete, pre-warmed culture medium. Avoid adding it to concentrated media supplements or buffers.
Cause 4: pH and Temperature Fluctuations Changes in the pH or temperature of the medium can affect the solubility of the compound.
-
Solution: Ensure your culture medium is properly buffered and equilibrated in the incubator (37°C, 5% CO2) before adding this compound. Avoid repeated freeze-thaw cycles of stock solutions.
Logical Workflow for Troubleshooting Precipitation```dot
Caption: The inhibitory action of this compound on the PI3Kγ signaling pathway.
References
Technical Support Center: Investigating Potential Off-Target Effects of AS-252424 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing AS-252424 in their experiments and may encounter unexpected results, particularly when using high concentrations of the inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its established signaling pathway?
A1: The primary target of this compound is Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2] this compound acts as a potent and selective ATP-competitive inhibitor of PI3Kγ.[1] This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, survival, and motility.[2]
Q2: I'm observing unexpected cellular phenotypes at high concentrations of this compound. Could this be due to off-target effects?
A2: Yes, it is highly probable. While this compound is selective for PI3Kγ at lower concentrations, at higher concentrations, it can inhibit other kinases and enzymes, leading to off-target effects and unexpected biological responses. It is crucial to perform dose-response experiments and validate that the observed phenotype is a direct result of PI3Kγ inhibition.
Q3: What are the known off-targets of this compound at higher concentrations?
A3: Several off-targets for this compound have been identified, particularly at micromolar concentrations. These include other PI3K isoforms, Casein Kinase 2 (CK2), and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[3][4]
Q4: How can I experimentally confirm if the effects I'm seeing are off-target?
A4: To dissect on-target versus off-target effects, a combination of approaches is recommended:
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with the IC50 values for its known on- and off-targets.
-
Use of Structurally Different Inhibitors: Employ a different, structurally unrelated PI3Kγ inhibitor. If this second inhibitor does not produce the same phenotype, it suggests the initial observations may be due to off-target effects of this compound.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of the suspected off-target protein. If the phenotype caused by high concentrations of this compound is diminished, it points to an off-target effect.
-
Biochemical Assays: Directly measure the activity of suspected off-target kinases or enzymes in the presence of high concentrations of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from the use of high concentrations of this compound.
Issue 1: Unexpected Cell Viability/Toxicity
-
Observation: Significant cytotoxicity is observed at concentrations higher than the IC50 for PI3Kγ.
-
Potential Cause: Inhibition of other essential kinases or cellular processes. For instance, inhibition of other PI3K isoforms or CK2 can impact cell survival.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations.
-
Compare with on-target IC50: If the cytotoxic IC50 is significantly higher than the PI3Kγ IC50 (typically in the low nanomolar range), off-target effects are likely.
-
Investigate other PI3K isoforms: Assess the phosphorylation status of downstream effectors of other PI3K isoforms.
-
Assess CK2 activity: If possible, perform a CK2 kinase assay in the presence of this compound.
-
Issue 2: Unexplained Changes in Cellular Metabolism or Lipid Profiles
-
Observation: Alterations in lipid metabolism, such as changes in fatty acid composition or lipid droplet formation, are observed.
-
Potential Cause: Inhibition of ACSL4, an enzyme involved in the activation of long-chain fatty acids.[3] ACSL4 plays a role in ferroptosis, an iron-dependent form of cell death.
-
Troubleshooting Steps:
-
Measure ACSL4 activity: Perform an in vitro ACSL4 enzymatic assay with varying concentrations of this compound.
-
Assess ferroptosis markers: Investigate markers of ferroptosis, such as lipid peroxidation, in your experimental system.
-
ACSL4 knockdown: Use siRNA to reduce ACSL4 expression and determine if it phenocopies the effects of high-concentration this compound treatment.
-
Issue 3: Inconsistent Results Compared to Other PI3Kγ Inhibitors
-
Observation: A phenotype observed with this compound is not replicated with another selective PI3Kγ inhibitor.
-
Potential Cause: The phenotype is likely due to an off-target effect specific to the chemical scaffold of this compound.
-
Troubleshooting Steps:
-
Confirm target engagement: Ensure both inhibitors are effectively inhibiting PI3Kγ in your system by assessing the phosphorylation of downstream targets like Akt.
-
Perform a kinase screen: To identify novel off-targets, consider a broad kinase profiling assay where this compound is screened against a large panel of kinases.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and known off-targets. These values are crucial for designing experiments and interpreting results.
| Target | IC50 (nM) | Notes |
| PI3Kγ | 30 - 33 | Primary Target [1][5] |
| PI3Kα | 935 - 940 | ~30-fold less potent than against PI3Kγ[1][5] |
| PI3Kβ | 20,000 | Significantly less potent[5] |
| PI3Kδ | 20,000 | Significantly less potent[5] |
| Casein Kinase 2 (CK2) | 20 | Potent off-target inhibition[3] |
| ACSL4 | 2,200 (in cells) | Inhibits enzymatic activity and protects against ferroptosis |
Experimental Protocols
1. PI3K Isoform Selectivity Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against different PI3K isoforms.
-
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (PI) as substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of PI and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction. For the radioactive assay, this can be done by adding a stop solution (e.g., 1N HCl). For the ADP-Glo™ assay, follow the manufacturer's protocol.
-
Detect the signal. For the radioactive assay, spot the reaction mixture onto a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. ACSL4 Enzymatic Activity Assay
This protocol outlines a method to measure the enzymatic activity of ACSL4 in the presence of this compound.
-
Materials:
-
Recombinant human ACSL4
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM EDTA, 1 mM DTT)
-
ATP
-
Coenzyme A (CoA)
-
Long-chain fatty acid substrate (e.g., [¹⁴C]-labeled arachidonic acid)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, pre-incubate recombinant ACSL4 with the diluted inhibitor in the assay buffer for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding ATP, CoA, and the radiolabeled fatty acid substrate.
-
Incubate the reaction at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a solution to extract the newly formed acyl-CoA (e.g., a mixture of isopropanol/heptane/sulfuric acid).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of ACSL4 activity relative to a DMSO control and determine the IC50 value of this compound.
-
Visualizations
Figure 1: The PI3Kγ signaling pathway and the inhibitory action of this compound.
Figure 2: A workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: AS-252424 In Vivo Delivery and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kγ inhibitor AS-252424 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ).[1][2][3][4] It functions as an ATP-competitive inhibitor.[1] The PI3K pathway is crucial for cellular functions like cell growth, proliferation, differentiation, and survival.[2]
Q2: What are the known challenges with the in vivo delivery of this compound?
The primary challenges with the in vivo delivery of this compound are its poor aqueous solubility and its pharmacokinetic profile. It is practically insoluble in water and ethanol.[1] Additionally, it has a short oral half-life of approximately 1 hour and a relatively high clearance rate (2.25 L/kg per hour), which can limit its systemic exposure and duration of action.[3][5]
Q3: How can I prepare this compound for oral administration in animal models?
Due to its low aqueous solubility, this compound requires a specific formulation for oral gavage. A commonly used vehicle involves a mixture of solvents to ensure the compound is adequately suspended or dissolved. A suggested formulation includes DMSO, PEG300, Tween 80, and a final dilution in water or saline.[1][6] It is crucial to prepare this formulation fresh before each use.[1]
Q4: What is a typical dosage for this compound in a mouse model?
In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound at a dose of 10 mg/kg has been shown to moderately reduce neutrophil recruitment.[1][3]
Q5: Are there alternative forms of this compound with better solubility?
Yes, a water-soluble bispotassium salt form of this compound is available, which may offer an alternative for easier formulation.[4]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
-
Question: I am having trouble dissolving this compound, and my formulation is precipitating. What can I do?
-
Answer:
-
Ensure Fresh Solvents: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1]
-
Proper Mixing Order: Follow a specific order of solvent addition. First, dissolve the this compound powder in a small amount of DMSO to create a stock solution. Then, add co-solvents like PEG300 and Tween 80, ensuring each is fully mixed before adding the next. Finally, add the aqueous component (water or saline) dropwise while vortexing to prevent precipitation.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the initial solvent.
-
Warm the Vehicle: Slightly warming the vehicle (e.g., PEG300) to around 37°C may improve solubility.
-
Consider the Salt Form: If solubility issues persist, consider using the water-soluble bispotassium salt of this compound.[4]
-
Issue 2: Low Bioavailability and Short Half-Life
-
Question: My in vivo experiments are showing inconsistent or weak effects. Could this be due to low bioavailability?
-
Answer:
-
Pharmacokinetics: Yes, the short half-life (t1/2=1 h) and high clearance of this compound can lead to rapid elimination from the system, resulting in a short window of effective therapeutic concentration.[3][5]
-
Dosing Regimen: Consider a more frequent dosing schedule (e.g., twice daily) to maintain a more consistent plasma concentration. However, this should be balanced with potential animal stress from repeated administrations.
-
Route of Administration: While oral administration is common, for initial efficacy studies, you might consider intraperitoneal (IP) injection to bypass first-pass metabolism, which could potentially increase bioavailability. However, the formulation would need to be adjusted to ensure it is sterile and non-irritating.
-
Pharmacodynamic Readouts: Time your pharmacodynamic (PD) readouts to coincide with the expected peak plasma concentration of the drug. Given the short half-life, this is likely to be within 1-2 hours post-dose.
-
Issue 3: Inconsistent Efficacy in Animal Models
-
Question: I am observing high variability in the therapeutic response between animals in the same treatment group. What could be the cause?
-
Answer:
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each gavage to deliver a consistent dose to each animal.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure all personnel are properly trained.
-
Animal Health and Diet: The health status and diet of the animals can influence drug absorption and metabolism. Ensure animals are healthy and have consistent access to food and water, unless fasting is a required part of the experimental design.
-
Timing of Administration: Administer the compound at the same time each day to minimize circadian variations in metabolism.
-
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Target | IC50 (nM) |
| PI3Kγ | 30 ± 10 |
| PI3Kα | 935 ± 150 |
| PI3Kβ | 20,000 |
| PI3Kδ | 20,000 |
| Casein Kinase 2 (CK2) | 20 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: this compound Physicochemical and Pharmacokinetic Properties
| Property | Value |
| Molecular Weight | 305.28 g/mol |
| Solubility (DMSO) | ~25-61 mg/mL |
| Solubility (Water) | Insoluble |
| Solubility (Ethanol) | Insoluble |
| Oral Half-life (t1/2) | ~1 hour |
| Clearance | 2.25 L/kg/h |
Data sourced from various suppliers and publications.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (10 mg/kg)
This protocol is adapted from formulation suggestions provided by chemical suppliers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or sterile water
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose (10 mg/kg). For example, for a 25g mouse, you would need 0.25 mg of this compound per dose.
-
Prepare a stock solution in DMSO. Weigh the required amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 125 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Add PEG300. In a separate tube, add the required volume of PEG300. To this, add the DMSO stock solution. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water: for 1 mL of final formulation, you would add 80 µL of a 125 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80. Add the required volume of Tween 80 (e.g., 50 µL for 1 mL of final formulation) to the DMSO/PEG300 mixture. Mix until the solution is clear.
-
Add the aqueous phase. Slowly add the sterile saline or water (e.g., 470 µL for 1 mL of final formulation) to the mixture while vortexing. This should result in a clear solution or a fine, homogenous suspension.
-
Administer immediately. Use the freshly prepared formulation for oral gavage. If a suspension is formed, ensure it is well-mixed before drawing each dose.
Visualizations
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree for In Vivo Experiments.
References
minimizing AS-252424 toxicity in long-term cell treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS-252424, a potent and selective PI3Kγ inhibitor, with a focus on minimizing toxicity in long-term cell treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), with an IC50 value typically in the range of 30-33 nM.[1][2] It functions by competing with ATP for the binding site on the enzyme, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This disruption of the PI3K/Akt/mTOR signaling pathway is central to its effects on cell growth, proliferation, and survival.[3]
Q2: What are the known off-target effects of this compound that could contribute to cellular toxicity?
While highly selective for PI3Kγ, this compound has been shown to inhibit other kinases and enzymes, which can lead to off-target effects and cellular toxicity. The two most significant off-targets are:
-
Casein Kinase 2 (CK2): this compound can inhibit CK2 with an IC50 value similar to that for PI3Kγ.[1][2] CK2 is a crucial protein kinase involved in a vast array of cellular processes, including cell cycle progression, apoptosis, and DNA repair.[4] Inhibition of CK2 can therefore have widespread and potentially toxic consequences.
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): this compound also inhibits ACSL4, an enzyme critical for the metabolism of fatty acids.[2] ACSL4 is a key regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Inhibition of ACSL4 can sensitize cells to ferroptosis, leading to increased cell death.
Q3: What is ferroptosis and how is it related to this compound treatment?
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[5][6] It is morphologically and biochemically different from apoptosis. The off-target inhibition of ACSL4 by this compound can disrupt lipid metabolism and increase the pool of polyunsaturated fatty acids in cellular membranes, making them more susceptible to peroxidation and thus inducing ferroptosis. This is a critical consideration for long-term experiments, as chronic inhibition of ACSL4 may lead to cumulative cell death.
Q4: What are the initial signs of this compound-induced toxicity in cell culture?
Initial signs of toxicity can be subtle and may vary between cell lines. Common observations include:
-
A decrease in the rate of cell proliferation compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding up, detachment, or the appearance of vacuoles.
-
Increased number of floating, non-viable cells in the culture medium.
-
For adherent cells, a noticeable decrease in cell density and the appearance of gaps in the monolayer.
Q5: How can I determine the optimal, non-toxic working concentration of this compound for my long-term experiments?
It is crucial to perform a dose-response curve to determine the IC50 value of this compound in your specific cell line. For long-term studies, it is advisable to use the lowest concentration that elicits the desired biological effect while minimizing cytotoxicity. A good starting point for long-term treatments is often at or below the IC20 (the concentration that inhibits 20% of the cell population).
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed in Long-Term Cultures
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration of this compound is too high. | Perform a detailed dose-response and time-course experiment to identify the optimal concentration. Start with a concentration range below the published IC50 values. | Different cell lines exhibit varying sensitivities to kinase inhibitors. A lower, sub-maximal concentration may be sufficient to achieve the desired pathway inhibition without causing widespread cell death. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve this compound. | High concentrations of solvents like DMSO can be toxic to cells. It is essential to ensure that the observed toxicity is due to the compound and not the vehicle. |
| Induction of ferroptosis due to ACSL4 inhibition. | 1. Co-treat cells with a ferroptosis inhibitor such as Ferrostatin-1 (0.1-1 µM) or Liproxstatin-1. 2. Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E. | Ferrostatin-1 and Liproxstatin-1 are radical-trapping antioxidants that specifically inhibit ferroptosis.[6] Antioxidants can help mitigate the lipid peroxidation that drives this cell death pathway. |
| Inhibition of CK2 leading to cell cycle arrest or apoptosis. | 1. Monitor cell cycle progression using flow cytometry (e.g., propidium iodide staining). 2. Perform assays for apoptosis markers (e.g., caspase-3 cleavage, Annexin V staining). | Understanding the mechanism of cell death is crucial. If apoptosis is the primary driver, strategies to mitigate apoptotic stress may be necessary, although this can be challenging without compromising the intended effect of the inhibitor. |
| Compound instability in culture medium. | Prepare fresh stock solutions of this compound regularly and add fresh inhibitor with each media change. The stability of this compound in aqueous media over long periods should be considered. | Small molecule inhibitors can degrade in culture medium over time, leading to inconsistent effects. |
Problem 2: Gradual Decrease in the Efficacy of this compound Over Time
| Possible Cause | Troubleshooting Step | Rationale |
| Development of cellular resistance. | 1. Regularly check the phosphorylation status of downstream targets of PI3Kγ (e.g., Akt) to confirm pathway inhibition. 2. Consider using intermittent dosing schedules (e.g., 3 days on, 2 days off) to reduce selective pressure. | Cells can develop resistance to kinase inhibitors through various mechanisms, including upregulation of compensatory signaling pathways. Intermittent dosing may help to maintain sensitivity. |
| Degradation of the compound. | Increase the frequency of media changes with fresh this compound. | As mentioned previously, the compound may not be stable for extended periods in culture conditions. |
| Changes in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. | Variations in culture conditions can affect cellular responses to inhibitors. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (PI3Kγ) | 30-33 nM | [1][2] |
| This compound IC50 (PI3Kα) | ~935 nM | [1] |
| This compound IC50 (PI3Kβ) | >20 µM | |
| This compound IC50 (PI3Kδ) | >20 µM | |
| This compound IC50 (CK2) | ~20 nM | [2] |
| Ferrostatin-1 (Ferroptosis Inhibitor) Working Concentration | 0.1 - 1 µM | [6] |
Experimental Protocols
Protocol 1: Long-Term Cell Treatment with this compound
This protocol provides a general framework for long-term (e.g., 7-14 days or longer) treatment of adherent cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells at a lower density than for short-term experiments to accommodate for longer growth periods. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Treatment Initiation: Prepare the desired final concentration of this compound and the corresponding vehicle control by diluting the stock solution in complete culture medium. Remove the existing medium and replace it with the medium containing the inhibitor or vehicle.
-
Media Changes and Re-treatment: For long-term experiments, it is critical to maintain a consistent concentration of the inhibitor. Change the medium every 2-3 days.[7] With each media change, add freshly diluted this compound to the new medium.
-
Cell Passaging: When cells reach 70-80% confluency, they will need to be passaged. a. Wash the cells with PBS. b. Trypsinize the cells and collect them in a conical tube. c. Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh complete medium containing the appropriate concentration of this compound. d. Count the viable cells and re-seed them into new culture vessels at the desired lower density.
-
Monitoring Cell Health: Regularly observe the cells under a microscope for any changes in morphology or signs of toxicity. Perform viability assays (e.g., Trypan Blue exclusion) at each passage to monitor the long-term effects of the treatment.
Protocol 2: Assessing Ferroptosis in this compound Treated Cells
This protocol outlines a method to determine if this compound is inducing ferroptosis in your cell line.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Co-treatment with Ferroptosis Inhibitor: a. Set up parallel cultures of cells treated with:
- Vehicle control
- This compound alone
- This compound + Ferrostatin-1 (e.g., 1 µM)
- Ferrostatin-1 alone b. Culture the cells for the desired long-term duration, following the re-treatment and passaging schedule from Protocol 1. c. At the end of the treatment period, assess cell viability using a standard assay. A rescue of cell viability in the co-treatment group compared to this compound alone suggests the involvement of ferroptosis.
-
Detection of Lipid Peroxidation: a. Treat cells with this compound as in Protocol 1 for the desired duration. b. In the final hours of treatment, load the cells with a lipid peroxidation sensor like C11-BODIPY 581/591 according to the manufacturer's instructions. c. Analyze the cells by flow cytometry. An increase in the oxidized form of the probe in this compound-treated cells compared to controls indicates lipid peroxidation, a hallmark of ferroptosis.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for long-term cell treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell recovery by reversal of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Performance of AS-252424
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing in vivo studies involving the PI3Kγ inhibitor, AS-252424. Given its potent and selective activity, this compound is a valuable tool for investigating the role of PI3Kγ in various physiological and pathological processes. However, its short in vivo half-life presents a significant challenge for many experimental designs. This guide offers practical solutions and detailed protocols to address this limitation and other common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
The oral half-life of this compound in mice is approximately 1 hour.[1] This short duration is accompanied by a relatively high clearance rate (2.25 L/kg per hour), which can limit its efficacy in studies requiring sustained target inhibition.[1]
Q2: What are the primary reasons for the short half-life of this compound?
While detailed metabolic studies on this compound are not extensively published, its modest pharmacokinetic profile does not appear to be primarily caused by rapid oxidative metabolism.[1] The presence of a furan ring in its structure is a potential site for metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and subsequent clearance.[2][3][4][5]
Q3: What are the potential strategies to improve the in vivo half-life of this compound?
Several strategies can be employed to extend the in vivo half-life of this compound:
-
Formulation Strategies: Utilizing advanced formulation techniques can protect the compound from rapid metabolism and clearance.
-
Chemical Modifications: Structural modifications to the this compound molecule can block metabolic "hotspots" and improve its stability.
-
Dosing Regimen Optimization: Adjusting the dosing schedule can help maintain therapeutic concentrations despite a short half-life.
Q4: Are there any known off-target effects of this compound that I should be aware of in my in vivo studies?
Besides its high selectivity for PI3Kγ, this compound has been shown to inhibit Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4) at higher concentrations.[6][7] Researchers should consider these off-target activities when interpreting their results, especially at higher doses.
Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with this compound and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in plasma concentrations between animals. | Poor solubility of this compound leading to inconsistent absorption after oral gavage. Differences in gastrointestinal motility and food intake among animals. | Standardize the fasting period for all animals before dosing. Ensure the formulation is a homogenous suspension or solution. Consider using a vehicle that enhances solubility. Increase the number of animals per group to improve statistical power.[8] |
| Lack of efficacy in a chronic disease model. | The short half-life of this compound results in insufficient target engagement over the required therapeutic window. | Implement a more frequent dosing schedule (e.g., twice or three times daily).[9][10] Explore controlled-release formulations to provide sustained exposure. Consider a different route of administration that may offer a longer half-life, such as subcutaneous injection with an oil-based vehicle. |
| Observed toxicity at higher doses. | Off-target effects or the formation of toxic metabolites. Poor solubility leading to precipitation at the injection site (for parenteral administration). | Reduce the dose and increase the dosing frequency to maintain therapeutic levels while minimizing peak concentrations. Carefully monitor for signs of toxicity. If using parenteral routes, ensure the compound is fully dissolved in a well-tolerated vehicle. |
| Difficulty in preparing a stable and consistent formulation for oral gavage. | This compound has low aqueous solubility. | Use a co-solvent system such as DMSO and PEG400, but be mindful of the potential toxicity of DMSO at higher concentrations.[11] Prepare a suspension in a vehicle like 0.5% methylcellulose or a lipid-based formulation. Sonication can help in achieving a uniform suspension.[12] |
| Inconsistent results despite following a standard protocol. | Degradation of the compound in the formulation or during storage. Inaccurate dosing due to improper gavage technique. | Prepare fresh formulations for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Ensure proper oral gavage technique to avoid accidental administration into the trachea.[13] Using a sweet-tasting solution to coat the gavage needle can improve animal compliance.[14] |
Strategies for Improving the Half-Life of this compound
Formulation Strategies
Proper formulation is a critical first step in enhancing the in vivo performance of this compound.
1. Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly water-soluble compounds like this compound.
2. Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can protect it from premature metabolism and clearance, leading to a longer circulation time.[6]
3. Subcutaneous Depot: Administering this compound subcutaneously in an oil-based vehicle can create a depot from which the drug is slowly released, resulting in a prolonged half-life.
Chemical Modification Strategies
Structural modifications can be employed to enhance the metabolic stability of this compound.
1. Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[15][16][17] Potential sites for deuteration on this compound include the furan ring and the methylene bridge.
2. Prodrug Approach: The hydroxyl group on the phenyl ring of this compound can be masked with a promoiety to create a prodrug. This can improve solubility and alter the pharmacokinetic profile. The active drug is then released in vivo through enzymatic or chemical cleavage.
3. PEGylation: Attaching polyethylene glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and prolonging its circulation time.[18][19]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or 5% DMSO/5% Solutol in PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Fast the mice for 4-6 hours before dosing. Administer this compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).
Visualizing Key Concepts
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamically adjusting the dose and dosing schedule of TKIs in patients with CML | VJHemOnc [vjhemonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 16. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with AS-252424 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling AS-252424, with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Please refer to the table below for a summary of reported solubility data. It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1][2]
Q3: My this compound stock solution in DMSO has precipitated. What are the possible causes?
A3: Precipitation of this compound from a DMSO stock solution can be caused by several factors:
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water is a poor solvent for this compound, and its presence in DMSO can significantly reduce the compound's solubility, leading to precipitation.[2]
-
Low-Quality DMSO: Using a lower grade of DMSO that contains impurities can also affect the solubility of this compound.
-
Improper Storage: Storing the stock solution at an inappropriate temperature or in a container that is not airtight can lead to solvent evaporation or water absorption, causing the compound to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to the formation of localized areas of high concentration, which can initiate precipitation.[4]
-
Concentration Exceeds Solubility Limit: While this compound has high solubility in DMSO, preparing a solution that is at or near its saturation point can be unstable and prone to precipitation, especially with slight temperature fluctuations.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To ensure the stability of your this compound stock solution and prevent precipitation, follow these storage guidelines:
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4]
-
Storage Temperature: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][4]
-
Airtight Containers: Use high-quality, airtight vials to prevent solvent evaporation and moisture absorption.
Q5: I observed precipitation when I diluted my this compound DMSO stock into an aqueous buffer or cell culture medium. What should I do?
A5: This is a common issue as this compound is poorly soluble in water.[2] Here are some strategies to prevent this:
-
Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous solution, keeping the final DMSO concentration low.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous solution, perform a stepwise dilution. First, add the DMSO stock to a small volume of the aqueous solution and mix well. Then, add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous solution to prevent localized high concentrations of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and potential cellular toxicity.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
If you encounter precipitation in your this compound stock solution, follow this troubleshooting guide:
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in a freshly prepared DMSO stock solution. | The concentration of this compound exceeds its solubility limit in the DMSO used. | 1. Gentle Warming: Warm the solution briefly to 30-40°C in a water bath to see if the precipitate redissolves. Caution: Avoid excessive heat as it may degrade the compound. 2. Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[1] 3. Dilution: If the precipitate persists, dilute the solution with a small amount of fresh, anhydrous DMSO to bring the concentration below the solubility limit. |
| Precipitate forms in the stock solution over time during storage. | 1. Water absorption: The DMSO has absorbed moisture from the air. 2. Temperature fluctuations: The storage temperature was not stable. 3. Evaporation: The storage vial was not properly sealed. | 1. Re-dissolution: Try gentle warming and sonication as described above. 2. Prevention for future stocks: Ensure you are using high-purity, anhydrous DMSO and storing it properly in a desiccator. Prepare smaller aliquots in airtight vials to minimize exposure to air. |
| Precipitate appears after a freeze-thaw cycle. | Repeated freezing and thawing can cause the compound to come out of solution. | 1. Re-dissolution: Attempt to redissolve the precipitate by gentle warming and sonication. 2. Best Practice: To avoid this issue, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.[4] |
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 25 mg/mL (81.89 mM) | DMSO | MedchemExpress[1] |
| 61 mg/mL (199.81 mM) | DMSO | Selleck Chemicals[2] | |
| 20 mg/mL | DMSO | Cayman Chemical[3] | |
| 20 mg/mL | DMF | Cayman Chemical[3] | |
| 10 mg/mL | Ethanol | Cayman Chemical[3] | |
| Insoluble | Water | Selleck Chemicals[2] | |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | - | MedchemExpress[1] |
| Storage (in Solvent) | 2 years at -80°C, 1 year at -20°C | DMSO | MedchemExpress[1][4] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials with airtight caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Gentle warming (30-40°C) can also be used to aid dissolution, but avoid overheating.
-
-
Final Inspection: Once the solution is clear and free of any visible precipitate, it is ready for use or storage.
-
Aliquoting and Storage:
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential causes of this compound precipitation.
References
appropriate controls for experiments using AS-252424
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ).[1][2][3] It is a furan-2-ylmethylene thiazolidinedione that acts as an ATP-competitive inhibitor. The primary target of this compound is PI3Kγ, with an IC50 value of approximately 30-33 nM in cell-free assays.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the kinase activity of PI3Kγ, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for various cellular processes, including cell growth, proliferation, differentiation, motility, and survival.[4] By inhibiting PI3Kγ, this compound can modulate downstream signaling events, such as the phosphorylation of Akt/PKB.[2][4]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for PI3Kγ, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects.
| Target | IC50 | Notes |
| PI3Kγ | 30-33 nM | Primary Target |
| PI3Kα | 935 nM | Approximately 30-fold less potent than against PI3Kγ.[1][2] |
| PI3Kβ | 20 µM | Significantly lower potency.[2] |
| PI3Kδ | 20 µM | Significantly lower potency.[2][6] |
| Casein Kinase 2 (CK2) | 20 nM | Potent inhibition observed in some screens.[7] |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Inhibition reported | This compound has been identified as an inhibitor of ACSL4, which is involved in ferroptosis.[7] |
Q4: What are the appropriate controls for an experiment using this compound?
To ensure the specificity of the observed effects, several controls are essential:
-
Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.[3] This accounts for any effects of the solvent on the experimental system.
-
Positive Control: A known activator of the PI3Kγ pathway (e.g., a specific agonist for a G-protein coupled receptor that signals through PI3Kγ) should be used to confirm that the pathway is active in the experimental model.
-
Negative Control (Genetic): The most rigorous negative control is to use cells or animals where PI3Kγ has been genetically knocked out or knocked down (e.g., using siRNA or shRNA).[2][4] If this compound has no effect in this system, it strongly suggests the observed effects in wild-type are PI3Kγ-dependent.
-
Negative Control (Pharmacological): Using a structurally different PI3Kγ inhibitor can help confirm that the observed phenotype is due to PI3Kγ inhibition and not a specific off-target effect of this compound's chemical structure.
-
Dose-Response Curve: Performing experiments with a range of this compound concentrations is crucial to establish a dose-dependent effect and to work within a concentration window that is selective for PI3Kγ over its off-targets.
Troubleshooting Guides
Problem 1: No effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and integrity of the this compound stock. Prepare a fresh stock solution. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The effective concentration in cell-based assays may be higher than the in vitro IC50. |
| PI3Kγ Pathway Not Active | Confirm that the PI3Kγ pathway is active in your experimental model. Use a positive control agonist to stimulate the pathway and measure a downstream readout (e.g., phospho-Akt). |
| Cell Permeability Issues | While this compound is generally cell-permeable, ensure adequate incubation time for the compound to enter the cells and engage its target. |
| Target Not Expressed | Confirm that your cells of interest express PI3Kγ at the protein level using techniques like Western blotting or qPCR. |
Problem 2: Off-target effects are suspected.
| Possible Cause | Troubleshooting Step |
| High Concentration Used | Lower the concentration of this compound to a range where it is more selective for PI3Kγ. Refer to the IC50 values for off-targets. |
| Inhibition of Other PI3K Isoforms | If your experimental system expresses other PI3K isoforms (α, β, δ), consider using isoform-specific inhibitors for those targets as controls to dissect the signaling pathway. |
| CK2 or ACSL4 Inhibition | If your results are inconsistent with known PI3Kγ signaling, consider the possibility of CK2 or ACSL4 inhibition. Use specific inhibitors for these targets to see if they replicate the observed phenotype. |
| Use of Genetic Controls | The most definitive way to confirm on-target effects is to use PI3Kγ knockout or knockdown cells/animals. The effect of this compound should be absent or significantly reduced in these models.[2][4] |
Experimental Protocols
Key Experiment: In Vitro Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound on PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (at or below Km for the enzyme)
-
Lipid substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant PI3Kγ enzyme, and the lipid substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Key Experiment: Western Blot for Phospho-Akt
This protocol assesses the effect of this compound on the PI3K pathway in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine) for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and a loading control (e.g., GAPDH).
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PI3Kγ.
Caption: A typical experimental workflow for assessing the effect of this compound on Akt phosphorylation.
Caption: Logical relationships of essential controls for experiments using this compound.
References
interpreting unexpected results with AS-252424 treatment
Welcome to the technical support center for AS-252424. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this potent and selective PI3Kγ inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues and unexpected results that you may encounter during your experiments with this compound.
Q1: I am not observing the expected decrease in Akt phosphorylation (at Ser473) after this compound treatment. What could be the reason?
A1: There are several potential reasons for not observing the expected decrease in p-Akt levels:
-
Suboptimal Concentration: The IC50 for this compound's effect on Akt phosphorylation can vary between cell types. For example, in THP-1 cells stimulated with MCP-1, the IC50 is approximately 0.4 µM, while for CSF-1 stimulated cells, it's much higher at 4.7 µM[1]. We recommend performing a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and stimulus.
-
Stimulation Conditions: The activation of the PI3K/Akt pathway is often transient. Ensure that your stimulation time is optimized to capture the peak of Akt phosphorylation before measuring the effect of the inhibitor. A time-course experiment (e.g., 5, 15, 30, and 60 minutes of stimulation) is advisable.
-
Cell Line Specificity: The dependence of Akt phosphorylation on PI3Kγ can differ between cell lines. In some cells, other PI3K isoforms (like PI3Kα or PI3Kβ) may be the primary drivers of Akt activation. This compound is over 30-fold more selective for PI3Kγ than PI3Kα[2]. If your cell model relies on PI3Kα, you may need significantly higher concentrations of this compound to see an effect.
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops that reactivate Akt. For instance, inhibition of mTORC1, a downstream effector of Akt, can lead to a rictor-dependent increase in Akt Ser473 phosphorylation[3].
-
Experimental Controls: Ensure your experimental setup includes a positive control for PI3K inhibition (e.g., a pan-PI3K inhibitor like LY294002) and a vehicle control (DMSO). This will help you to confirm that the assay is working correctly and that the vehicle is not affecting the results.
Q2: I am observing a paradoxical increase in Akt phosphorylation after treatment with this compound. Why is this happening?
A2: A paradoxical increase in Akt phosphorylation upon treatment with an Akt pathway inhibitor can be attributed to the inhibition of negative feedback loops. Some Akt inhibitors have been shown to induce a rapid, PI3K-dependent feedback phosphorylation of Akt at Ser473[4]. While this has been documented for direct Akt inhibitors, it's a possibility to consider with upstream inhibitors like this compound in certain contexts. This feedback mechanism is often dependent on the mTORC2 complex[4]. To investigate this, you could co-treat with an mTORC1/2 inhibitor.
Q3: My cell viability results with this compound are inconsistent or not what I expected. What are the possible causes?
A3: Interpreting cell viability data with this compound requires careful consideration of its multiple targets and the specific context of your experiment:
-
On-Target PI3Kγ Inhibition: In cell types where PI3Kγ is crucial for survival, this compound is expected to reduce cell viability. This has been observed in pancreatic cancer cell lines like HPAF and Capan1[2].
-
Off-Target Effects: this compound is also a known inhibitor of Casein Kinase 2 (CK2) with an IC50 of 20 nM and Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4)[2][5]. Both of these off-target effects could influence cell viability.
-
CK2 Inhibition: CK2 is a pro-survival kinase, and its inhibition can induce apoptosis.
-
ACSL4 Inhibition: ACSL4 is a key enzyme in lipid metabolism and is involved in ferroptosis, a form of programmed cell death. Inhibition of ACSL4 by this compound can protect cells from ferroptosis induced by agents like RSL3[5]. Therefore, if your experimental conditions promote ferroptosis, this compound might unexpectedly increase cell viability.
-
-
Cell Viability Assay Choice: The type of viability assay used can influence the results. Metabolic assays like MTT or CCK-8 measure mitochondrial activity, which may not always directly correlate with cell number or apoptosis. These assays can sometimes overestimate viability[6]. It is advisable to use a complementary method, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining), to confirm your findings.
Q4: I am seeing unexpected pro-inflammatory effects in my in vivo model after this compound treatment. Is this possible?
A4: Yes, this is a documented paradoxical effect of this compound. While generally considered an anti-inflammatory agent due to its inhibition of PI3Kγ, this compound has been shown to increase airway hyperresponsiveness and airway smooth muscle thickening in a mouse model of toluene diisocyanate-induced asthma when administered at 10 mg/kg[5]. This highlights the complex role of PI3Kγ in different inflammatory contexts and suggests that the net effect of its inhibition can be tissue- and disease-specific.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to facilitate experimental design and data interpretation.
| Target | IC50 | Assay Type |
| PI3Kγ | 30-33 nM | Cell-free kinase |
| PI3Kα | 935 nM | Cell-free kinase |
| PI3Kβ | 20 µM | Cell-free kinase |
| PI3Kδ | 20 µM | Cell-free kinase |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase |
| ACSL4 | Not specified | Enzymatic activity |
| Cellular Process | Cell Line/Model | IC50 |
| Inhibition of MCP-1-mediated Akt phosphorylation | THP-1 (human monocytic) | 0.4 µM |
| Inhibition of C5a-mediated Akt phosphorylation | Raw264.7 (murine macrophage) | 0.23 µM |
| Inhibition of MCP-1-mediated chemotaxis | THP-1 (human monocytic) | 53 µM |
| Inhibition of MCP-1-mediated chemotaxis | Primary human monocytes | 52 µM |
| Prevention of RSL3-induced decrease in viability | HT-1080 (human fibrosarcoma) | 2.2 µM |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum-starve the cells for 3-24 hours (depending on the cell line) to reduce basal Akt phosphorylation.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a or 100 ng/mL MCP-1) for the optimized time (e.g., 5-15 minutes).
-
-
Lysate Preparation:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the duration of the assay (typically 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO). Include a "no-cell" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Chemotaxis Assay (Boyden Chamber)
-
Assay Preparation:
-
Rehydrate the Boyden chamber membrane (e.g., 8 µm pore size for monocytes) according to the manufacturer's instructions.
-
Add a chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber.
-
Add serum-free media without the chemoattractant to the lower chamber as a negative control.
-
-
Cell Preparation and Treatment:
-
Resuspend serum-starved cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 30 minutes.
-
-
Cell Migration:
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescently-labeled cell line and quantify the fluorescence on the lower side of the membrane using a plate reader.
-
Visualizations
PI3Kγ Signaling Pathway and this compound Interactions
Caption: PI3Kγ signaling and this compound's on- and off-target effects.
General Experimental Workflow for this compound
Caption: A generalized workflow for in vitro experiments with this compound.
Logical Relationship for Troubleshooting Unexpected Viability Results
Caption: Decision tree for troubleshooting unexpected cell viability results.
References
- 1. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
avoiding confounding factors in AS-252424 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals avoid confounding factors in experiments involving the PI3Kγ inhibitor, AS-252424.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity profile?
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of approximately 30 nM.[1][2][3] Its selectivity for PI3Kγ is significantly higher than for other Class I PI3K isoforms. It is roughly 30-fold more selective for PI3Kγ than for PI3Kα and has low inhibitory activity against PI3Kδ and PI3Kβ.[2][3]
Q2: Are there any known off-target effects of this compound that could confound my results?
Yes, this compound has been shown to inhibit other kinases and enzymes, which can be a significant confounding factor. Notably, it inhibits Casein Kinase 2 (CK2) with an IC50 of 20 nM and long-chain acyl-CoA synthetase 4 (ACSL4).[2][4] Inhibition of these off-targets may lead to unexpected phenotypic changes unrelated to PI3Kγ inhibition. For example, ACSL4 inhibition has been linked to the prevention of ferroptosis.[4]
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific pathway being investigated. For inhibiting MCP-1-induced PKB/Akt phosphorylation in the THP-1 monocytic cell line, an IC50 of 0.4 µM has been reported.[1] However, for inhibiting chemotaxis in primary monocytes and THP-1 cells, higher concentrations with IC50 values of 52 µM and 53 µM, respectively, were required.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and dissolve this compound?
This compound is poorly soluble in water and ethanol.[2] It is recommended to dissolve it in fresh dimethyl sulfoxide (DMSO) at a stock concentration of 61 mg/mL (199.81 mM).[2] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. For in vivo studies, specific formulations involving PEG300 and Tween80 may be necessary to improve solubility.[2]
Q5: What are the key signaling pathways affected by this compound?
This compound primarily inhibits the PI3Kγ pathway, which is a crucial component of the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and motility.[5][6] By inhibiting PI3Kγ, this compound can effectively block the phosphorylation of downstream targets like Akt (also known as PKB).[1] Additionally, it has been shown to downregulate the phosphorylation of cPLA2, JNK, and p38 MAPK in bone marrow-derived mast cells.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of PI3Kγ signaling (e.g., no change in p-Akt levels) | 1. Inactive compound: Improper storage or handling may have degraded the compound. 2. Insufficient concentration: The concentration of this compound may be too low for the specific cell type or stimulation conditions. 3. Poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Ensure the compound has been stored correctly (typically at -20°C) and handle it according to the manufacturer's instructions. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. 3. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Use fresh DMSO as it can absorb moisture, which reduces solubility.[2] |
| Unexpected or off-target effects observed | 1. Off-target inhibition: this compound is known to inhibit CK2 and ACSL4.[2][4] 2. Cell line-specific responses: The observed phenotype may be unique to the cell line being used. | 1. To confirm the observed effect is due to PI3Kγ inhibition, consider using a structurally different PI3Kγ inhibitor as a control. If available, using PI3Kγ knockout/knockdown cells can also validate the on-target effect. 2. Test the effect of this compound in multiple cell lines to determine if the response is general or cell-type specific. |
| Inconsistent results between experiments | 1. Variability in cell state: Differences in cell passage number, confluency, or serum starvation can affect signaling pathways. 2. Inconsistent compound preparation: Variations in the preparation of this compound stock solutions can lead to different effective concentrations. | 1. Standardize cell culture conditions, including passage number, seeding density, and the duration of serum starvation. 2. Prepare a large batch of the inhibitor stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. |
| Toxicity observed in cell culture | 1. High DMSO concentration: The final concentration of the DMSO solvent may be toxic to the cells. 2. High inhibitor concentration: The concentration of this compound may be cytotoxic. | 1. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. |
| Lack of efficacy in in vivo models | 1. Poor pharmacokinetics: this compound has a short oral half-life (t1/2 = 1 h) and high clearance.[1] 2. Inadequate dosing or formulation: The dose or delivery method may not be sufficient to achieve the required therapeutic concentration at the target site. | 1. Consider the short half-life when designing the dosing regimen. More frequent administration may be necessary. 2. Optimize the drug formulation to improve solubility and bioavailability. Oral administration at 10 mg/kg has shown moderate effects in some models.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for PI3Kγ | 30 ± 10 nM | [1] |
| IC50 for PI3Kα | 935 ± 150 nM | [1] |
| IC50 for PI3Kβ | 20 µM | [1][3] |
| IC50 for PI3Kδ | 20 µM | [1][3] |
| IC50 for CK2 | 20 nM | [2][4] |
| IC50 for MCP-1-mediated chemotaxis (THP-1 cells) | 53 µM | [1] |
| IC50 for MCP-1-induced p-Akt (THP-1 cells) | 0.4 µM | [1] |
| Oral Half-life (in vivo) | 1 hour | [1] |
Experimental Protocols
PI3Kγ Kinase Activity Assay (In Vitro)
This protocol is based on a scintillation proximity assay (SPA) and measures the phosphorylation of PtdIns to PtdIns(3)P.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase buffer (10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Sodium Cholate)
-
ATP and [γ-33P]ATP
-
Lipid vesicles (containing PtdIns and PtdSer)
-
Neomycin-coated SPA beads
-
384-well plates
Procedure:
-
Incubate 100 ng of human PI3Kγ with the kinase buffer.
-
Add lipid vesicles and this compound (or DMSO as a vehicle control) at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate at room temperature.
-
Stop the reaction by adding neomycin-coated SPA beads.[2][7]
-
Measure the radioactivity using a suitable scintillation counter. The signal is proportional to the amount of [γ-33P]ATP incorporated into the lipid substrate.
Cell-Based Akt/PKB Phosphorylation Assay
This protocol describes the measurement of Akt phosphorylation in Raw-264 macrophages as a downstream marker of PI3K activity.[1][2]
Materials:
-
Raw-264 macrophage cells
-
Serum-free medium
-
This compound
-
C5a (chemoattractant)
-
Lysis buffer
-
Phospho-Ser-473 Akt specific antibody
-
Standard ELISA reagents and plates
Procedure:
-
Seed Raw-264 macrophages in appropriate culture plates and grow to desired confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 30 minutes.[1][2]
-
Stimulate the cells with 50 nM C5a for 5 minutes to activate PI3K signaling.[1][2]
-
Lyse the cells and collect the protein lysates.
-
Measure the levels of phospho-Ser-473 Akt using a standard ELISA protocol with a specific antibody.[1][2]
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cell-based Akt phosphorylation assay.
Caption: Potential confounding factors in this compound experiments.
References
optimization of AS-252424 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of AS-252424, with a particular focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3][4] Its mechanism of action is as an ATP-competitive inhibitor.[1][3] It shows significant selectivity for PI3Kγ over other PI3K isoforms.[1][2][4][5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. For inhibiting C5a-mediated PKB/Akt phosphorylation in RAW 264.7 macrophages, an IC50 of 0.23 µM has been reported.[1] In the human monocytic cell line THP-1, this compound inhibits MCP-1-induced PKB/Akt phosphorylation with an IC50 of 0.4 µM.[2][6] For chemotaxis assays in THP-1 cells and primary monocytes, the IC50 is significantly higher, around 52-53 µM.[1][2][3] A concentration of 100 nM was shown to significantly reduce Ca2+ transients in HL-1 cardiomyocytes.[1][3]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental goal:
-
Short-term signaling studies: For inhibiting rapid signaling events like protein phosphorylation (e.g., Akt phosphorylation), a short pre-incubation time of 30 minutes followed by a brief stimulation (e.g., 5 minutes) is often sufficient.[1][2][6]
-
Functional assays: For functional assays like chemotaxis or cell proliferation, longer incubation times may be necessary, ranging from several hours to days, to observe a phenotypic effect.
-
Long-term studies: For experiments investigating long-term effects, such as changes in gene expression or cell differentiation, treatment duration may extend to several days. It is crucial to perform cytotoxicity assays to ensure that the observed effects are not due to cell death.
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for PI3Kγ, it has been shown to inhibit Casein Kinase 2 (CK2) with an IC50 of 0.02 µM.[5] It also inhibits long-chain acyl-CoA synthetase 4 (ACSL4) and can prevent ferroptosis.[5] Researchers should consider these potential off-target effects when interpreting their data.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibitory effect | Inadequate concentration of this compound. | Increase the concentration of this compound. Refer to the IC50 values in Table 1 for guidance. |
| Insufficient treatment duration for the desired effect. | For functional assays, increase the incubation time. A time-course experiment is recommended. | |
| Degraded this compound. | Ensure proper storage of this compound stock solutions. Prepare fresh working solutions for each experiment. | |
| High cell toxicity/death | This compound concentration is too high for the cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Prolonged treatment duration is causing cytotoxicity. | Reduce the treatment duration. Consider intermittent dosing if long-term inhibition is required. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is not exceeding a level tolerated by your cells (typically <0.1% for DMSO). Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve similar confluency for each experiment. |
| Inconsistent incubation times. | Precisely control the timing of this compound treatment and stimulation. | |
| Unexpected or off-target effects | Inhibition of other kinases (e.g., CK2) or enzymes (e.g., ACSL4). | Be aware of the known off-target effects of this compound.[5] Use a secondary, structurally different PI3Kγ inhibitor to confirm that the observed phenotype is due to PI3Kγ inhibition. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay | IC50 | Reference |
| PI3Kγ | Cell-free kinase assay | 30 nM | [1][2] |
| PI3Kα | Cell-free kinase assay | 935 nM | [1][2] |
| PI3Kβ | Cell-free kinase assay | 20 µM | [2][4] |
| PI3Kδ | Cell-free kinase assay | 20 µM | [2][4] |
| CK2 | Cell-free kinase assay | 20 nM | [1][5] |
| PKB/Akt phosphorylation (C5a-stimulated RAW 264.7) | Cell-based assay | 0.23 µM | [1] |
| PKB/Akt phosphorylation (MCP-1-stimulated THP-1) | Cell-based assay | 0.4 µM | [2][6] |
| Chemotaxis (MCP-1-stimulated primary monocytes) | Cell-based assay | 52 µM | [1][2][3] |
| Chemotaxis (MCP-1-stimulated THP-1) | Cell-based assay | 53 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Inhibition of Akt Phosphorylation in Macrophages
-
Cell Culture: Plate RAW 264.7 macrophages in a suitable culture plate and allow them to adhere.
-
Starvation: Once the cells reach the desired confluency, starve them in a serum-free medium for 3 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes.
-
Stimulation: Stimulate the cells with 50 nM C5a for 5 minutes.
-
Lysis and Analysis: Immediately lyse the cells and analyze the phosphorylation of Akt (at Ser-473) using methods such as Western blotting or ELISA.[1][2][6]
Protocol 2: In Vitro PI3Kγ Kinase Assay
-
Reaction Setup: In a 384-well plate, incubate 100 ng of human recombinant PI3Kγ with kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, 15 µM ATP, and lipid vesicles (18 µM PtdIns and 250 µM PtdSer).
-
Inhibitor Addition: Add this compound at various concentrations (or DMSO as a control).
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Stop Reaction: After the desired incubation time at room temperature, stop the reaction by adding neomycin-coated Scintillation Proximity Assay (SPA) beads.
-
Detection: Measure the radioactivity using a scintillation counter to determine the extent of PI3Kγ inhibition.[1][3]
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound.
References
challenges in translating AS-252424 from in vitro to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of translating AS-252424 from in vitro to in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1][2][3][4] It functions as an ATP-competitive inhibitor.[1] In addition to its high affinity for PI3Kγ, it also shows inhibitory activity against casein kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4).[5]
2. What are the key differences in this compound activity across different PI3K isoforms?
This compound exhibits significant selectivity for the γ isoform of PI3K. It is approximately 30-fold more selective for PI3Kγ over PI3Kα and has low inhibitory activity against PI3Kβ and PI3Kδ.[1][2][4][5]
3. What are the known off-target effects of this compound?
Besides its primary target, PI3Kγ, this compound has been shown to inhibit casein kinase 2 (CK2) with an IC50 of 0.02 µM and long-chain acyl-CoA synthetase 4 (ACSL4).[5] Researchers should consider these off-target effects when interpreting experimental results.
4. What are the main challenges in translating this compound from in vitro to in vivo models?
The primary challenge reported for this compound is its modest pharmacokinetic profile.[2] It has a short oral half-life of approximately one hour and relatively high clearance, which can make it difficult to maintain sufficient exposure in vivo to observe a therapeutic effect.[2] General challenges for PI3K inhibitors include potential toxicities and the difficulty in achieving sustained target inhibition in a complex biological system.[6][7]
5. Are there any formulation strategies to improve the in vivo performance of this compound?
While specific formulation data for this compound is limited in the provided results, one study noted the use of nanoparticles loaded with this compound to reduce inflammation and ferroptosis in mouse models.[5] This suggests that advanced formulation approaches could potentially overcome its pharmacokinetic limitations. A water-soluble bispotassium salt form of this compound is also available.[4]
Troubleshooting Guides
Problem 1: Discrepancy between in vitro potency and in vivo efficacy.
Possible Cause 1: Poor Pharmacokinetics
-
Explanation: this compound has a short half-life and high clearance, leading to rapid elimination from the body.[2] This can result in drug concentrations in the plasma and target tissues falling below the therapeutically effective level observed in vitro.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your animal model to determine key parameters such as Cmax, Tmax, half-life, and clearance.
-
Dosing Regimen Adjustment: Based on the pharmacokinetic data, consider more frequent dosing or a continuous infusion to maintain target engagement.
-
Alternative Formulation: Explore formulation strategies to improve bioavailability and extend the half-life, such as the use of nanoparticles or a water-soluble salt form.[4][5]
-
Possible Cause 2: Off-Target Effects
-
Explanation: The inhibition of other kinases or enzymes, such as CK2 or ACSL4, could lead to unexpected biological responses in vivo that may counteract the desired therapeutic effect or cause toxicity.[5]
-
Troubleshooting Steps:
-
Phenotypic Comparison: Compare the observed in vivo phenotype with known effects of inhibiting the off-target molecules.
-
Counter-Screening: If possible, use a structurally distinct PI3Kγ inhibitor with a different off-target profile to confirm that the desired efficacy is linked to PI3Kγ inhibition.
-
Problem 2: Lack of significant reduction in inflammatory cell recruitment in vivo.
Possible Cause 1: Insufficient Target Engagement
-
Explanation: The concentration of this compound at the site of inflammation may not be high enough to effectively inhibit PI3Kγ in the target immune cells.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation of downstream targets of PI3Kγ, such as Akt, in circulating or tissue-infiltrating immune cells to assess target engagement.
-
Dose Escalation: Carefully escalate the dose of this compound while monitoring for toxicity to achieve better target inhibition.
-
Possible Cause 2: Redundancy in Signaling Pathways
-
Explanation: In a complex in vivo environment, other signaling pathways may compensate for the inhibition of PI3Kγ, leading to a less pronounced effect on cell migration than observed in simplified in vitro chemotaxis assays.
-
Troubleshooting Steps:
-
Combination Therapy: Consider combining this compound with inhibitors of other relevant signaling pathways to achieve a synergistic effect.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| PI3Kγ | 30 nM[1][2][4], 0.03 µM[5] | Cell-free kinase assay |
| PI3Kα | 935 nM[1][2], 0.94 µM[5] | Cell-free kinase assay |
| PI3Kβ | 20 µM[2][4][5] | Cell-free kinase assay |
| PI3Kδ | 20 µM[2][4][5] | Cell-free kinase assay |
| Casein Kinase 2 (CK2) | 20 nM[1], 0.02 µM[5] | Cell-free kinase assay |
| MCP-1-mediated chemotaxis (primary monocytes) | 52 µM[1][2] | Cell-based assay |
| MCP-1-mediated chemotaxis (THP-1 cells) | 53 µM[1][2] | Cell-based assay |
| PKB/Akt phosphorylation (THP-1 cells) | 0.4 µM[2][3] | Cell-based assay |
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 1 hour[2] | Oral |
| Clearance | 2.25 L/kg per hour[2] | Oral |
Experimental Protocols
1. In Vitro PI3Kγ Kinase Assay (Based on Scintillation Proximity Assay - SPA)
-
Objective: To determine the IC50 of this compound against PI3Kγ.
-
Materials: Recombinant human PI3Kγ, kinase buffer (containing MgCl2, β-glycerophosphate, DTT, Na3VO4, Na Cholate), ATP, γ[33P]ATP, lipid vesicles (containing PtdIns and PtdSer), this compound, DMSO, Neomycin-coated SPA beads.
-
Procedure:
-
Incubate recombinant human PI3Kγ with kinase buffer and lipid vesicles at room temperature.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and γ[33P]ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product, bringing the radioisotope into close proximity and generating a detectable signal.
-
Measure the signal using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.[1]
-
2. In Vivo Thioglycollate-Induced Peritonitis Model
-
Objective: To evaluate the effect of this compound on leukocyte recruitment in vivo.
-
Materials: Mice, Thioglycollate solution, this compound, vehicle control, PBS, counting chamber or flow cytometer.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via oral gavage.[2]
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of thioglycollate solution.
-
At a defined time point after thioglycollate injection (e.g., 4 hours for neutrophil recruitment), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with PBS.
-
Count the number of leukocytes (e.g., neutrophils) in the peritoneal lavage fluid using a counting chamber or by flow cytometry.
-
Compare the number of recruited leukocytes between the this compound-treated and vehicle-treated groups to determine the percent inhibition.[2]
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for translating this compound from in vitro to in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating AS-252424: A Comparative Guide to its PI3Kγ Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AS-252424, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, against other selective alternatives. The information presented herein is supported by experimental data from biochemical and cellular assays to aid in the evaluation of its inhibitory efficacy and selectivity.
Performance Comparison of PI3Kγ Inhibitors
This compound demonstrates high potency for PI3Kγ with significant selectivity over other Class I PI3K isoforms. Its performance in biochemical assays is benchmarked against other well-characterized selective PI3Kγ inhibitors, Eganelisib (IPI-549) and CZC24832.
Table 1: Biochemical IC50 Values of Selective PI3Kγ Inhibitors
| Compound | PI3Kγ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | Selectivity (γ vs α) | Selectivity (γ vs β) | Selectivity (γ vs δ) |
| This compound | 30[1][2][3] | 935[1][3] | 20,000[3][4] | 20,000[3][4] | ~31-fold | ~667-fold | ~667-fold |
| Eganelisib (IPI-549) | 16[1][5][6][7] | 3,200[5][6][7] | 3,500[5][6][7] | >8,400[5][6] | ~200-fold | ~219-fold | >525-fold |
| CZC24832 | 27[1][8] | >2,700 | ~270 | >2,700 | >100-fold | ~10-fold | >100-fold |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. Lower values indicate higher potency. Selectivity is calculated as a ratio of IC50 values (e.g., IC50 for PI3Kα / IC50 for PI3Kγ).
PI3Kγ Signaling Pathway and Validation Workflow
To understand the context of inhibition, it is crucial to visualize the PI3K/AKT signaling pathway. PI3Kγ is typically activated by G-protein coupled receptors (GPCRs), leading to the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT, a key regulator of cell survival, proliferation, and inflammation.
Caption: The PI3Kγ signaling cascade initiated by GPCR activation.
The validation of a PI3Kγ inhibitor like this compound follows a structured workflow, progressing from initial biochemical screening to more complex cellular and in vivo models to confirm its potency, selectivity, and physiological effects.
Caption: Experimental workflow for validating a PI3Kγ inhibitor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to characterize PI3Kγ inhibitors.
Biochemical PI3Kγ Kinase Assay (Scintillation Proximity Assay)
This in vitro assay directly measures the enzymatic activity of PI3Kγ and its inhibition by a test compound.
-
Objective: To determine the IC50 value of this compound against purified human PI3Kγ.
-
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by PI3Kγ using radiolabeled ATP ([γ-33P]ATP). The resulting radiolabeled product, PIP3, is captured by neomycin-coated scintillation proximity assay (SPA) beads, which emit light when in close proximity to the radiolabel.
-
Protocol:
-
Reaction Setup: In a 384-well plate, incubate recombinant human PI3Kγ (e.g., 100 ng) with a kinase buffer containing MgCl2, DTT, and lipid vesicles (PtdIns and PtdSer).
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells and incubate briefly at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mix of ATP and [γ-33P]ATP. Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detect: Terminate the reaction by adding the neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.
-
Data Acquisition: After bead settling, measure the luminescence using a microplate scintillation counter. The signal is proportional to the amount of PIP3 produced.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[2][9][10]
-
Cellular p-AKT (Ser473) Inhibition Assay (Western Blot)
This cell-based assay validates that the inhibitor can block the PI3Kγ pathway in a cellular context by measuring the phosphorylation of its key downstream effector, AKT.
-
Objective: To measure the dose-dependent inhibition of agonist-induced AKT phosphorylation by this compound in a relevant cell line (e.g., THP-1 monocytes or Raw-264 macrophages).
-
Principle: Activated PI3Kγ generates PIP3, leading to the phosphorylation of AKT at Serine 473 (p-AKT). This phosphorylation event is a reliable biomarker of pathway activation and can be detected using a phospho-specific antibody.
-
Protocol:
-
Cell Culture and Starvation: Culture cells (e.g., THP-1) to 70-80% confluency. To reduce basal PI3K activity, serum-starve the cells for 3-4 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a GPCR agonist known to activate PI3Kγ (e.g., 50 nM C5a or MCP-1) for a short period (e.g., 5-10 minutes) to induce AKT phosphorylation.[2][9]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for p-AKT (Ser473). Subsequently, probe with an antibody for total AKT as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-AKT signal to the total AKT signal and plot the normalized values against inhibitor concentration to determine the cellular IC50.[11][12]
-
In Vivo Thioglycollate-Induced Peritonitis Model
This animal model assesses the in vivo efficacy of the inhibitor in blocking leukocyte recruitment, a key physiological process mediated by PI3Kγ.
-
Objective: To evaluate the ability of orally administered this compound to reduce neutrophil migration into the peritoneal cavity in mice.
-
Principle: The injection of thioglycollate into the peritoneum of a mouse induces an acute inflammatory response, characterized by the massive recruitment of neutrophils from the bloodstream. This migration is highly dependent on PI3Kγ signaling.
-
Protocol:
-
Animal Dosing: Administer this compound (e.g., 10 mg/kg) or a vehicle control to mice via oral gavage.[2][13]
-
Induction of Peritonitis: After a set time post-dosing (e.g., 1-2 hours), induce peritonitis by intraperitoneally injecting the mice with a sterile thioglycollate solution.
-
Leukocyte Collection: After a specific period (e.g., 4-6 hours), euthanize the mice and collect the inflammatory cells from the peritoneal cavity by lavage with PBS.
-
Cell Counting and Analysis: Count the total number of leukocytes in the peritoneal lavage fluid. Perform a differential cell count using flow cytometry or cytospin with staining to specifically quantify the number of recruited neutrophils.
-
Analysis: Compare the number of neutrophils in the inhibitor-treated group to the vehicle-treated group. A significant reduction in neutrophil count indicates effective in vivo inhibition of PI3Kγ.[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. IPI-549 - Chemietek [chemietek.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
AS-252424: A Potent and Specific Inhibitor of ACSL4 Activity in Ferroptosis
FOR IMMEDIATE RELEASE
A comprehensive analysis of experimental data confirms that AS-252424 is a potent and specific inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme implicated in the execution of ferroptosis, a form of iron-dependent programmed cell death. This guide provides a detailed comparison of this compound with other known ACSL4 inhibitors, supported by experimental data and detailed protocols for key assays, offering valuable insights for researchers in the fields of cell biology, pharmacology, and drug development.
Unveiling the Potency of this compound
This compound has been identified as a direct inhibitor of ACSL4, binding to the glutamine 464 residue of the enzyme to block its catalytic function.[1][2][3] This inhibition of ACSL4 activity effectively suppresses lipid peroxidation and subsequent cell death via ferroptosis.[1][4] The compound has demonstrated significant anti-ferroptotic effects in various human and mouse cell lines.[1][4] While initially recognized as a PI3Kγ inhibitor, its role in preventing ferroptosis appears to be independent of this activity, highlighting its specificity towards ACSL4 in this context.[2][3]
Comparative Analysis of ACSL4 Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table summarizes its performance against other notable ACSL4 inhibitors.
| Inhibitor | Target(s) | IC50 (ACSL4) | Key Findings |
| This compound | ACSL4, PI3Kγ | Not explicitly reported, but inhibits RSL3-induced ferroptosis with an IC50 of 2.2 µM[2][5] | Directly binds to Gln464 of ACSL4, demonstrating specificity in inhibiting ferroptosis.[1][2][3] |
| PRGL493 | ACSL4 | Not explicitly reported | Inhibits arachidonic acid transformation to arachidonoyl-CoA; blocks cell proliferation and sensitizes cancer cells to treatment.[3][6][7][8] |
| Rosiglitazone | ACSL4, PPARγ | IC50 of ~15.5 µmol/l in human smooth muscle cells[9] | Inhibits ACSL4 activity in a PPARγ-independent manner.[9][10][11] |
| Triacsin C | ACSL1, ACSL3, ACSL4 | IC50 of 4–6 μM for rat recombinant ACSL1 and ACSL4[12] | A fungal metabolite that acts as a competitive inhibitor of ACSLs.[13][14][15] |
| LIBX-A402 (15b) | ACSL4 | 0.33 μM[16] | A selective and potent ACSL4 inhibitor discovered through fragment-based screening.[16] |
| LIBX-A403 (21) | ACSL4 | 0.049 μM[16] | Currently the most potent ACSL4 inhibitor reported, showing high selectivity over ACSL3.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experiments used to characterize ACSL4 inhibitors.
ACSL4 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of ACSL4 by measuring the formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA).
Materials:
-
Recombinant ACSL4 protein
-
Inhibitor compound (e.g., this compound)
-
Reaction buffer (175 mM Tris-HCl pH 7.4, 10 mM ATP, 8 mM MgCl2, 5 mM DTT)
-
Coenzyme A (CoA)
-
[3H]-Arachidonic Acid ([3H]-AA)
-
Ethyl acetate
-
Scintillation counter
Procedure:
-
Pre-incubate recombinant ACSL4 protein with varying concentrations of the inhibitor (or vehicle control) for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the reaction buffer containing CoA and [3H]-AA.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Terminate the reaction by adding ethyl acetate.
-
Separate the organic phase (containing the [3H]-AA-CoA product) from the aqueous phase.
-
Quantify the amount of [3H]-AA-CoA formed using a scintillation counter.
-
Calculate the percentage of ACSL4 activity inhibition at each inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.
Materials:
-
Cells expressing ACSL4 (e.g., HT-1080)
-
Inhibitor compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells to a range of temperatures
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ACSL4 antibody
Procedure:
-
Treat cultured cells with the inhibitor compound or vehicle control for a specified duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ACSL4 in each supernatant sample using SDS-PAGE and Western blotting with an anti-ACSL4 antibody.
-
A shift in the temperature at which ACSL4 denatures and precipitates in the presence of the inhibitor, compared to the control, indicates direct target engagement.
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams provide a visual representation of the ACSL4 signaling pathway, the experimental workflow for assessing ACSL4 inhibition, and the target engagement of this compound.
Caption: ACSL4 pathway in ferroptosis and its inhibition by this compound.
Caption: Workflow for determining ACSL4 enzymatic inhibition.
Caption: Logic of confirming this compound's target engagement with CETSA.
References
- 1. gentaur.com [gentaur.com]
- 2. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol via a peroxisome proliferator-activated receptor-gamma-independent mechanism in human arterial smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol v… [ouci.dntb.gov.ua]
- 12. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of ACSL4 Alleviates Parkinsonism Phenotypes by Reduction of Lipid Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
AS-252424: A Comparative Analysis of its Efficacy as a Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ferroptosis inhibitor AS-252424 against other well-established inhibitors. The information presented herein is intended to facilitate an objective assessment of its potential in research and therapeutic development.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The discovery of inhibitors of this pathway has opened new avenues for therapeutic intervention.
This compound was initially identified as a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1] More recent research has unveiled a novel and significant mechanism of action for this compound: the direct inhibition of acyl-CoA synthetase long-chain family member 4 (ACSL4).[1][2][3] ACSL4 is a critical enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the primary substrates for lipid peroxidation in ferroptosis. By inhibiting ACSL4, this compound effectively suppresses the initiation of ferroptotic cell death.[2][3]
Comparative Efficacy of Ferroptosis Inhibitors
The efficacy of this compound as a ferroptosis inhibitor is best understood in the context of other widely used inhibitors with distinct mechanisms of action. This section provides a quantitative comparison of this compound with Ferrostatin-1 and Liproxstatin-1, two well-characterized radical-trapping antioxidants that inhibit the propagation of lipid peroxidation.
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50/EC50 |
| This compound | ACSL4 , PI3Kγ | Directly binds to and inhibits the enzymatic activity of ACSL4, preventing the incorporation of polyunsaturated fatty acids into phospholipids. [1][2][3] Also inhibits PI3Kγ signaling.[1] | HT-1080 | RSL3-induced cell death | 2.2 µM [1] |
| Ferrostatin-1 | Lipid Peroxyl Radicals | Radical-trapping antioxidant that prevents the propagation of lipid peroxidation.[4] | HT-1080 | Erastin-induced ferroptosis | ~60 nM[5][6] |
| Liproxstatin-1 | Lipid Peroxyl Radicals | Potent radical-trapping antioxidant that suppresses lipid peroxidation.[7][8][9][10][11] | Gpx4-/- cells | Cell viability | 22 nM[7][8][9][10][11] |
| FIN56 | GPX4 | Induces the degradation of GPX4.[12] | LN229 (Glioblastoma) | Cell viability | 4.2 µM[13] |
| U118 (Glioblastoma) | Cell viability | 2.6 µM[13] |
Signaling Pathways in Ferroptosis
The process of ferroptosis is governed by a complex interplay of metabolic and signaling pathways. The diagram below illustrates the central role of ACSL4 and GPX4, the targets of this compound and other inhibitors.
Caption: Ferroptosis signaling pathway highlighting the roles of ACSL4 and GPX4.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of ferroptosis inhibitors. Below are outlines for key in vitro and in vivo assays.
In Vitro Cell Viability Assay
This protocol is designed to assess the ability of a compound to protect cells from ferroptosis-inducing agents.
Caption: Workflow for a typical in vitro cell viability assay.
Detailed Method:
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis-inducing agent such as RSL3 (a GPX4 inhibitor) or Erastin (a system Xc- inhibitor) at a pre-determined lethal concentration.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Lipid Peroxidation Assay
This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Detailed Method:
-
Cell Culture and Treatment: Culture cells and treat with ferroptosis inducers and inhibitors as described in the cell viability assay.
-
Staining: In the final 15-30 minutes of the treatment period, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting and Analysis: Harvest the cells and analyze by flow cytometry. The probe fluoresces green in its oxidized state and red in its reduced state. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
In Vivo Model of Renal Ischemia-Reperfusion Injury
This in vivo model is used to evaluate the protective effects of ferroptosis inhibitors against tissue damage.[1]
Detailed Method:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Ischemia Induction: Anesthetize the mice and induce unilateral or bilateral renal ischemia by clamping the renal pedicle for a defined period (e.g., 30-45 minutes).
-
Inhibitor Administration: Administer the ferroptosis inhibitor (e.g., this compound formulated in nanoparticles) intravenously or intraperitoneally at a specified time point before or after the ischemic event.[1]
-
Reperfusion: Remove the clamp to allow reperfusion.
-
Assessment of Renal Injury: At various time points post-reperfusion (e.g., 24-48 hours), assess renal function by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
Histological Analysis: Harvest the kidneys for histological analysis (e.g., H&E staining) to evaluate tubular injury.
-
Biomarker Analysis: Analyze kidney tissue for markers of ferroptosis, such as lipid peroxidation (e.g., 4-HNE staining) and changes in the expression of ferroptosis-related proteins (e.g., GPX4, ACSL4).
Conclusion
This compound presents a compelling profile as a ferroptosis inhibitor with a distinct mechanism of action targeting the upstream enzyme ACSL4. While its in vitro potency in cell-based ferroptosis assays appears to be in the low micromolar range, which is less potent than radical-trapping antioxidants like Ferrostatin-1 and Liproxstatin-1, its ability to directly inhibit a key initiating enzyme of the ferroptotic cascade makes it a valuable tool for studying the intricacies of this cell death pathway. Furthermore, its demonstrated efficacy in in vivo models of ischemia-reperfusion injury highlights its potential for therapeutic development in diseases where ferroptosis is a key driver of pathology. The dual inhibition of ACSL4 and PI3Kγ may also offer synergistic therapeutic benefits in certain contexts, a possibility that warrants further investigation. Researchers and drug developers are encouraged to consider the unique mechanistic advantages of this compound when selecting a ferroptosis inhibitor for their specific research or therapeutic goals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Efficacy of AS-252424: A Comparative Guide
This guide provides a comparative analysis of AS-252424, a selective Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, and its anti-inflammatory effects demonstrated in vivo. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the compound's performance against other relevant PI3K inhibitors. The document summarizes key experimental data, outlines detailed methodologies for common in vivo inflammation models, and visualizes the underlying signaling pathway and experimental workflows.
Introduction to this compound and PI3Kγ Inhibition
This compound is a potent and selective inhibitor of PI3Kγ, an enzyme predominantly expressed in leukocytes that plays a crucial role in mediating inflammatory and immune responses.[1][2] PI3Kγ is activated by G-protein coupled receptors (GPCRs) and is integral to signal transduction pathways that control cell migration, mast cell degranulation, and neutrophil reactive oxygen species (ROS) production.[1] By targeting PI3Kγ, this compound offers a therapeutic strategy to modulate inflammatory responses in various pathological conditions. Its efficacy has been evaluated in several preclinical models of inflammation.[3][4]
Comparative In Vivo Efficacy of PI3K Inhibitors
The anti-inflammatory potential of this compound has been benchmarked against other PI3K inhibitors with varying isoform specificities. The following table summarizes quantitative data from key in vivo studies, providing a direct comparison of their effects on inflammatory cell recruitment.
| Compound | Target | In Vivo Model | Dosing & Administration | Key Finding |
| This compound | PI3Kγ | Thioglycollate-Induced Peritonitis (Mouse) | 10 mg/kg (Oral) | 35% reduction in neutrophil recruitment.[3][4][5] |
| AS-605240 | PI3Kγ | RANTES-Induced Peritonitis (Mouse) | 9.1 mg/kg (ED₅₀) | Highly effective in reducing neutrophil recruitment.[6] |
| Collagen-Induced Arthritis (CIA) (Mouse) | Not Specified | Reduced development of arthritis.[1] | ||
| TG100-115 | Dual PI3Kδ/γ | OVA-Induced Asthma (Mouse) | Aerosol | Reduced inflammatory cell infiltrates.[1] |
| Duvelisib (IPI-145) | Dual PI3Kδ/γ | OVA-Induced Asthma (Mouse) | Systemic | Reduced eosinophil infiltration.[1] |
| Idelalisib (CAL-101) | PI3Kδ | Aged Neutrophil Migration Model (Mouse) | Not Specified | Partially corrected aberrant neutrophil migration.[1] |
| LY294002 | Pan-Class I PI3K | RANTES-Induced Peritonitis (Mouse) | 81.6 mg/kg (ED₅₀) | Less efficacious compared to isoform-selective inhibitors.[6] |
| ZSTK474 | Pan-Class I PI3K | RA and EAE Models (Mouse) | Not Specified | Reduced inflammation and disease progression.[1] |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures used for in vivo validation, the following diagrams illustrate the PI3Kγ signaling pathway and a generalized workflow for an acute inflammation model.
References
- 1. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: AS-252424 vs. IPI-549 in PI3Kγ Inhibition
In the landscape of selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, AS-252424 and IPI-549 (also known as eganelisib) have emerged as critical tool compounds and clinical candidates, respectively. Both molecules are pivotal for researchers in immunology, oncology, and inflammation. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
Both this compound and IPI-549 are potent and selective inhibitors of PI3Kγ, a lipid kinase primarily expressed in hematopoietic cells. PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs), playing a crucial role in immune cell migration, activation, and inflammatory responses.[1] By inhibiting PI3Kγ, these compounds block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. This, in turn, attenuates the activation of downstream signaling proteins such as Akt (also known as protein kinase B), leading to reduced cellular proliferation, migration, and survival in target immune cells.[2][3]
Below is a diagram illustrating the canonical PI3Kγ signaling pathway and the points of inhibition by this compound and IPI-549.
Caption: PI3Kγ signaling pathway and inhibitor action.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and IPI-549, compiled from various studies.
Table 1: In Vitro Potency and Selectivity (IC50 values)
| Target | This compound (nM) | IPI-549 (nM) |
| PI3Kγ | 30 - 33 [2][4] | 0.29 - 16 [5][6] |
| PI3Kα | 935 - 940[2][4] | 17 - 3200[5] |
| PI3Kβ | 20,000[2] | 82 - 3500[5] |
| PI3Kδ | 20,000[2] | 23 - 8400[5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity
| Assay | This compound | IPI-549 |
| Akt/PKB Phosphorylation Inhibition (IC50) | 0.4 µM (in THP-1 cells)[2] | 1.2 nM (in RAW264.7 cells)[6] |
| Chemotaxis/Migration Inhibition (IC50) | 52 µM (primary monocytes)[2] | Dose-dependent inhibition of BMDM migration[6] |
Table 3: In Vivo Efficacy
| Animal Model | This compound | IPI-549 |
| Thioglycollate-induced peritonitis (mouse) | 10 mg/kg (oral) resulted in a 35% reduction in neutrophil recruitment.[2] | Not reported in this model. |
| IL-8 stimulated neutrophil migration (mouse air pouch) | Not reported. | Orally administered IPI-549 significantly reduced neutrophil migration in a dose-dependent manner.[1] |
| Syngeneic solid tumor models (mouse) | Not extensively reported for anti-tumor immunity. | Demonstrated significant tumor growth inhibition by altering the immune-suppressive microenvironment.[7][8] |
Experimental Protocols
PI3Kγ Kinase Assay (for IC50 determination of this compound)
A lipid kinase assay based on neomycin-coated scintillation proximity assay (SPA) bead technology was performed in 384-well plates. The reaction mixture contained human PI3Kγ, ATP/[γ33P]ATP, and lipid vesicles with PtdIns. The reaction was initiated and allowed to proceed at room temperature before being stopped by the addition of SPA beads. The radioactivity, proportional to the kinase activity, was then measured.[9][10]
Caption: Workflow for PI3Kγ Kinase Assay.
Cellular Akt Phosphorylation Assay (for IPI-549)
RAW264.7 mouse macrophage cells were stimulated with C5a to induce PI3Kγ-dependent Akt phosphorylation. Cells were pre-incubated with varying concentrations of IPI-549 before stimulation. The level of phosphorylated Akt at Serine 473 was quantified using an ELISA-based method with a phospho-specific antibody.[6]
In Vivo Neutrophil Migration Model (for IPI-549)
An air pouch was created on the back of mice. Neutrophil migration into the pouch was stimulated by the injection of IL-8. IPI-549 was administered orally at various doses prior to IL-8 injection. After a set time, the air pouch was lavaged, and the number of neutrophils in the lavage fluid was quantified to assess the extent of migration inhibition.[1]
Head-to-Head Synopsis
Potency and Selectivity: IPI-549 demonstrates significantly higher potency for PI3Kγ in biochemical assays, with IC50 values reported in the low nanomolar to sub-nanomolar range, making it substantially more potent than this compound (IC50 in the 30 nM range).[2][5][6] Both inhibitors exhibit good selectivity for the gamma isoform over the alpha, beta, and delta isoforms of Class I PI3Ks. IPI-549 has been reported to have over 100-fold selectivity over other lipid and protein kinases.[1]
Cellular Activity: In cellular assays, IPI-549 also shows superior potency in inhibiting downstream signaling, such as Akt phosphorylation, with an IC50 in the low nanomolar range compared to the sub-micromolar IC50 of this compound.[2][6] This translates to more effective inhibition of PI3Kγ-mediated cellular functions at lower concentrations.
In Vivo Properties and Clinical Development: IPI-549 has been extensively characterized in vivo, demonstrating favorable pharmacokinetic properties and robust inhibition of PI3Kγ-mediated processes like neutrophil migration and anti-tumor immune responses.[1][7] As a result, IPI-549 (eganelisib) has advanced into clinical trials for the treatment of advanced solid tumors, often in combination with immune checkpoint inhibitors.[11][12][13] this compound has been primarily utilized as a research tool in preclinical in vivo models of inflammation.[2]
Off-Target Profile: While both compounds are highly selective for PI3Kγ, it is important to note that this compound has been reported to also inhibit Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4).[4][14] The off-target profile of IPI-549 has been shown to be very clean, with no significant inhibition of a large panel of other kinases, GPCRs, ion channels, and transporters at concentrations up to 1-10 µM.[6]
Conclusion
Both this compound and IPI-549 are valuable inhibitors of PI3Kγ. This compound serves as a potent and selective tool compound for preclinical research in inflammation and immunology. However, IPI-549 (eganelisib) stands out with its exceptional potency, high selectivity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in immuno-oncology models, which has propelled its development as a clinical candidate. For researchers requiring a highly potent and clinically relevant PI3Kγ inhibitor, IPI-549 is the superior choice. For foundational studies where a well-characterized, albeit less potent, inhibitor is sufficient, this compound remains a viable option.
References
- 1. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 11. Eganelisib - Wikipedia [en.wikipedia.org]
- 12. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
assessing the specificity of AS-252424 for PI3Kγ over other PI3K isoforms
Comparative Analysis of AS-252424 Specificity for PI3Kγ
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This guide provides a comparative assessment of its specificity for PI3Kγ over other Class I PI3K isoforms, supported by quantitative data and detailed experimental protocols.
Quantitative Assessment of Isoform Specificity
The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) is typically quantified by determining the half-maximal inhibitory concentration (IC50). The data consistently demonstrates a high degree of selectivity for the γ isoform.
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kγ |
| PI3Kγ | 30 - 33 | 1 |
| PI3Kα | 935 - 940 | ~30x |
| PI3Kβ | 20,000 | ~600x |
| PI3Kδ | 20,000 | ~600x |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
The results indicate that this compound is approximately 30-fold more selective for PI3Kγ than for PI3Kα, and about 600-fold more selective than for PI3Kβ and PI3Kδ.[1][3][4] It is important to note that this compound also shows inhibitory activity against Casein Kinase 2 (CK2), with a reported IC50 of 20 nM.[2][3]
Experimental Methodologies
The determination of IC50 values for PI3K inhibitors is performed using in vitro kinase assays. The following is a representative protocol for assessing the inhibitory activity of this compound.
In Vitro PI3K Enzyme Activity Assay
This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by a specific PI3K isoform in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
Lipid vesicles containing PtdIns and Phosphatidylserine (PtdSer)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Neomycin-coated scintillation proximity assay (SPA) beads or thin-layer chromatography (TLC) system
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Mixture: For each reaction, the respective recombinant PI3K isoform is incubated in the kinase buffer with the lipid vesicles.
-
Inhibition Step: The diluted this compound or DMSO (as a vehicle control) is added to the reaction mixture and pre-incubated.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
SPA-based method: The reaction is stopped by adding neomycin-coated SPA beads, which bind to the phosphorylated lipid product. The proximity of the radioisotope to the scintillant in the beads generates a signal that is proportional to the kinase activity.[3][5]
-
TLC-based method: The reaction is stopped, and the lipids are extracted. The phosphorylated product is then separated from the unreacted substrate using thin-layer chromatography and quantified by autoradiography.[8]
-
-
Data Analysis: The amount of product formed is measured for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing PI3K Signaling and Experimental Design
PI3K Signaling Pathway
Phosphoinositide 3-kinases are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, and survival.[9] Class I PI3Ks are activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[10][11] Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting downstream proteins like AKT, which in turn regulate various cellular processes.[13] The different isoforms have distinct roles, with PI3Kγ being primarily involved in inflammatory and immune responses.[9]
Caption: Simplified PI3K signaling pathway.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 of an inhibitor like this compound involves a series of sequential steps from reagent preparation to data analysis. This systematic approach ensures the reliability and reproducibility of the results.
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]
- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Isoform selective phosphoinositide 3-kinase gamma and delta inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Validating AS-252424 Efficacy: A Comparative Guide Using PI3Kγ Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-252424, and validates its on-target effects by drawing parallels with data from PI3Kγ knockout (KO) mouse models. The use of genetic knockout models is a cornerstone in pharmacology for confirming that the observed effects of a compound are indeed due to the inhibition of the intended target. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological and experimental frameworks.
Data Presentation: this compound Performance vs. PI3Kγ Knockout
The following tables summarize the selectivity of this compound and compare its in vivo efficacy to that of a PI3Kγ knockout model in a key inflammation assay.
Table 1: In Vitro Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 - 33 | - |
| PI3Kα | 935 | ~30-fold |
| PI3Kβ | 20,000 | ~606 - 667-fold |
| PI3Kδ | 20,000 | ~606 - 667-fold |
| Casein Kinase 2 (CK2) | 20 | 1.5 - 1.65-fold |
Data compiled from multiple sources. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.[1][2][3]
Table 2: In Vivo Efficacy in Thioglycollate-Induced Peritonitis Model
| Treatment Group | Key Endpoint | Result |
| Wild-Type Mice + Vehicle | Neutrophil Recruitment | Baseline |
| Wild-Type Mice + this compound (10 mg/kg, oral) | Neutrophil Recruitment Reduction | 35% ± 14% |
| PI3Kγ Knockout Mice | Neutrophil Recruitment Reduction | Qualitatively described as "almost matching" the result of this compound treatment. The precise quantitative value is not available in the reviewed literature. |
This in vivo experiment demonstrates that the pharmacological inhibition of PI3Kγ by this compound phenocopies the genetic deletion of PI3Kγ, strongly suggesting that the anti-inflammatory effect of this compound is mediated through its intended target.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms.
Methodology:
-
Recombinant human PI3Kγ, PI3Kα, PI3Kβ, and PI3Kδ enzymes were used.
-
A lipid kinase assay was performed, often utilizing a scintillation proximity assay (SPA) format.
-
Enzymes were incubated with a reaction mixture containing ATP (spiked with γ-³³P-ATP) and lipid vesicles containing phosphatidylinositol (PI) as a substrate.
-
This compound was added at various concentrations to determine its inhibitory effect.
-
The reaction was stopped, and the amount of phosphorylated PI was quantified by measuring the radioactivity incorporated.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Thioglycollate-Induced Peritonitis in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation and compare it to the response in PI3Kγ knockout mice.
Methodology:
-
Animal Models: Wild-type mice and PI3Kγ knockout mice (on a comparable genetic background) were used.
-
Induction of Peritonitis: Mice were intraperitoneally injected with a sterile thioglycollate solution to induce an inflammatory response and recruit neutrophils to the peritoneal cavity.
-
Drug Administration: A treatment group of wild-type mice received an oral administration of this compound (10 mg/kg). A control group of wild-type mice received a vehicle control.
-
Cell Recruitment Analysis: After a specific period (typically a few hours), the mice were euthanized, and the peritoneal cavity was lavaged with a suitable buffer to collect the infiltrated cells.
-
Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid was determined. Differential cell counts were performed to specifically quantify the number of neutrophils.
-
Data Analysis: The percentage reduction in neutrophil recruitment in the this compound-treated group and the PI3Kγ knockout group was calculated relative to the vehicle-treated wild-type group.
Mandatory Visualizations
PI3Kγ Signaling Pathway
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Validating this compound with PI3Kγ KO Mice
Caption: Workflow for comparing this compound effects to PI3Kγ knockout.
Logical Relationship: Knockout Model for Drug Validation
Caption: Logic of using a knockout model to confirm on-target drug effects.
References
A Comparative Analysis of AS-252424 and Ferrostatin-1 in Preventing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification and characterization of potent ferroptosis inhibitors are of significant interest for therapeutic development. This guide provides a comprehensive, data-driven comparison of two prominent ferroptosis inhibitors: AS-252424 and Ferrostatin-1.
Performance at a Glance: this compound vs. Ferrostatin-1
| Feature | This compound | Ferrostatin-1 |
| Mechanism of Action | Direct inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)[1][2][3] | Lipophilic radical scavenger[4][5][6]; Inhibitor of the 15-Lipoxygenase (15-LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex[4] |
| IC50/EC50 Value | ~2.2 µM (in RSL3-induced ferroptosis in HT-1080 cells)[1][2][7] | ~60 nM (in Erastin-induced ferroptosis in HT-1080 cells)[8][9] |
| Primary Target | ACSL4[1][2][3] | Lipid peroxyl radicals[5][10], 15-LOX/PEBP1 complex[4] |
| Mode of Inhibition | Prevents the esterification of polyunsaturated fatty acids into acyl-CoAs, a crucial step for their incorporation into cellular membranes and subsequent peroxidation[1][3] | Scavenges lipid radicals to terminate the chain reaction of lipid peroxidation[5][10]; Suppresses the enzymatic generation of pro-ferroptotic lipid hydroperoxides[4] |
| Therapeutic Potential | Demonstrated efficacy in mouse models of kidney ischemia-reperfusion injury and acute liver injury[1][3] | Shown to be protective in cellular models of Huntington's disease, periventricular leukomalacia, and kidney dysfunction[5] |
| Original Identification | Initially identified as a selective PI3Kγ inhibitor[1][2] | Identified through high-throughput screening for inhibitors of erastin-induced cell death[5] |
Delving into the Mechanisms: Distinct Pathways to Ferroptosis Inhibition
This compound and Ferrostatin-1 impede the ferroptotic cascade through distinct molecular mechanisms. This compound acts upstream by directly targeting and inhibiting the enzyme ACSL4.[1][2][3] ACSL4 is a critical gatekeeper for ferroptosis as it catalyzes the conversion of polyunsaturated fatty acids (PUFAs) into their corresponding acyl-CoA derivatives. These PUFA-CoAs are then incorporated into membrane phospholipids, rendering them susceptible to lipid peroxidation. By inhibiting ACSL4, this compound effectively reduces the pool of substrates available for peroxidation, thereby preventing the initiation of ferroptosis.[1][3]
Ferrostatin-1, on the other hand, functions as a potent lipophilic radical-trapping antioxidant.[4][5][6] It intercepts and neutralizes lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid peroxidation.[5][10] This scavenging activity effectively terminates the propagation of lipid damage. Furthermore, recent studies have revealed a more nuanced mechanism for Ferrostatin-1, demonstrating its ability to bind to and inhibit the 15-LOX/PEBP1 complex.[4] This complex is responsible for the enzymatic production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a critical pro-ferroptotic signal.[4] Thus, Ferrostatin-1 exhibits a dual protective role by both scavenging existing lipid radicals and suppressing their enzymatic generation.
Caption: Mechanisms of this compound and Ferrostatin-1.
Experimental Protocols
Induction of Ferroptosis
A common method to induce ferroptosis in vitro is through the use of small molecules that either deplete glutathione (GSH) or directly inhibit glutathione peroxidase 4 (GPX4).
-
Class 1 Ferroptosis Inducers (e.g., Erastin): These compounds inhibit the cystine/glutamate antiporter (system Xc-), leading to a depletion of intracellular cysteine, a crucial precursor for GSH synthesis.[11]
-
Protocol: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight. Treat cells with varying concentrations of erastin (e.g., 1-20 µM) for 24-48 hours.
-
-
Class 2 Ferroptosis Inducers (e.g., RSL3): These compounds directly and covalently bind to the active site of GPX4, inhibiting its enzymatic activity.[11]
-
Protocol: Plate cells as described above. Treat cells with varying concentrations of RSL3 (e.g., 20-200 nM) for 24 hours.[9]
-
Evaluation of Ferroptosis Inhibition
The efficacy of ferroptosis inhibitors is typically assessed by measuring cell viability and the extent of lipid peroxidation.
-
Cell Viability Assay (e.g., CCK-8 or MTT):
-
Protocol: Pre-treat cells with the inhibitor (this compound or Ferrostatin-1) for a specified period (e.g., 1-2 hours) before adding the ferroptosis inducer (erastin or RSL3). After the incubation period with the inducer, add the cell viability reagent (e.g., CCK-8) and measure the absorbance according to the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) can then be calculated.
-
-
Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591): This fluorescent probe is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Protocol: Co-treat cells with the ferroptosis inducer and the inhibitor. At the desired time point, stain the cells with C11-BODIPY 581/591. Analyze the shift in fluorescence using flow cytometry or fluorescence microscopy. A reduction in the green fluorescence signal in the presence of the inhibitor indicates a decrease in lipid peroxidation.[5][12]
-
References
- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of AS-252424: A Comparative Guide
This guide provides a comparative analysis of AS-252424, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, against other notable PI3Kγ inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in modulating downstream signaling pathways. The guide summarizes key quantitative data, details experimental protocols for validation, and visualizes the relevant biological and experimental workflows.
Comparative Analysis of PI3Kγ Inhibitors
This compound is a well-characterized PI3Kγ inhibitor with demonstrated effects on downstream signaling, primarily through the inhibition of the PI3K/Akt pathway.[1][2] To provide a comprehensive performance assessment, this guide compares this compound with other selective PI3Kγ inhibitors: Eganelisib (IPI-549), CZC24832, and TG100-115.
Data Presentation
The following table summarizes the in vitro potency and selectivity of this compound and its alternatives against the Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 30 - 33[3][4] | 935 - 940[3][4] | 20,000[3] | 20,000[3] |
| Eganelisib (IPI-549) | 16[5] | 3,200[5] | 3,500[5] | >8,400[5] |
| CZC24832 | 27[6] | >10,000[6] | 1,260[7] | 7,900[7] |
| TG100-115 | 83[8] | 1,300[8] | 1,200[8] | 235[8] |
Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited, and thus these values should be interpreted with consideration of potential inter-assay variability.
Experimental Protocols
To validate the downstream signaling effects of this compound and its alternatives, the following key experiments are commonly employed.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of PI3Kγ.
Objective: To determine the IC50 value of the inhibitor against purified PI3Kγ enzyme.
Methodology:
-
Reaction Setup: A kinase reaction is typically performed in a 96-well or 384-well plate format. The reaction mixture contains purified recombinant human PI3Kγ enzyme, a lipid substrate such as phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.
-
Inhibitor Addition: A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction wells. A DMSO control (vehicle) is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for the enzymatic conversion of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Detection: The amount of ATP remaining after the reaction is quantified using a luciferase-based assay, such as the Kinase-Glo® assay.[9] Alternatively, the production of ADP can be measured using an ADP-Glo™ Kinase Assay.[10] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Akt Phosphorylation
This assay assesses the inhibitor's effect on the downstream signaling cascade by measuring the phosphorylation state of Akt, a key substrate of PI3K.
Objective: To determine the effect of the inhibitor on agonist-induced Akt phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Starvation: A suitable cell line, such as the macrophage cell line RAW 264.7, is cultured to an appropriate confluency.[11] Prior to the experiment, cells are typically serum-starved for several hours to reduce basal levels of Akt phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the PI3Kγ inhibitor or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulation: The PI3K pathway is activated by treating the cells with a specific agonist, such as a chemokine (e.g., C5a or MCP-1) or a growth factor, for a short period (e.g., 5-15 minutes).[11]
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Akt to total Akt is calculated to determine the extent of inhibition.
Cell Migration Assay
This assay evaluates the functional consequence of PI3Kγ inhibition on cell motility, a critical process in inflammation and cancer metastasis.
Objective: To assess the ability of the inhibitor to block chemoattractant-induced cell migration.
Methodology:
-
Cell Preparation: A relevant cell type, such as primary monocytes or a monocytic cell line (e.g., THP-1), is used.[12] The cells are resuspended in a serum-free medium.
-
Transwell Setup: A Transwell® insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., MCP-1 or SDF-1α).
-
Inhibitor Treatment and Cell Seeding: The cells are pre-incubated with the PI3Kγ inhibitor or vehicle control and then seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, a fluorescently labeled cell-based assay can be used for quantification.
-
Data Analysis: The number of migrated cells in the inhibitor-treated groups is compared to the vehicle control group to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the PI3K/Akt signaling pathway and the general experimental workflows for validating PI3Kγ inhibitors.
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound on PI3Kγ.
Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. Discovery of Potent and Selective PI3Kγ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. scite.ai [scite.ai]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.es [promega.es]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of AS-252424 Across Diverse Cell Types: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of AS-252424's activity in various cell types, offering a comparative analysis with other relevant phosphoinositide 3-kinase (PI3K) inhibitors. The data presented is curated from publicly available research to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. This compound exerts its effects by blocking the catalytic activity of PI3Kγ, thereby inhibiting the downstream signaling cascade.
AS-252424: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the selective PI3Kγ inhibitor, AS-252424. This guide details its performance through in vitro and in vivo experimental data, offering a comparative perspective against other PI3K inhibitors.
This compound has emerged as a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme implicated in inflammatory and immune responses.[1] Its efficacy has been evaluated in a variety of preclinical models, demonstrating its potential as a therapeutic agent. This guide provides a detailed comparison of its in vitro and in vivo activities, supported by experimental data and protocols.
In Vitro Efficacy: Potency and Selectivity
This compound demonstrates high potency and selectivity for PI3Kγ in cell-free assays. It is an ATP-competitive inhibitor with a reported IC50 value of 30 nM for PI3Kγ.[2][3] Its selectivity is a key attribute, with significantly lower activity against other PI3K isoforms, making it a valuable tool for dissecting the specific roles of PI3Kγ.
| Target | IC50 (nM) | Fold Selectivity (vs. PI3Kγ) | Reference |
| PI3Kγ | 30 ± 10 | - | [3] |
| PI3Kα | 935 ± 150 | ~31-fold | [3] |
| PI3Kβ | 20,000 | ~667-fold | [3][4] |
| PI3Kδ | 20,000 | ~667-fold | [3][4] |
| Casein Kinase 2 (CK2) | 20 | - | [2][5] |
Cellular Activity of this compound
In cellular assays, this compound effectively inhibits downstream signaling pathways activated by PI3Kγ. For instance, it blocks the phosphorylation of PKB/Akt, a critical downstream effector of PI3K, in various cell types.
| Cell Line | Assay | Stimulus | IC50 | Reference |
| Mouse Raw264 Macrophage | PKB/Akt Phosphorylation | C5a | 0.23 µM | [2] |
| THP-1 (Human Monocytic) | PKB/Akt Phosphorylation | MCP-1 | 0.4 µM | [2][3] |
| Wild-type Primary Monocytes | Chemotaxis | MCP-1 | 52 µM | [2][3] |
| THP-1 (Human Monocytic) | Chemotaxis | MCP-1 | 53 µM | [2][3] |
| Pancreatic Cancer Cell Lines (HPAF, Capan1) | Proliferation | - | Not specified | [2] |
In Vivo Efficacy: Anti-Inflammatory Properties
The in vivo efficacy of this compound has been demonstrated in a mouse model of thioglycollate-induced peritonitis, a well-established model of acute inflammation. Oral administration of this compound resulted in a significant reduction in leukocyte recruitment to the site of inflammation.
| Animal Model | Dosage | Effect | Reference |
| Mouse model of thioglycollate-induced peritonitis | 10 mg/kg (oral) | 35% ± 14% reduction in neutrophil recruitment | [3] |
This effect was comparable to the reduction observed in PI3Kγ-deficient mice, further validating the specific role of PI3Kγ in this inflammatory process.[3] However, it is important to note that this compound has a short oral half-life of 1 hour and relatively high clearance, which may influence its in vivo application.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Caption: Logical flow for comparing in vitro and in vivo efficacy data.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay - SPA) [2][6]
-
Reaction Setup: Human recombinant PI3Kγ (100 ng) is incubated with a kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, and 15 µM ATP/100 nCi γ[33P]ATP.
-
Substrate Addition: Lipid vesicles containing 18 µM PtdIns and 250 µM of PtdSer are added to the reaction mixture.
-
Inhibitor Addition: this compound or a DMSO vehicle control is added at various concentrations.
-
Incubation: The reaction is incubated at room temperature.
-
Termination: The kinase reaction is stopped by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.
-
Detection: The radioactivity is measured using a scintillation counter to determine the extent of PtdIns phosphorylation.
Cellular PKB/Akt Phosphorylation Assay [2][6]
-
Cell Culture: Raw-264 macrophages are starved in a serum-free medium for 3 hours.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or DMSO for 30 minutes.
-
Stimulation: Cells are stimulated with 50 nM C5a for 5 minutes.
-
Lysis and Analysis: Cell lysates are collected, and the levels of phosphorylated PKB/Akt (Ser-473) are measured using a phospho-specific antibody and a standard ELISA protocol.
In Vivo Thioglycollate-Induced Peritonitis Model [3][6]
-
Animal Model: Mice are used for this study.
-
Inhibitor Administration: this compound is administered orally at a dose of 10 mg/kg.
-
Induction of Peritonitis: An intraperitoneal injection of thioglycollate is given to induce inflammation.
-
Leukocyte Recruitment Analysis: After a specific time, peritoneal lavage is performed to collect the inflammatory exudate. The number of recruited neutrophils is quantified, typically by flow cytometry or manual cell counting.
Conclusion
This compound is a potent and highly selective inhibitor of PI3Kγ, demonstrating significant efficacy in both in vitro and in vivo models of inflammation. Its ability to specifically target PI3Kγ makes it an invaluable research tool for understanding the physiological and pathological roles of this enzyme. While its pharmacokinetic profile may require consideration for in vivo applications, the data presented herein underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. Further research, including direct comparative studies with other PI3K inhibitors in a broader range of disease models, will be crucial to fully elucidate its therapeutic potential.
References
- 1. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
Evaluating the Synergistic Potential of AS-252424: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the synergistic effects of AS-252424, a potent and selective PI3Kγ inhibitor, with other known anticancer agents. By leveraging established principles of combination therapy and providing detailed experimental protocols, this document serves as a practical resource for designing and executing studies to unlock the full therapeutic potential of this compound.
This compound is a selective inhibitor of the p110γ isoform of phosphoinositide 3-kinase (PI3K) with an IC50 of 33 nM.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] While single-agent therapies targeting this pathway have shown promise, combination strategies are emerging as a superior approach to overcome resistance and enhance efficacy. This guide explores the rationale and experimental validation of combining this compound with other drug classes, providing the necessary tools to assess synergistic interactions.
Rationale for Combination Therapy
The inhibition of a single node in a complex signaling network like the PI3K pathway can lead to feedback activation of alternative survival pathways. Combining inhibitors that target different points in the same pathway (vertical inhibition) or parallel pathways can prevent this compensatory signaling and lead to a more profound and durable anti-tumor response.
Based on extensive pre-clinical and clinical data for other PI3K inhibitors, two primary classes of drugs present a strong rationale for synergistic combination with this compound:
-
mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a linear signaling cascade. While this compound inhibits the initial step, downstream signaling can sometimes be maintained. Combining a PI3Kγ inhibitor with an mTOR inhibitor, such as everolimus or temsirolimus, provides a vertical blockade of the pathway, leading to a more complete shutdown of pro-survival signals. Studies with other PI3K inhibitors have demonstrated that such combinations can synergistically inhibit cell growth and induce apoptosis.[3][4]
-
Chemotherapeutic Agents: Conventional chemotherapy drugs, such as taxanes (e.g., paclitaxel) and platinum-based agents (e.g., cisplatin, doxorubicin), induce DNA damage and mitotic catastrophe. The PI3K/Akt pathway plays a crucial role in cell survival and repair mechanisms that can counteract the effects of chemotherapy. Inhibition of PI3Kγ with this compound can lower the threshold for apoptosis and sensitize cancer cells to the cytotoxic effects of these agents. Synergistic effects have been observed when combining PI3K inhibitors with chemotherapy in various cancer models.[5][6]
Experimental Evaluation of Synergy
To quantitatively assess the synergistic potential of this compound in combination with other drugs, a series of in vitro experiments are essential. The following sections provide detailed protocols for key assays.
Data Presentation: Summarizing Synergistic Effects
The results of cell viability and apoptosis assays should be summarized in clear and concise tables to facilitate comparison between single-agent and combination treatments. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric for quantifying synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: Hypothetical Cell Viability Data for this compound in Combination with an mTOR Inhibitor (Drug X) in a Cancer Cell Line
| Treatment Group | Concentration (nM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | - |
| This compound | 50 | 85 ± 4.1 | - |
| This compound | 100 | 72 ± 3.8 | - |
| Drug X | 10 | 90 ± 3.5 | - |
| Drug X | 20 | 78 ± 4.5 | - |
| This compound + Drug X | 50 + 10 | 55 ± 3.2 | 0.75 |
| This compound + Drug X | 100 + 20 | 35 ± 2.9 | 0.52 |
Table 2: Hypothetical Apoptosis Data for this compound in Combination with Paclitaxel in a Cancer Cell Line
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Mean ± SD) | Fold Increase vs. Control |
| Control | - | 5.2 ± 1.1 | 1.0 |
| This compound | 100 | 10.5 ± 1.5 | 2.0 |
| Paclitaxel | 10 | 15.8 ± 2.0 | 3.0 |
| This compound + Paclitaxel | 100 + 10 | 45.3 ± 3.5 | 8.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.[7][8][9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or both in combination. Include a vehicle-treated control group.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.[10][11][12][13]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, the combination drug, or both for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis of the PI3K/Akt Pathway
This protocol details the analysis of protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway to confirm the mechanism of action of the drug combinations.[14][15][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and the combination drug for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the treatments on protein expression and phosphorylation.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for evaluating drug synergy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of AS-252424 and First-Generation PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitor AS-252424 against first-generation inhibitors, supported by experimental data. This document outlines the inhibitory activity, selectivity, and underlying experimental methodologies to inform strategic decisions in drug discovery and development.
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a prime target for therapeutic intervention. First-generation PI3K inhibitors, such as wortmannin and LY294002, were instrumental in elucidating the function of this pathway. However, their broad reactivity and unfavorable pharmacological properties have led to the development of more selective and potent next-generation inhibitors like this compound.
In Vitro Inhibitory Activity: A Head-to-Head Comparison
This compound demonstrates potent and selective inhibition of the PI3Kγ isoform, a characteristic that distinguishes it from the non-selective nature of first-generation inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, wortmannin, and LY294002 against various Class I PI3K isoforms.
| Inhibitor | PI3Kγ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) |
| This compound | 30 - 33[1][2][3][4] | 935 - 940[1][2][3][4] | 20,000[1][2][3][5] | 20,000[1][2][3][5] |
| Wortmannin | 10 | 2 | 0.6 | 3.9 |
| LY294002 | 1,600 | 500 - 720[6][7][8] | 970[6][7][8] | 570[6][7][8] |
Selectivity Profile: A Shift Towards Precision
The data clearly illustrates the superior selectivity of this compound for the PI3Kγ isoform. In contrast, wortmannin and LY294002 exhibit broad inhibitory activity across all Class I PI3K isoforms. Wortmannin, a fungal metabolite, is a potent, irreversible inhibitor of PI3Ks with an IC50 of around 5 nM, but it lacks specificity and also inhibits other kinases at higher concentrations.[9][10] LY294002, a synthetic molecule, is a reversible and more stable inhibitor but is less potent than wortmannin and also demonstrates off-target effects.[11][12] The high selectivity of this compound for PI3Kγ suggests a more targeted therapeutic approach with a potentially wider therapeutic window and reduced off-target side effects.
Experimental Protocols
The determination of IC50 values for PI3K inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol representative of the methodologies used to generate the data in this guide.
In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound, wortmannin, LY294002) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The recombinant PI3K enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in the kinase reaction buffer for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the lipid substrate (PIP2) and [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 15-30 minutes) at room temperature or 30°C to allow for the phosphorylation of PIP2.
-
Termination of Reaction: The reaction is stopped by the addition of an acidic solution (e.g., 1N HCl).
-
Lipid Extraction: The radiolabeled lipid products are extracted from the reaction mixture using a chloroform/methanol extraction.
-
TLC Separation: The extracted lipids are spotted onto a TLC plate and separated by chromatography.
-
Detection and Quantification: The amount of radioactive PIP3 produced is visualized and quantified using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.
-
IC50 Determination: The percentage of kinase activity is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: In Vitro PI3K Kinase Assay Workflow.
Conclusion
This compound represents a significant advancement over first-generation PI3K inhibitors due to its high potency and selectivity for the PI3Kγ isoform. This specificity is a critical attribute in modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. The data and protocols presented in this guide provide a foundational resource for researchers working on the development of novel PI3K-targeted therapies. The clear advantages of this compound in terms of selectivity warrant its further investigation as a potential therapeutic agent in diseases where PI3Kγ plays a central role, such as inflammation and certain cancers.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 9. stemcell.com [stemcell.com]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AS-252424: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of AS-252424, a PI3Kγ inhibitor.
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and to comply with local and national regulations. This guide outlines the step-by-step procedures for managing waste generated from the use of this compound in its solid form and in solutions.
Summary of Disposal Procedures
The following table provides a summary of the recommended disposal methods for different forms of this compound waste.
| Waste Type | Disposal Method | Key Considerations |
| Unused Solid this compound | Dispose of as non-hazardous chemical waste. | Do not mix with other waste streams. Handle uncleaned containers as the product itself. |
| This compound in DMSO Solution | Collect in a designated, labeled container for organic solvent waste. | DMSO can penetrate many types of gloves; use appropriate personal protective equipment (PPE). The entire mixture should be treated as flammable organic waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container for non-hazardous chemical waste. | Ensure items are free of significant liquid residue before disposal. |
| Aqueous Solutions of this compound | Dilute with copious amounts of water and flush down the sanitary sewer, if local regulations permit. | Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on sewer disposal. |
Experimental Protocols for Disposal
Below are detailed, step-by-step methodologies for the proper disposal of this compound.
Protocol 1: Disposal of Unused Solid this compound
-
Segregation: Ensure that the solid this compound is not mixed with any other chemical waste.
-
Packaging: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and well-sealed container. Label the new container clearly with the chemical name ("this compound") and indicate that it is "non-hazardous waste for disposal."
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
Protocol 2: Disposal of this compound in DMSO Solutions
-
Collection: Collect all waste solutions containing this compound and DMSO in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with organic solvents.
-
Labeling: Label the waste container with "Hazardous Waste," "Flammable Organic Solvents," and list the contents, including "Dimethyl Sulfoxide (DMSO)" and "this compound."
-
Storage: Store the sealed container in a well-ventilated area, such as a flammable storage cabinet, away from sources of ignition.
-
Disposal: Arrange for the disposal of the organic solvent waste through your institution's hazardous waste management program.
Protocol 3: Disposal of Contaminated Labware
-
Decontamination: To the extent possible, remove any residual this compound solution from labware such as pipette tips, microfuge tubes, and flasks.
-
Segregation: Place the contaminated, non-sharp labware into a designated, clearly labeled solid waste container for "Non-Hazardous Chemical Waste."
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's waste management services.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling AS-252424
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of AS-252424, a potent and selective PI3Kγ and ACSL4 inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical compound.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Use chemical safety glasses or goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. For full contact, a glove with a minimum thickness of 0.4 mm is recommended, providing a breakthrough time of approximately 480 minutes. For splash contact, a glove with a minimum thickness of 0.11 mm is suitable.
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, a respirator is required. The filter type should be appropriate for the potential airborne concentration and should be used in accordance with the manufacturer's instructions and relevant safety standards.
-
Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing to prevent skin contact.
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of the substance as a powder, vapor, or aerosol.
-
Prevent contact with skin and eyes.
-
Take precautionary measures against static discharge.
-
Use non-sparking tools when handling the solid compound.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
For long-term stability, store at -20°C.[1]
-
This compound is stable for at least four years when stored at -20°C.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Disposal: Unused this compound and its waste should be considered hazardous chemical waste. Dispose of it through a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
-
Environmental Precautions: Do not allow the product to enter drains or waterways. Avoid release into the environment.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, primarily its inhibitory concentrations (IC50) against various kinases.
| Target | IC50 |
| PI3Kγ | 30 ± 10 nM[2] |
| PI3Kα | 935 ± 150 nM[2] |
| PI3Kβ | 20 µM[2] |
| PI3Kδ | 20 µM[2] |
| Casein Kinase 2 (CK2) | 0.02 µM[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols and Visualizations
Signaling Pathway of this compound Inhibition
This compound is a dual inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) and acyl-CoA synthetase long-chain family member 4 (ACSL4).[1] Its inhibitory action on PI3Kγ disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell functions like growth, proliferation, and survival.[3] By inhibiting ACSL4, this compound can prevent the induction of ferroptosis, a form of regulated cell death.[1]
Caption: this compound inhibits PI3Kγ and ACSL4 signaling pathways.
Experimental Workflow: Preparing a Stock Solution of this compound
This workflow outlines the steps for preparing a stock solution of this compound for in vitro experiments.
Caption: Workflow for preparing an this compound stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
